molecular formula C4H9ClN2O B156401 5-Methylpyrazolidin-3-one hydrochloride CAS No. 10234-77-2

5-Methylpyrazolidin-3-one hydrochloride

Cat. No.: B156401
CAS No.: 10234-77-2
M. Wt: 136.58 g/mol
InChI Key: PBQPYEWCNDAHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylpyrazolidin-3-one hydrochloride is a useful research compound. Its molecular formula is C4H9ClN2O and its molecular weight is 136.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525497. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylpyrazolidin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.ClH/c1-3-2-4(7)6-5-3;/h3,5H,2H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQPYEWCNDAHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585869
Record name 5-Methylpyrazolidin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10234-77-2
Record name 5-Methylpyrazolidin-3-one hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010234772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC525497
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525497
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methylpyrazolidin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylpyrazolidin-3-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-methylpyrazolidin-3-one hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZV3QWF9L8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

synthesis of 5-Methylpyrazolidin-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Methylpyrazolidin-3-one Hydrochloride

Introduction

This compound is a heterocyclic organic compound featuring a five-membered ring containing two adjacent nitrogen atoms and a ketone group. As a derivative of the pyrazolidinone core, this molecule serves as a valuable building block in medicinal chemistry and organic synthesis. The pyrazolidinone scaffold is present in a variety of biologically active compounds, and its derivatives are explored for diverse pharmacological activities. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it more amenable for use in various synthetic applications and for the development of pharmaceutical intermediates.[1] This guide provides a comprehensive overview of the , grounded in fundamental chemical principles and validated experimental protocols.

Part 1: Theoretical Foundations of the Synthesis

Core Reaction Principle: Michael Addition and Intramolecular Cyclization

The most direct and common route for synthesizing the pyrazolidinone ring system involves the reaction of hydrazine or its derivatives with α,β-unsaturated carboxylic acid derivatives.[2] The synthesis of 5-Methylpyrazolidin-3-one specifically utilizes a substituted α,β-unsaturated ester, such as methyl crotonate (methyl but-2-enoate), and hydrazine hydrate.

The reaction proceeds in two primary stages:

  • Michael Addition: Hydrazine, acting as a nucleophile, attacks the β-carbon of the α,β-unsaturated ester. This 1,4-conjugate addition breaks the carbon-carbon double bond and forms a hydrazino-ester intermediate.

  • Intramolecular Cyclization (Condensation): The newly formed intermediate undergoes an intramolecular nucleophilic acyl substitution. The terminal amino group of the hydrazine moiety attacks the electrophilic carbonyl carbon of the ester. This cyclization event results in the formation of the five-membered pyrazolidinone ring and the elimination of a small molecule, typically an alcohol (methanol in the case of a methyl ester).

The overall reaction is a classic example of a tandem reaction sequence that efficiently builds a heterocyclic core from simple acyclic precursors.

Reaction Mechanism Deep Dive

The reaction between methyl crotonate and hydrazine hydrate is a well-established pathway. The mechanism involves the initial formation of a β-hydrazino ester, which then cyclizes. While the reaction appears straightforward, it can be complicated by side reactions, such as the formation of 1,1-disubstituted hydrazine adducts or retro-Michael reactions, especially under harsh conditions or with different substrates.[3] However, for the synthesis of 5-Methylpyrazolidin-3-one, the desired pathway is generally favored under controlled reflux conditions.

Reaction_Mechanism Fig. 1: Reaction Mechanism for 5-Methylpyrazolidin-3-one Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Products cluster_final Final Product R1 Methyl Crotonate I1 β-Hydrazino Ester (Methyl 3-hydrazinylbutanoate) R1->I1 Michael Addition (Nucleophilic Attack by N₂H₄) R2 Hydrazine Hydrate R2->I1 P1 5-Methylpyrazolidin-3-one I1->P1 Intramolecular Cyclization (Condensation) P2 Methanol I1->P2 Elimination F1 5-Methylpyrazolidin-3-one Hydrochloride P1->F1 Acidification (+ HCl)

Caption: Fig. 1: Reaction Mechanism for 5-Methylpyrazolidin-3-one Formation

Hydrochloride Salt Formation

Pyrazolidinones, containing secondary amine functionalities within their structure, are basic compounds. Converting the free base to its hydrochloride salt is a critical final step for several practical reasons:

  • Enhanced Stability: Salts are generally more crystalline and less susceptible to degradation upon storage compared to their free base counterparts.

  • Improved Solubility: The hydrochloride salt typically exhibits significantly higher solubility in polar solvents, including water and alcohols, which is advantageous for subsequent reactions or formulation studies.[1][4]

  • Ease of Handling: The crystalline nature of the salt makes it easier to handle, weigh, and purify through techniques like recrystallization.

The salt formation is a simple acid-base reaction where the lone pair of electrons on a nitrogen atom of the pyrazolidinone ring is protonated by hydrochloric acid.

Part 2: A Validated Synthetic Protocol

Overview and Strategy

The protocol described herein is a robust, two-step, one-pot synthesis. It begins with the reaction of commercially available starting materials, methyl crotonate and hydrazine hydrate, in an alcoholic solvent. The subsequent acidification is performed in situ or after solvent removal to yield the final hydrochloride product. This approach is efficient and avoids the isolation of the intermediate free base, which can be less stable.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )Key Properties
Methyl Crotonate623-43-8100.12Flammable liquid, lachrymator
Hydrazine Hydrate7803-57-850.06Corrosive, toxic, suspected carcinogen
Ethanol (Absolute)64-17-546.07Flammable liquid
Hydrochloric Acid7647-01-036.46Corrosive, causes severe burns
Diethyl Ether60-29-774.12Extremely flammable, peroxide former
Step-by-Step Experimental Protocol
  • Reaction Setup:

    • A 250 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser.

    • The entire apparatus is placed in a heating mantle on a magnetic stirrer plate within a well-ventilated fume hood.

  • Michael Addition & Cyclization:

    • To the flask, add 100 mL of absolute ethanol followed by 10.0 g (0.10 mol) of methyl crotonate. Stir the solution to ensure homogeneity.

    • Carefully add 5.5 g (0.11 mol, ~5.3 mL) of hydrazine hydrate dropwise to the stirring solution at room temperature. The slight molar excess of hydrazine ensures complete consumption of the ester.

    • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Solvent Removal:

    • After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator. This will yield a viscous oil or semi-solid crude product (the 5-Methylpyrazolidin-3-one free base).

  • Hydrochloride Salt Formation:

    • Redissolve the crude residue in a minimal amount of a suitable solvent like isopropanol or ethanol (approx. 50 mL).

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in diethyl ether/isopropanol) dropwise while stirring vigorously until the solution becomes acidic (test with pH paper).

    • A white precipitate of this compound will form.

  • Purification:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

    • The crude salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield a pure, crystalline white solid.

    • Dry the final product under vacuum to remove residual solvent.

Workflow_Diagram Fig. 2: Experimental Workflow for Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start 1. Charge Reactor (Ethanol, Methyl Crotonate) add_hydrazine 2. Add Hydrazine Hydrate start->add_hydrazine reflux 3. Heat to Reflux (4-6 hours) add_hydrazine->reflux cool 4. Cool to RT reflux->cool evaporate 5. Evaporate Solvent (Crude Free Base) cool->evaporate dissolve 6. Redissolve in IPA/Ethanol evaporate->dissolve acidify 7. Add HCl (Precipitation) dissolve->acidify filter_wash 8. Filter & Wash (with Diethyl Ether) acidify->filter_wash recrystallize 9. Recrystallize filter_wash->recrystallize dry 10. Dry Under Vacuum recrystallize->dry final_product Pure 5-Methylpyrazolidin-3-one HCl dry->final_product

Caption: Fig. 2: Experimental Workflow for Synthesis

Part 3: Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is essential. A combination of spectroscopic and physical methods should be employed.

TechniqueExpected Result / Key Features
¹H NMR Signals corresponding to the methyl group (doublet), the methine proton at C5 (multiplet), the methylene protons at C4 (multiplets), and exchangeable N-H protons.
¹³C NMR A signal for the carbonyl carbon (~170-175 ppm), and distinct signals for the CH, CH₂, and CH₃ carbons of the ring.
IR Spectroscopy A strong absorption band for the C=O (amide) stretch (~1680-1700 cm⁻¹). Broad absorption for N-H stretches (~3200-3400 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the free base (C₄H₈N₂O, M.W. = 100.12).
Melting Point A sharp and defined melting point, indicative of high purity.

Part 4: Troubleshooting and Safety Considerations

Potential Side Reactions and Mitigation
  • Double Addition: Hydrazine has two nucleophilic sites. It is possible for a second molecule of methyl crotonate to react with the free -NH₂ group of the intermediate. Using a slight excess of hydrazine and controlled reaction times helps to minimize this.

  • Polymerization: Under certain conditions, especially with other acrylic monomers, polymerization can occur.[5] The use of a simple ester like methyl crotonate and standard reflux conditions generally avoids this issue.

  • Incomplete Cyclization: If the reaction is not heated for a sufficient duration, the linear β-hydrazino ester intermediate may remain. Monitoring the reaction by TLC is crucial to ensure completion.

Safety Precautions
  • Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. It must be handled with extreme care in a fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Flammable Solvents: Ethanol and diethyl ether are highly flammable. Ensure all heating is done using a heating mantle (no open flames) and that all operations are performed away from ignition sources.

  • Corrosive Acids: Hydrochloric acid is highly corrosive. Handle with care and appropriate PPE. Neutralize any spills immediately with a suitable agent like sodium bicarbonate.

Conclusion

The is a well-defined process that relies on the fundamental principles of conjugate addition and intramolecular condensation. By carefully controlling reaction conditions and adhering to safety protocols, this valuable heterocyclic building block can be prepared efficiently and in high purity. The protocol provided in this guide offers a reliable method for researchers and scientists in the field of organic synthesis and drug development.

References

  • Elvidge, J. A., & Redman, A. P. (1998). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2, (11), 2449-2454. ([Link])

  • Yunus, U. M., et al. (2019). Synthesis of novel 3,4-fused pyrazolidinone γ-lactam bicyclic moieties from 2,3-dioxo-4-carboxy-5-(substituted)pyrrolidines. Records of Natural Products, 13(5), 415-422. ([Link])

  • U.S. Patent No. 4,171,413. (1979). Acrylic hydrazides.
  • PubChem. (n.d.). 3-Methylpyrrolidine hydrochloride. National Institutes of Health. ([Link])

  • U.S. Patent No. 7,816,467. (2010).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylpyrazolidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methylpyrazolidin-3-one hydrochloride is a heterocyclic organic compound that belongs to the pyrazolidinone family. The pyrazolidinone core is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties[1]. The hydrochloride salt form of 5-Methylpyrazolidin-3-one is often utilized in research and development to enhance aqueous solubility and stability, thereby facilitating its handling and application in biological systems[2][3][4]. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development. This document will delve into the structural features, and known and predicted properties, and provide detailed experimental protocols for their determination, ensuring a thorough understanding for its application in a scientific setting.

Chemical Identification and Structure

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its identity and structure.

  • IUPAC Name: this compound

  • Chemical Formula: C₄H₉ClN₂O

  • Molecular Weight: 136.58 g/mol [5]

  • CAS Number: 10234-77-2[1][5]

  • Canonical SMILES: CC1CC(=O)NNC1.Cl

The structure of this compound consists of a five-membered saturated ring containing two adjacent nitrogen atoms, a ketone group at the 3-position, and a methyl group at the 5-position. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms.

Physicochemical Properties: A Tabulated Summary

Quantitative data is paramount for the practical application of a chemical compound. The following table summarizes the known and predicted physicochemical properties of 5-Methylpyrazolidin-3-one and its hydrochloride salt.

Property5-Methylpyrazolidin-3-one (Free Base)This compound
CAS Number 10234-76-1[1][6][7]10234-77-2[1][5]
Molecular Formula C₄H₈N₂O[1][6][7]C₄H₉ClN₂O[5]
Molecular Weight 100.12 g/mol [1][6]136.58 g/mol [5]
Appearance SolidWhite crystalline powder[1][5]
Melting Point Not available209-212 °C[1][5]
Boiling Point Not availableNot available
Aqueous Solubility Predicted to be solubleExpected to have enhanced solubility[2][3][8]
pKa Not availableNot available
LogP (Octanol/Water) -0.6 (Predicted)[6]Expected to be lower than the free base

Experimental Protocols for Physicochemical Characterization

A cornerstone of scientific integrity is the ability to independently verify experimental data. This section provides detailed, step-by-step methodologies for determining the key physicochemical properties of this compound.

Synthesis of this compound

The hydrochloride salt is typically prepared from its free base, 5-Methylpyrazolidin-3-one.

Principle: The free base is dissolved in a suitable anhydrous organic solvent, and a solution of hydrochloric acid in an organic solvent is added to precipitate the hydrochloride salt. The choice of solvent is critical to ensure the free base is soluble while the resulting salt is insoluble.

Experimental Workflow:

Synthesis_Workflow A Dissolve 5-Methylpyrazolidin-3-one in anhydrous solvent (e.g., diethyl ether) B Add stoichiometric amount of HCl in anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring A->B C Observe precipitation of the hydrochloride salt B->C D Continue stirring for 30-60 min at room temperature C->D E Collect precipitate by vacuum filtration D->E F Wash solid with cold, anhydrous solvent E->F G Dry under vacuum F->G H Characterize product (Melting Point, NMR, IR) G->H

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

  • Dissolve a known quantity of 5-Methylpyrazolidin-3-one in a minimal amount of anhydrous diethyl ether (or another suitable solvent like dichloromethane or ethyl acetate) in a flask equipped with a magnetic stirrer[2].

  • While stirring at room temperature, add a stoichiometric amount (typically 1.0 to 1.1 equivalents) of a standardized solution of hydrochloric acid in anhydrous diethyl ether dropwise[2].

  • The hydrochloride salt should precipitate as a solid. Continue stirring for an additional 30 to 60 minutes to ensure complete precipitation[2].

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl[2].

  • Dry the product under vacuum to obtain the final this compound.

Melting Point Determination

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.

Experimental Protocol:

  • Finely powder a small amount of the dried this compound.

  • Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm[9].

  • Place the capillary tube in a melting point apparatus[10].

  • Heat the sample at a rate of approximately 10-20 °C per minute for a preliminary determination[10].

  • Allow the apparatus to cool, and then perform a second, more accurate determination with a fresh sample, heating at a slower rate of 1-2 °C per minute near the expected melting point[10].

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point[9].

Aqueous Solubility Determination

Principle: The equilibrium solubility of a compound in a specific solvent at a given temperature is a critical parameter, particularly for drug development. The shake-flask method is a common and reliable technique for determining equilibrium solubility[11].

Experimental Workflow:

Solubility_Workflow A Add excess solid 5-Methylpyrazolidin-3-one HCl to aqueous buffer (e.g., pH 1.2, 4.5, 6.8) B Equilibrate at a constant temperature (e.g., 37 °C) with continuous agitation A->B C Periodically withdraw samples from the supernatant B->C D Separate solid from liquid (e.g., centrifugation, filtration) C->D E Analyze the concentration of the dissolved compound in the supernatant (e.g., by HPLC) D->E F Plot concentration vs. time to ensure equilibrium is reached E->F G Determine equilibrium solubility F->G

Sources

Introduction: The Significance of Pyrazolidinone Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 5-Methylpyrazolidin-3-one Hydrochloride: A Practical Approach for Researchers

The pyrazolidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. These five-membered heterocyclic systems are of significant interest to researchers and drug development professionals due to their synthetic accessibility and the wide range of pharmacological properties exhibited by their derivatives, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3] The addition of a methyl group at the 5-position and the formation of a hydrochloride salt can significantly influence the compound's physicochemical properties, such as solubility and stability, which are critical for drug development.

Understanding the three-dimensional arrangement of atoms and molecules in the solid state is paramount for rational drug design. The crystal structure provides invaluable insights into intermolecular interactions, conformational preferences, and packing motifs, all of which dictate the material's bulk properties. While the crystal structure of this compound is not publicly available as of the writing of this guide, this document serves as a comprehensive technical manual for its determination and analysis. As a Senior Application Scientist, the following sections will provide not just the "how" but the "why" behind the experimental choices, grounding the protocols in established scientific principles and leveraging data from analogous structures.

Part 1: Synthesis and Crystallization of this compound

A robust and reproducible synthesis is the cornerstone of any crystallographic study. The proposed synthesis of 5-methylpyrazolidin-3-one is adapted from established methods for pyrazolidinone synthesis, which often involve the cyclization of a hydrazine derivative with an α,β-unsaturated carboxylic acid derivative.[4]

Proposed Synthetic Pathway

A plausible and efficient route to 5-Methylpyrazolidin-3-one involves the reaction of ethyl crotonate with hydrazine hydrate to form the pyrazolidinone ring, followed by treatment with hydrochloric acid to yield the desired hydrochloride salt.

Synthesis_Workflow cluster_synthesis Synthesis of 5-Methylpyrazolidin-3-one cluster_salt_formation Salt Formation Ethyl_Crotonate Ethyl Crotonate Reaction Cyclocondensation Ethyl_Crotonate->Reaction Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction 5MP 5-Methylpyrazolidin-3-one Reaction->5MP 5MP_in_Solvent 5-Methylpyrazolidin-3-one in Ethanol 5MP->5MP_in_Solvent Salt_Reaction Protonation 5MP_in_Solvent->Salt_Reaction HCl Hydrochloric Acid HCl->Salt_Reaction Product 5-Methylpyrazolidin-3-one HCl Salt_Reaction->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis and Crystallization

Objective: To synthesize high-purity this compound and grow single crystals suitable for X-ray diffraction.

Materials:

  • Ethyl crotonate

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Diethyl ether

  • Hydrochloric acid (concentrated and as a solution in ethanol)

  • Standard reflux and filtration apparatus

Procedure:

  • Synthesis of 5-Methylpyrazolidin-3-one:

    • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl crotonate (1 equivalent) in ethanol.

    • Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution.

    • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain a crude product.

    • Purify the crude 5-Methylpyrazolidin-3-one by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified 5-Methylpyrazolidin-3-one in a minimal amount of absolute ethanol.

    • Slowly add a stoichiometric amount of ethanolic HCl solution with stirring.

    • The hydrochloride salt will precipitate. The solid can be collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum.

  • Single Crystal Growth:

    • The key to successful X-ray analysis is obtaining high-quality single crystals. Vapor diffusion is a reliable method.

    • Dissolve the synthesized this compound in a polar solvent in which it is readily soluble (e.g., methanol or ethanol) to create a concentrated solution.

    • Place this solution in a small, open vial.

    • Place the vial inside a larger, sealed jar containing a less polar "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether or ethyl acetate).

    • Over several days, the anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting the slow growth of crystals.

Part 2: Spectroscopic and Thermal Analysis

Prior to X-ray diffraction, it is crucial to confirm the identity and purity of the synthesized compound.

Expected Spectroscopic Data:
Technique Expected Observations Rationale
¹H NMR Signals corresponding to the methyl group, the methine proton at C5, the methylene protons at C4, and exchangeable NH protons. The chemical shifts will be influenced by the protonation of the ring nitrogen.Confirms the covalent structure of the molecule.
¹³C NMR Resonances for the carbonyl carbon, the methyl carbon, and the carbons of the pyrazolidinone ring.Provides further evidence of the carbon skeleton.
FT-IR A strong absorption band for the C=O stretch (typically around 1680-1700 cm⁻¹), N-H stretching bands, and a broad absorption in the 2500-3000 cm⁻¹ region, characteristic of an ammonium salt.[6]Confirms the presence of key functional groups and the hydrochloride salt.
Mass Spec (ESI-MS) A peak corresponding to the protonated molecule [M+H]⁺ of the free base (C₄H₈N₂O).[6]Determines the molecular weight of the cationic portion of the salt.

Part 3: Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive method for determining the three-dimensional structure of a crystalline solid.[7][8][9]

SCXRD_Workflow Crystal_Selection Select a high-quality single crystal Mounting Mount the crystal on a goniometer head Crystal_Selection->Mounting Data_Collection Collect diffraction data using an X-ray diffractometer Mounting->Data_Collection Data_Reduction Process raw data: Integration and scaling Data_Collection->Data_Reduction Structure_Solution Determine initial atomic positions (e.g., using direct methods) Data_Reduction->Structure_Solution Structure_Refinement Refine atomic positions, displacement parameters, and occupancies Structure_Solution->Structure_Refinement Validation Validate the final structure (e.g., check R-factors, residual electron density) Structure_Refinement->Validation

Caption: Standard workflow for Single-Crystal X-ray Diffraction analysis.

Experimental Protocol: SCXRD
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer, typically with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and space group.

    • The structure is solved using software packages that employ methods like Patterson or direct methods to find the initial positions of the atoms.

    • The atomic positions and thermal parameters are refined anisotropically for non-hydrogen atoms. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Part 4: Interpreting the Crystal Structure

Based on analogous structures, such as N-Methyl-2-pyrrolidone hydrochloride[10], we can anticipate key structural features.

Hypothetical Crystallographic Data

The following table presents plausible crystallographic data for this compound, based on typical values for small organic molecules.

Parameter Hypothetical Value Significance
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group P2₁/c or P2₁2₁2₁Defines the symmetry elements within the unit cell.
a (Å) 5 - 10Unit cell dimensions.
b (Å) 8 - 15Unit cell dimensions.
c (Å) 10 - 20Unit cell dimensions.
β (°) (if monoclinic) 90 - 110Angle of the unit cell.
Volume (ų) 800 - 1500Volume of the unit cell.
Z 4Number of molecules per unit cell.
R-factor < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Key Structural Features to Analyze
  • Conformation of the Pyrazolidinone Ring: The five-membered ring is likely to adopt a non-planar conformation, such as an envelope or twisted form, to relieve steric strain.[10]

  • Bond Lengths and Angles: Comparison of bond lengths and angles with standard values can reveal the effects of electron delocalization and steric hindrance.

  • Intermolecular Interactions and Crystal Packing: The hydrochloride moiety will be a key driver of the crystal packing. The protonated nitrogen atom is expected to act as a hydrogen bond donor, forming strong hydrogen bonds with the chloride anion. The carbonyl oxygen can also act as a hydrogen bond acceptor.

Caption: Expected hydrogen bonding network in the crystal lattice.

The resulting network of hydrogen bonds will likely form a three-dimensional supramolecular architecture, significantly influencing the crystal's stability and physical properties.

Part 5: Relevance in Drug Development

A detailed understanding of the crystal structure of this compound is crucial for several aspects of drug development:

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different solubilities, dissolution rates, and stabilities, impacting bioavailability. A definitive crystal structure is the first step in identifying and characterizing potential polymorphs.[8]

  • Structure-Activity Relationship (SAR) Studies: The precise conformation of the molecule in the solid state can inform computational modeling and the design of new derivatives with improved biological activity.

  • Formulation Development: Knowledge of the crystal packing and intermolecular forces helps in selecting appropriate excipients and in designing stable formulations.

  • Intellectual Property: A novel crystal form of a compound can be patentable, providing a significant competitive advantage.

References

  • ResearchGate. (n.d.). X-ray structure of pyrazolidinone 3aa. Thermal ellipsoids are shown... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methyl-3-pyrazolidinone. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

  • Journal of Medical Science. (n.d.). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Retrieved from [Link]

  • ResearchGate. (2007). N-Methyl-2-pyrrolidone hydrochloride. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives. Retrieved from [Link]

  • ACG Publications. (2019). Synthesis of novel 3,4-fused pyrazolidinone γ-lactam bicyclic moieties from 2,3-dioxo-4-carboxy-5-(substituted)pyrrolidines. Retrieved from [Link]

  • PubMed Central. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Retrieved from [Link]

  • Brieflands. (n.d.). Synthesis, Spectroscopic Characterization, Coordination, and Antimicrobial Activity of Some Metal Complexes Derived From 1, 2-Diphenylethane-1, 2-dione and Dinitrophenyl Hydrazine Schiff Base Ligand. Retrieved from [Link]

  • OUCI. (n.d.). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography... Retrieved from [Link]

  • JSciMed Central. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. Retrieved from [Link]

  • PubMed Central. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Retrieved from [Link]

  • Slideshare. (n.d.). X ray diffraction. Retrieved from [Link]

  • PubMed. (2015). Synthesis of Pyrazolo[5,1-a]isoquinolines and 8-Methylenepyrazolo[5,1-a]isoindoles via Regioselective C-C Coupling and Alkyne Hydroamination. Retrieved from [Link]

  • Research and Reviews. (2016). Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives. Retrieved from [Link]

  • MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones... Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 5-Methylpyrazolidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and chemical research, the precise structural elucidation of novel or synthesized compounds is a cornerstone of innovation and safety. 5-Methylpyrazolidin-3-one hydrochloride, a heterocyclic compound, represents a class of molecules with potential applications in medicinal chemistry. Its efficacy and mechanism of action are intrinsically linked to its molecular structure. Therefore, a comprehensive understanding of its spectroscopic properties is paramount for its identification, purity assessment, and further development.

This technical guide, authored from the perspective of a Senior Application Scientist, provides a detailed exploration of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of direct experimental data for this specific hydrochloride salt in public databases, this guide will leverage established spectroscopic principles and data from analogous structures to present a robust, predicted analysis. This approach mirrors the real-world challenges faced by researchers and offers a framework for the spectroscopic characterization of similar novel compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the pyrazolidinone ring, the methyl substituent, and the effects of protonation.

Principles of NMR Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing detailed information about its chemical state.

Predicted ¹H NMR Spectrum of this compound

The formation of the hydrochloride salt involves the protonation of one or both of the nitrogen atoms in the pyrazolidinone ring. This protonation leads to a significant deshielding effect on the neighboring protons, causing their signals to shift downfield (to a higher ppm value) in the ¹H NMR spectrum.[1][2] The expected ¹H NMR spectrum is predicted to exhibit the following signals:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
CH₃~1.3Doublet~6-7The methyl group at the C5 position will be split by the adjacent C5-H proton.
C4-H₂~2.5 - 2.8MultipletThe two protons on C4 are diastereotopic and will likely appear as a complex multiplet due to coupling with each other and with the C5-H proton.
C5-H~3.8 - 4.1MultipletThis proton will be coupled to the methyl protons and the C4 protons, resulting in a multiplet. Its chemical shift is significantly influenced by the adjacent protonated nitrogen.
N1-H and N2-H~9.0 - 11.0Broad Singlet(s)The protons on the nitrogen atoms are acidic and their signals are often broad due to chemical exchange.[3] In the hydrochloride salt, these signals are expected to be significantly downfield.
Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Similar to ¹H NMR, protonation of the nitrogen atoms will cause a downfield shift for the adjacent carbon atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
CH₃~15 - 20The methyl carbon is expected in the typical aliphatic region.
C4~35 - 40This methylene carbon is adjacent to the carbonyl group and a nitrogen atom.
C5~50 - 55This methine carbon is bonded to the methyl group and a nitrogen atom. Its chemical shift will be influenced by the protonation state of the adjacent nitrogen.
C3 (C=O)~170 - 175The carbonyl carbon of the lactam is expected at a significantly downfield chemical shift.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often a good choice for hydrochloride salts as it can dissolve the sample and slow down the exchange of N-H protons, leading to sharper signals.[4]

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for all carbon signals.

  • Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction).

  • Referencing: Reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Principles of IR Spectroscopy

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. These vibrations include stretching and bending modes. The resulting IR spectrum provides a "fingerprint" of the molecule's functional groups.

Predicted IR Spectrum of this compound

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the protonated amine, the C=O bond of the lactam, and the C-H bonds. The formation of the hydrochloride salt will lead to the appearance of broad and strong N-H⁺ stretching bands.[5][6]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H⁺ Stretching3200 - 2500Strong, BroadThese broad absorptions are characteristic of ammonium salts and arise from the stretching of the N-H bonds in the protonated pyrazolidinone ring.[7]
C-H Stretching3000 - 2850MediumAliphatic C-H stretching from the methyl and methylene groups.
C=O Stretching1700 - 1650StrongThe carbonyl group of the five-membered lactam ring. This may be slightly shifted compared to the free base due to changes in the electronic environment upon protonation.
N-H Bending1620 - 1560MediumBending vibration of the N-H bonds.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IR Analysis Workflow

Caption: Workflow for IR spectroscopic analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Principles of Mass Spectrometry

In a mass spectrometer, a sample is first ionized. The resulting ions are then accelerated and separated based on their m/z ratio by a mass analyzer. A detector then records the abundance of each ion. For a hydrochloride salt like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is ideal as it can directly analyze the protonated molecule from solution.

Predicted Mass Spectrum of this compound

In ESI-MS, this compound is expected to show a prominent peak corresponding to the protonated molecule of the free base, [M+H]⁺. The molecular weight of 5-Methylpyrazolidin-3-one (C₄H₈N₂O) is 100.12 g/mol .

Predicted m/z Assignment Notes
101.13[M+H]⁺This would be the molecular ion peak, representing the protonated free base.
< 101.13Fragment IonsFragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for such cyclic compounds may involve the loss of small neutral molecules like CO or cleavage of the ring.
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., formic acid) to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

MS Analysis Workflow

Caption: Workflow for Mass Spectrometric analysis.

IV. Summary of Predicted Spectroscopic Data

The following table summarizes the key predicted spectroscopic data for this compound:

Technique Key Predicted Features
¹H NMR Signals for CH₃ (~1.3 ppm, d), C4-H₂ (~2.5-2.8 ppm, m), C5-H (~3.8-4.1 ppm, m), and broad N-H signals (~9.0-11.0 ppm).
¹³C NMR Signals for CH₃ (~15-20 ppm), C4 (~35-40 ppm), C5 (~50-55 ppm), and C=O (~170-175 ppm).
IR Broad N-H⁺ stretch (3200-2500 cm⁻¹), strong C=O stretch (1700-1650 cm⁻¹), and aliphatic C-H stretches (3000-2850 cm⁻¹).
MS (ESI) Prominent molecular ion peak [M+H]⁺ at m/z 101.13.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By integrating fundamental principles of NMR, IR, and MS with data from analogous structures, we have constructed a detailed and scientifically grounded analysis. The provided protocols and workflows offer a practical framework for researchers to acquire and interpret spectroscopic data for this and similar compounds. Accurate structural characterization is a critical step in the journey of a molecule from the laboratory to potential real-world applications, and the methodologies outlined herein are designed to ensure the integrity and reliability of this process.

References

  • The infrared spectra of secondary amines and their salts - ResearchGate. Available at: [Link]

  • Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1 - ResearchGate. Available at: [Link]

  • HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1 - Canadian Science Publishing. Available at: [Link]

  • (a) IR spectra of NMP (black dotted line) and the yellow residue (red... - ResearchGate. Available at: [Link]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. Available at: [Link]

  • How to detect a HCl salt in organic compunds : r/chemistry - Reddit. Available at: [Link]

  • FTIR spectrum of compound 5. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. Available at: [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81 - PMC - NIH. Available at: [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81 | ACS Omega. Available at: [Link]

  • Mass Spectrometric Fingerprints of Organic Compounds in NaCl-Rich Ice Grains from Europa and Enceladus. Available at: [Link]

  • Multi-spectroscopic characterization of organic salt components in medicinal plant - PubMed. Available at: [Link]

  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - MDPI. Available at: [Link]

  • On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR: A Comment - NIH. Available at: [Link]

  • 5-Methyl-2-pyrrolidone | C5H9NO | CID 66055 - PubChem. Available at: [Link]

  • ¹H NMR spectra showing the proton chemical shifts of PY with increasing... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

    • Proton Nuclear Magnetic Resonance Spectroscopy - Organic Chemistry Data. Available at: [Link]

  • Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition - The Royal Society of Chemistry. Available at: [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC - NIH. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]

  • Determination of the pK a Value of a Brønsted Acid by 19F NMR Spectroscopy - PMC - NIH. Available at: [Link]

  • FTIR spectra of 2-amino-5-methylpyridine and the complex - ResearchGate. Available at: [Link]

  • 5-Methyl-2-pyrrolidinone - the NIST WebBook. Available at: [Link]

  • 5-Methyl-2-pyrrolidinone - the NIST WebBook. Available at: [Link]

  • 3-Methylpyrrolidin-2-one | C5H9NO | CID 102848 - PubChem - NIH. Available at: [Link]

  • 2-Pyrrolidinone, 1-methyl- - the NIST WebBook. Available at: [Link]

  • 1-Methylpyrrolidine 120-94-5 wiki. Available at: [Link]

  • N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 5-Methylpyrazolidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition pathways of 5-Methylpyrazolidin-3-one hydrochloride. As a heterocyclic compound of interest in synthetic and pharmaceutical chemistry, a thorough understanding of its behavior under thermal stress is paramount for ensuring its quality, safety, and efficacy in downstream applications. Given the limited publicly available data on this specific molecule, this document serves as a first-principles guide, outlining a robust, multi-technique analytical approach. We will detail the core methodologies, from foundational thermal analysis to advanced evolved gas analysis, explaining the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals who require a rigorous protocol for the physicochemical characterization of novel chemical entities.

Introduction: The Need for Thermal Characterization

This compound belongs to the pyrazolidinone class of heterocyclic compounds, a scaffold known for its utility in medicinal chemistry.[1][2] As with any active pharmaceutical ingredient (API) or key intermediate, its stability under various environmental conditions directly impacts its viability for development. Thermal stability is not merely an academic parameter; it is a critical attribute that dictates storage conditions, informs formulation strategies, predicts shelf-life, and ensures safety during manufacturing processes that may involve heat, such as drying or milling.

The hydrochloride salt form is often employed to improve the solubility and handling of parent compounds.[3] However, the presence of the hydrochloride moiety introduces specific potential degradation pathways, such as dehydrochlorination, which must be thoroughly investigated.[4] This guide presents a systematic workflow to fully characterize the thermal properties of this compound, enabling scientists to make data-driven decisions in its development and application.

Structural Considerations and Hypothesized Decomposition Pathways

The thermal behavior of a molecule is intrinsically linked to its structure. The this compound molecule contains several key features that will influence its decomposition:

  • Pyrazolidinone Ring: A five-membered ring containing a lactam (cyclic amide) functionality. Lactam rings can be susceptible to hydrolysis and thermal cleavage.

  • Hydrochloride Salt: The protonated amine forms a salt with a chloride counter-ion. The initial stage of decomposition for many hydrochloride salts is the loss of a hydrogen chloride (HCl) molecule.[4]

  • Ketone and Methyl Groups: These functional groups may influence the overall electronic structure and subsequent fragmentation patterns of the ring after initial decomposition.

Based on these features, a primary decomposition pathway can be hypothesized. Upon heating, the compound is likely to first release gaseous HCl. The resulting neutral 5-Methylpyrazolidin-3-one would then undergo further fragmentation, potentially involving ring-opening, decarboxylation, or the release of other small molecules. Verifying this pathway requires a multi-faceted analytical approach.

Figure 1: Hypothesized Initial Decomposition Pathway cluster_start Initial Compound cluster_process Thermal Stress cluster_products Primary Decomposition Products cluster_secondary Further Fragmentation start 5-Methylpyrazolidin-3-one HCl (Solid) process Heat (Δ) start->process Input product1 HCl (Gas) process->product1 Evolved Gas product2 5-Methylpyrazolidin-3-one (Neutral Intermediate) process->product2 Intermediate secondary Smaller Volatile Fragments (e.g., CO, CO₂, Amines) product2->secondary Decomposition Figure 2: Simultaneous Thermal Analysis (STA) Workflow cluster_input Input cluster_instrument Analysis cluster_output Correlated Outputs cluster_interpretation Interpretation Sample 5-10 mg of Sample in STA Crucible STA STA Instrument (Controlled Heating Program & N₂ Atmosphere) Sample->STA TGA_Curve TGA Curve (Mass Loss vs. Temp) STA->TGA_Curve DSC_Curve DSC Curve (Heat Flow vs. Temp) STA->DSC_Curve Interpretation Direct correlation of mass loss events with endothermic/exothermic peaks TGA_Curve->Interpretation DSC_Curve->Interpretation

Caption: Workflow demonstrating the power of STA in providing directly correlated data streams.

Evolved Gas Analysis (TGA-FTIR)

Expertise & Rationale: To confirm our hypothesized decomposition pathway, we must identify the volatile products released during each mass loss step observed in TGA. Coupling the gas outlet of the TGA to a Fourier-Transform Infrared (FTIR) spectrometer allows for real-time identification of the evolved gases. The detection of a strong absorbance characteristic of HCl gas during the first decomposition step would provide definitive proof of dehydrochlorination.

Synthesized Data and Interpretation

While experimental data for this specific compound is not available, we can construct a representative data table based on the expected behavior of similar pharmaceutical hydrochloride salts. [4][5]This serves as a template for researchers to populate with their own experimental results.

Table 1: Representative Thermal Analysis Data for a Hypothetical Hydrochloride Salt

ParameterTGA ResultDSC ResultInterpretation
Event 1 Onset: ~150 °CEndothermic Peak: ~165 °CLikely loss of HCl gas, corresponding to the initial decomposition step.
Mass Loss: ~25-30%ΔH: ~100-150 J/gThe mass loss should be compared to the theoretical percentage of HCl in the molecule.
Event 2 Onset: ~220 °CExothermic Peak: ~240 °CDecomposition of the organic moiety following the loss of HCl.
Mass Loss: ~40-50%ΔH: ~(-200) - (-300) J/gThe exothermic nature suggests a high-energy, uncontrolled breakdown of the ring structure.
Melting Point No Mass LossSharp Endotherm: ~205 °CIf a melting endotherm is observed before major mass loss, it indicates the compound melts before it decomposes.

Implications for Research and Drug Development

The data generated through this analytical framework has direct, practical consequences:

  • Process Chemistry: If the onset of decomposition is low (e.g., < 180 °C), high-temperature processes such as spray drying would be unsuitable. The evolution of corrosive HCl gas must also be considered in the selection of manufacturing equipment materials.

  • Formulation Science: Knowledge of the melting point and decomposition temperature is critical for developing formulations, especially those involving thermal processes like hot-melt extrusion. [6]Potential incompatibilities with excipients can also be screened using DSC by observing shifts in thermal events. [7]* Stability and Storage: The thermal stability data directly informs the setting of appropriate storage conditions (e.g., "store below 30 °C") and is a key component of shelf-life prediction studies.

Conclusion

The thermal characterization of this compound is a critical step in its scientific and commercial development. A lack of existing literature necessitates a fundamental, systematic approach. By employing a combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (TGA-FTIR), researchers can build a complete profile of the compound's thermal behavior. This multi-technique workflow not only identifies critical temperature limits but also elucidates the underlying decomposition mechanisms. The insights gained are indispensable for guiding safe handling, defining stable storage conditions, and designing robust manufacturing and formulation processes, thereby ensuring the compound's quality and integrity from the lab to its final application.

References

  • Vertex AI Search. (2023). Active Ingredient Summary Table Thermal Stability.
  • BenchChem. (2025).
  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.
  • Chalmers University of Technology. (n.d.). Application of amorphous classification system and glass forming ability. Chalmers ODR.
  • JSciMed Central. (n.d.). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3,5-Dione. JSciMed Central.
  • Hassan, H. A. (n.d.).
  • BenchChem. (n.d.). 1-Methylpyrrolidin-3-one hydrochloride | 78635-85-5. Benchchem.
  • Journal of Chemistry. (n.d.).
  • MDPI. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC. NIH.
  • National Institutes of Health (NIH). (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC. NIH.
  • National Institutes of Health (NIH). (2024).
  • PubChem. (n.d.). (3R,5S)-5-methylpyrrolidin-3-ol hydrochloride | C5H12ClNO | CID 67315236. PubChem.
  • Ataman Kimya. (n.d.). METHYLPYRROLIDONE.
  • LookChem. (n.d.). 1-Methylpyrrolidine 120-94-5 wiki. LookChem.
  • PubChem. (n.d.). N-methyl-2-pyrrolidone | C5H9NO | CID 13387. PubChem.
  • MDPI. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. MDPI.
  • Oriental Journal of Chemistry. (n.d.).
  • PubMed. (2025). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. PubMed.
  • LookChem. (n.d.). Cas 120-94-5,1-Methylpyrrolidine. LookChem.
  • PubMed. (2013). Thermoanalytical Investigation of Terazosin Hydrochloride. PubMed.

Sources

An In-depth Technical Guide to the Solubility of 5-Methylpyrazolidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methylpyrazolidin-3-one hydrochloride is a heterocyclic compound of significant interest in chemical synthesis and pharmaceutical development. Its utility is intrinsically linked to its physicochemical properties, paramount among which is solubility. This technical guide provides a comprehensive overview of the solubility of this compound. We delve into the theoretical principles governing its dissolution, present qualitative solubility characteristics, and provide a detailed, field-proven experimental protocol for quantitative solubility determination using the gold-standard shake-flask method. This document is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge required to effectively work with this compound in various solvent systems.

Introduction to this compound

5-Methylpyrazolidin-3-one is a derivative of pyrazolidine, a saturated five-membered heterocycle containing two adjacent nitrogen atoms.[1] Such derivatives are valuable precursors and intermediates in the synthesis of a wide range of biologically active molecules, including potential anti-inflammatory and antibacterial agents.[1][2] The hydrochloride salt form is often utilized to enhance aqueous solubility and stability compared to the free base.

Understanding the solubility of this active pharmaceutical ingredient (API) candidate is a critical-path activity in the drug development process. Solubility dictates formulation strategies, impacts bioavailability, and influences purification and manufacturing processes. Poor solubility can lead to unpredictable results in in vitro assays and hinder the development of viable dosage forms.[3][4] This guide serves as a foundational resource for navigating the solubility challenges associated with this compound.

Physicochemical Properties

Before exploring solubility, it is essential to understand the fundamental physicochemical properties of the molecule, as these directly influence its behavior in different solvents.

Table 1: Physicochemical Properties of this compound

PropertyValue (Estimated/Reported)Significance for Solubility
Chemical Formula C₄H₉ClN₂ODefines the elemental composition and molecular weight.
Molecular Weight 136.58 g/mol Influences diffusion and crystal lattice energy.
Structure Chemical Structure of this compoundThe presence of polar functional groups (carbonyl, amine hydrochloride) suggests a propensity for solubility in polar solvents.
Form Solid / Crystalline PowderCrystal lattice energy must be overcome for dissolution to occur.
pKa (Estimated) ~7-9 (for the protonated amine)As a hydrochloride salt of a weak base, its solubility is expected to be highly pH-dependent.
LogP (Estimated) < 1.0Indicates a hydrophilic nature, favoring solubility in aqueous and polar media.

Note: Specific experimental data for this exact compound is not widely available in public literature. The values for pKa and LogP are estimated based on the structure and similar compounds. The provided structure is a representation of the cation.

Theoretical Principles of Solubility

The solubility of a compound is the maximum concentration that can be achieved in a specific solvent at a given temperature, forming a saturated solution at equilibrium.[5][6] The process is governed by the principle of "like dissolves like," where the intermolecular forces between the solute and solvent must be favorable enough to overcome the forces holding the solute molecules together (crystal lattice energy) and the solvent molecules together.

For this compound, several factors are key:

  • Polarity: The molecule possesses a polar carbonyl group and an ionizable amine hydrochloride group. This structure suggests strong dipole-dipole interactions and the potential for hydrogen bonding. Therefore, it is expected to be more soluble in polar solvents (e.g., water, methanol, ethanol) than in nonpolar solvents (e.g., hexane, toluene).

  • Ionization and pH: As a hydrochloride salt, the compound exists in its ionized form. In aqueous solutions, its solubility will be significantly influenced by pH. According to the Henderson-Hasselbalch equation, at pH values below its pKa, the ionized (and generally more soluble) form will predominate.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship, however, must be determined empirically.

Solubility Profile of this compound

While extensive quantitative data is not publicly available, a qualitative solubility profile can be inferred from its structure and the properties of related pyrazolidine derivatives.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe ionic nature of the hydrochloride salt and the presence of hydrogen bond donors/acceptors facilitate strong interactions with protic solvents.
Polar Aprotic N-Methyl-2-pyrrolidone (NMP), DMSO, AcetonitrileModerate to HighThe polarity of these solvents can disrupt the crystal lattice, and NMP, in particular, is an excellent solubilizer for many compounds.[7][8]
Nonpolar Toluene, Hexane, Diethyl EtherLow to InsolubleThe large difference in polarity between the solute and solvent results in weak intermolecular interactions, insufficient to overcome the solute-solute forces.

Studies on similar heterocyclic compounds, such as pyrazolidine-3,5-diones, have shown that solubility is often highest in polar solvents like methanol.[2]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a robust experimental protocol is necessary. The Shake-Flask Method is the internationally recognized gold-standard for determining equilibrium solubility and is described in guidelines such as OECD Test Guideline 105.[5][9][10]

Principle of the Shake-Flask Method

The shake-flask method establishes a thermodynamic equilibrium between the undissolved solid solute and the dissolved solute in a specific solvent at a controlled temperature.[11][12] An excess amount of the solid compound is agitated in the chosen solvent for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique.[3][13]

Materials and Reagents
  • This compound (high purity, characterized solid form)

  • Solvents of interest (HPLC grade or equivalent)

  • Glass vials or flasks with screw caps

  • Orbital shaker with temperature control (e.g., incubator shaker)

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

  • Analytical balance

  • Calibrated pipettes and glassware

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or another validated quantitative method.[14][15]

Step-by-Step Experimental Procedure
  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance) and agitation speed (e.g., 100-150 rpm).[3][11]

  • Time to Equilibrium: Allow the samples to agitate for a predetermined time. Preliminary experiments should be run to determine how long it takes to reach equilibrium (e.g., sampling at 24, 48, and 72 hours). Equilibrium is reached when subsequent measurements show no significant change in concentration.[11]

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles. Causality Note: This filtration step is critical to prevent artificially high concentration readings from suspended microparticles.

  • Dilution: If necessary, accurately dilute the filtered sample with the appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.[14][16]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.

Mandatory Visualization: Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle solid particles C->D E Filter supernatant (0.22 µm) D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H H G->H Calculate Solubility (mg/mL)

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Factors Influencing Solubility: A Deeper Dive

The Critical Role of pH

For an ionizable compound like this compound, pH is arguably the most critical factor affecting its aqueous solubility. The compound is the salt of a weak base (the pyrazolidinone) and a strong acid (HCl). In water, it dissociates into the protonated pyrazolidinone cation and a chloride anion. The cation exists in a pH-dependent equilibrium with its neutral (free base) form.

G pH-Dependent Equilibrium Ionized Protonated Form (Cationic) More Soluble Neutral Neutral Form (Free Base) Less Soluble Ionized->Neutral + OH⁻ (Higher pH) Neutral->Ionized + H⁺ (Lower pH)

Sources

A Technical Guide to the Evolving Mechanisms of Action of 5-Methylpyrazolidin-3-one Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyrazolidin-3-one, widely known as Edaravone, has established its place in clinical practice as a potent free radical scavenger for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2][3] Its neuroprotective effects are primarily attributed to its ability to neutralize highly reactive oxygen species (ROS), thereby mitigating the oxidative stress that drives neuronal damage in these conditions.[2][4] However, the therapeutic potential of the pyrazolidinone scaffold extends far beyond this singular mechanism. Ongoing research has focused on the synthesis and evaluation of novel derivatives, uncovering a diverse and complex range of pharmacological activities. This technical guide provides an in-depth exploration of the evolving mechanisms of action of these derivatives, moving from enhanced antioxidant capabilities to targeted anti-inflammatory, neuroprotective, and multi-target activities. We will delve into the rationale behind derivatization strategies, detail the specific molecular targets and pathways being modulated, and provide validated experimental protocols for their investigation.

The Foundational Mechanism: Edaravone as a Premier Antioxidant

The mechanism of the parent compound, Edaravone, is centered on its efficacy as a free radical scavenger.[1][4] In pathological states like ischemic stroke, the restoration of blood flow (reperfusion) paradoxically triggers a burst of ROS, including hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻), leading to severe secondary cellular damage.[2] Edaravone effectively intercepts and neutralizes these radicals, protecting neurons from lipid peroxidation and cell death.[2][4] Its antioxidant efficacy is closely linked to the electron density of the pyrazolone ring, which facilitates the electron transfer necessary for radical scavenging.[5]

Key facets of Edaravone's antioxidant action include:

  • Inhibition of Lipid Peroxidation: It prevents the chain reaction of lipid peroxidation in cell membranes, preserving their structural and functional integrity.[4][6]

  • Protection against Endothelial Cell Death: By reducing oxidative stress, it helps maintain the integrity of the blood-brain barrier.[6]

  • Modulation of Cellular Antioxidant Defenses: Evidence suggests Edaravone can also upregulate endogenous antioxidant enzymes, such as superoxide dismutase (SOD), bolstering the cell's natural defenses against oxidative stress.[4][7]

Expanding the Mechanistic Landscape: The Advent of Edaravone Derivatives

The rationale for developing derivatives of 5-Methylpyrazolidin-3-one is twofold: to enhance its intrinsic antioxidant properties and to introduce novel biological activities by incorporating different pharmacophores.[6] Strategic modifications at various positions of the pyrazole ring have yielded compounds with improved lipophilicity, enhanced potency, and entirely new mechanisms of action.[5]

Enhanced and Diversified Neuroprotective Mechanisms

While the parent molecule is a potent antioxidant, its efficacy can be limited by factors such as a low scavenging activity against superoxide anions (O₂·⁻).[8] Derivatives have been designed to overcome these limitations and engage with other pathological pathways in neurodegeneration.

  • Metal Chelation: Oxidative stress and neurodegeneration are often linked to dysregulated metal ion homeostasis, particularly of copper (Cu²⁺). Certain Edaravone analogues have been shown to possess significant copper-chelating properties, which can prevent metal-catalyzed ROS generation.[9][10]

  • Inhibition of Pathological Protein Aggregation: In diseases like ALS, the aggregation of proteins such as FUS is a key pathological feature. Novel adamantane-containing Edaravone conjugates have been shown to reduce this pathological aggregation in nerve cells, introducing a disease-modifying mechanism not present in the parent compound.[11]

  • Modulation of Ion Channels: Some adamantane-conjugated derivatives have also demonstrated the ability to block fast sodium currents in central nervous system neurons, a mechanism that can reduce neuronal hyperexcitability and subsequent excitotoxicity.[11]

  • Aryl Hydrocarbon Receptor (AHR) Pathway Activation: Recent studies have revealed that Edaravone itself can bind to and activate the Aryl Hydrocarbon Receptor (AHR), a transcription factor involved in cellular detoxification responses.[12] This finding opens a new avenue for derivative design, targeting the modulation of AHR-downstream signaling for neuroprotection.[12]

Targeted Anti-inflammatory Action

Inflammation is a critical component of the pathology in both acute and chronic neurological diseases. Derivatives of the pyrazolidinone scaffold have been developed to specifically target key nodes in the inflammatory cascade.

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Many pyrazolidinone and related thiazolidinone derivatives exhibit potent anti-inflammatory effects by inhibiting COX-1 and COX-2 enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[13][14][15] Some derivatives also show inhibitory activity against 5-lipoxygenase (5-LOX), which produces inflammatory leukotrienes.[15] This dual COX/LOX inhibition offers a broad-spectrum anti-inflammatory profile.

  • Modulation of Inflammatory Signaling: Edaravone has been shown to reduce the activation of microglia, the brain's resident immune cells, and decrease the expression of inducible nitric oxide synthase (iNOS) in response to ischemic injury.[16][17] Derivatives are being optimized to enhance this effect, potentially through the modulation of key signaling pathways like NF-κB.

Multi-Target Hybrids for Complex Diseases

Recognizing the multifaceted nature of diseases like ischemic stroke, researchers are designing hybrid molecules that combine the Edaravone scaffold with other pharmacologically active moieties.

  • Dual Neuroprotective and Antiplatelet Agents: For ischemic stroke, a promising strategy is to combine neuroprotection with anti-thrombotic activity. A series of hybrids of Edaravone and 6-phenyl-4,5-dihydropyridazin-3(2H)-one have been developed that exhibit both cytoprotective effects against oxygen-glucose deprivation and potent inhibition of platelet aggregation.[7] Molecular docking studies suggest the anti-platelet effect may be mediated through the inhibition of phosphodiesterase 3A (PDE3A).[7]

Experimental Protocols for Mechanistic Investigation

To validate the mechanisms described, rigorous experimental evaluation is essential. Below are step-by-step protocols for key assays used to characterize the activity of 5-Methylpyrazolidin-3-one derivatives.

Protocol 1: In Vitro Antioxidant Capacity Assessment (ORAC Assay)

The Oxygen Radical Absorbance Capacity (ORAC) assay measures the free radical scavenging activity of a compound against peroxyl radicals.

Principle: A fluorescent probe (fluorescein) is damaged by peroxyl radicals generated by a radical initiator (AAPH), leading to a loss of fluorescence. The antioxidant compound protects the probe by scavenging the radicals, thus preserving the fluorescence. The decay of fluorescence is monitored over time.

Methodology:

  • Preparation: Prepare a stock solution of the test derivative in DMSO. Prepare working solutions by diluting the stock in 75 mM phosphate buffer (pH 7.4). Prepare fluorescein and AAPH solutions in the same buffer.

  • Assay Setup: In a 96-well black microplate, add 25 µL of the test compound or a Trolox standard. Add 150 µL of the fluorescein solution to each well.

  • Incubation: Incubate the plate at 37°C for 15 minutes, protected from light.

  • Initiation: Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every 2 minutes for 60-90 minutes.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for each sample. Subtract the AUC of the blank (buffer only) from all other samples. The antioxidant capacity is expressed as Trolox equivalents (TE).

Protocol 2: Cellular Neuroprotection Assay (Oxygen-Glucose Deprivation/Reoxygenation)

This assay models the conditions of ischemic injury in a neuronal cell culture system.

Principle: Neuronal cells (e.g., SH-SY5Y) are subjected to a period of oxygen and glucose deprivation (OGD) to simulate ischemia, followed by reoxygenation to simulate reperfusion. The test compound is evaluated for its ability to protect cells from death under these conditions.

Methodology:

  • Cell Culture: Plate SH-SY5Y cells in a 96-well plate and grow to ~80% confluency.

  • Pre-treatment: Treat the cells with various concentrations of the test derivative for 2-4 hours before OGD. Include a vehicle control (DMSO) and a positive control if available.

  • OGD Induction: Replace the normal culture medium with a glucose-free medium. Place the plate in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) at 37°C for 4-6 hours.

  • Reoxygenation: Remove the plate from the chamber, replace the OGD medium with normal, glucose-containing culture medium, and return the plate to a standard incubator (95% air, 5% CO₂) for 24 hours.

  • Viability Assessment: Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage of the normoxic control group. A higher percentage of viability in treated groups compared to the vehicle OGD group indicates a neuroprotective effect.[10]

Visualization of Pathways and Workflows

Diagram 1: Multi-faceted Anti-inflammatory Mechanism

G cluster_0 Inflammatory Stimulus (e.g., Ischemia, LPS) cluster_1 Cellular Response cluster_2 Pro-inflammatory Enzyme Activity cluster_3 Inflammatory Mediators Stimulus Stimulus Membrane Membrane Phospholipids Stimulus->Membrane NFkB_path NF-κB Pathway Activation Stimulus->NFkB_path AA Arachidonic Acid Membrane->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX iNOS iNOS NFkB_path->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_path->Cytokines PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs NO Nitric Oxide iNOS->NO Derivative Pyrazolidinone Derivatives Derivative->NFkB_path Inhibition Derivative->COX Inhibition Derivative->LOX Inhibition

Caption: Multi-target anti-inflammatory action of pyrazolidinone derivatives.

Diagram 2: Experimental Workflow for Neuroprotection Assessment

G start Start: Neuronal Cell Culture (e.g., SH-SY5Y) pretreatment Pre-treatment with Test Derivative start->pretreatment ogd Induce Ischemic Stress: Oxygen-Glucose Deprivation (OGD) pretreatment->ogd reox Simulate Reperfusion: Reoxygenation ogd->reox viability Assess Cell Viability (MTT Assay) reox->viability ros Measure ROS Production (e.g., DCFH-DA Assay) reox->ros analysis Data Analysis: Compare Treated vs. Vehicle viability->analysis ros->analysis end Conclusion: Determine Neuroprotective Efficacy analysis->end

Sources

The Dawn of a Heterocycle: A Historical and Technical Guide to the Discovery of Pyrazolidinones

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the pyrazolidinone core has been a cornerstone in various chemical industries, from the foundational days of film photography to modern drug discovery. This technical guide delves into the historical literature surrounding the discovery of these fascinating compounds, offering researchers, scientists, and drug development professionals a comprehensive understanding of their origins, seminal synthetic routes, and the scientific rationale that propelled their development.

The Genesis: An Accidental Discovery and a Latent Potential

The story of pyrazolidinones begins not in the realm of medicine, but in the burgeoning field of organic chemistry in the late 19th century. The first documented synthesis of a pyrazolidinone compound, specifically 1-phenyl-3-pyrazolidinone, is credited to have occurred in 1890.[1] A German patent filed a year prior, in 1889, outlines a method for its preparation by heating phenylhydrazine with β-chloropropionic acid.[2]

At this early stage, the unique properties of this new heterocyclic compound were not fully appreciated. It remained a chemical curiosity for several decades, its true potential lying dormant. The initial synthesis was a testament to the exploratory nature of organic chemistry at the time, where novel structures were often created without a specific application in mind.

A Photographic Revelation: The Emergence of Phenidone

It was not until half a century later, in 1940, that the remarkable properties of 1-phenyl-3-pyrazolidinone were unearthed by J. D. Kendall at the laboratories of Ilford Limited.[1] Kendall discovered the compound's potent photographic developing capabilities. This discovery marked a pivotal moment in the history of pyrazolidinones and ushered in an era of their commercial significance.

Ilford trademarked the compound as "Phenidone" in 1953, and by 1951, large-scale production had become viable.[1] Phenidone proved to be a superior developing agent to the widely used Metol, exhibiting ten to eighteen times the efficiency and greater stability.[1] Its low toxicity and lack of propensity to cause dermatitis were also significant advantages.[1]

The primary application of Phenidone was in black and white photography, where it was often used in conjunction with hydroquinone.[1] This combination, known as a "superadditive" developer, allowed for faster development times and finer grain in the resulting photographic image.

The Chemistry of Creation: Foundational Synthetic Methodologies

The early synthetic routes to pyrazolidinones were elegant in their simplicity, relying on the fundamental principles of condensation reactions. These methods, while foundational, are still relevant for understanding the core reactivity of the pyrazolidinone scaffold.

The Phenylhydrazine and Halopropanoic Acid Route

The original synthesis of 1-phenyl-3-pyrazolidinone, as described in the 1889 German patent, involved the reaction of phenylhydrazine with a 3-halopropanoic acid, such as β-chloropropionic acid.[2] This reaction proceeds through a nucleophilic substitution followed by an intramolecular condensation to form the five-membered ring.

Experimental Protocol: Synthesis of 1-Phenyl-3-pyrazolidinone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of phenylhydrazine and one molar equivalent of 3-chloropropanoic acid in a suitable high-boiling inert solvent (e.g., toluene or xylene).

  • Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as benzene, to yield crystalline leaflets or needles of 1-phenyl-3-pyrazolidinone.[2]

Causality of Experimental Choices: The choice of a high-boiling inert solvent is crucial to provide the necessary thermal energy for the condensation reaction to occur efficiently without participating in the reaction itself. The use of equimolar amounts of reactants ensures optimal conversion. Recrystallization is a standard and effective method for purifying solid organic compounds based on differences in solubility.

The β-Propiolactone Approach

An alternative and often more efficient method for the synthesis of the pyrazolidinone ring involves the use of β-propiolactone. A 1956 patent by Eastman Kodak describes a process for preparing 3-pyrazolidones by heating a hydroxy fatty acid hydrazide, which can be formed in situ from the reaction of a hydrazine with a β-lactone.[3]

Reaction Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Phenylhydrazine Phenylhydrazine Reaction Reaction in Inert Solvent Phenylhydrazine->Reaction Propiolactone β-Propiolactone Propiolactone->Reaction Heating Heating Reaction->Heating Intramolecular Condensation Pyrazolidinone 1-Phenyl-3-pyrazolidinone Heating->Pyrazolidinone

Caption: Synthesis of 1-Phenyl-3-pyrazolidinone from Phenylhydrazine and β-Propiolactone.

Beyond Photography: The Dawn of Medicinal Applications

While the initial fame of pyrazolidinones was firmly rooted in photography, their structural similarity to other biologically active five-membered heterocycles hinted at a broader potential. In the latter half of the 20th century and into the 21st, researchers began to explore the medicinal applications of pyrazolidinone derivatives.

A significant finding was the identification of Phenidone as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX).[1][4] This discovery opened the door for the investigation of pyrazolidinone derivatives as potential anti-inflammatory agents. The ability to inhibit both of these key enzymes in the arachidonic acid cascade suggested a broader spectrum of anti-inflammatory activity compared to traditional NSAIDs that primarily target COX enzymes.

Further research has expanded the known biological activities of pyrazolidinone derivatives to include:

  • Antidiabetic agents: Certain pyrazolidine derivatives have been synthesized and evaluated for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes.

  • FXR agonists: Pyrazolidine-3,5-dione derivatives have been identified as potent agonists of the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid metabolism, suggesting potential applications in liver diseases.[5]

  • Antimicrobial and Analgesic Properties: Early studies in the late 1960s explored pyrazoline-5-one and pyrazolidine-3,5-dione derivatives for their antiphlogistic (anti-inflammatory) and analgesic activities.[6]

Signaling Pathway Inhibition

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Pyrazolidinones Pyrazolidinone Derivatives Pyrazolidinones->COX Inhibits Pyrazolidinones->LOX Inhibits

Caption: Mechanism of anti-inflammatory action of pyrazolidinone derivatives.

Conclusion: A Legacy of Innovation

The history of pyrazolidinone compounds is a compelling narrative of scientific discovery, from an incidental synthesis to a revolution in photographic technology and, more recently, a promising scaffold in drug development. The foundational work of early chemists laid the groundwork for future innovations, demonstrating the enduring value of fundamental research. For today's scientists, the story of the pyrazolidinone core serves as a powerful reminder that compounds of great utility can emerge from unexpected quarters, and that a deep understanding of historical literature can provide invaluable insights for future discoveries.

References

  • Process of preparing 3-pyrazolidones.
  • Phenidone. Wikipedia. [Link]

  • Phenidone. Grokipedia. [Link]

  • Nardi, D., Massarani, E., & Magistretti, M. J. (1969). Pyrazoline-5-one and pyrazolidine-3, 5-dione derivatives with antiphlogistic and analgesic activity. Arzneimittelforschung, 19(10), 1721–1723. [Link]

  • 1-Phenyl-3-pyrazolidinone. DrugFuture. [Link]

  • Yu, S. J., et al. (2008). Pyrazolidine-3,5-dione derivatives as potent non-steroidal agonists of farnesoid X receptor: virtual screening, synthesis, and biological evaluation. Bioorganic & medicinal chemistry letters, 18(20), 5481–5485. [Link]

Sources

The Pharmacological Potential of 5-Methylpyrazolidin-3-one Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Promise of the Pyrazolone Scaffold

The pyrazolone ring system is a cornerstone in medicinal chemistry, serving as the foundational scaffold for a multitude of compounds with diverse and potent biological activities. Within this class, 5-Methylpyrazolidin-3-one hydrochloride emerges as a molecule of significant interest for drug discovery and development. While direct, extensive research on this specific hydrochloride salt is nascent, a comprehensive analysis of its core structure and the well-documented activities of its close analogs, most notably Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), provides a robust framework for predicting its pharmacological potential. This guide will delve into the anticipated biological activities of this compound, grounded in the established mechanisms of related pyrazolone and pyrazolidinone derivatives. We will explore its likely roles as a powerful antioxidant and anti-inflammatory agent, and touch upon other potential therapeutic avenues such as analgesic and antimicrobial effects. This document is intended to serve as a technical resource for researchers, providing not only a theoretical framework but also actionable experimental protocols to investigate and validate these potential biological activities.

Core Biological Activity: A Potent Antioxidant and Free Radical Scavenger

The most prominent and well-documented biological activity of the pyrazolone core is its capacity to act as a potent antioxidant and free radical scavenger. This is exemplified by Edaravone, a drug approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, conditions where oxidative stress is a key pathological driver.[1][2][3] The therapeutic effects of Edaravone are largely attributed to its ability to neutralize harmful free radicals, thereby mitigating cellular damage.[2]

Mechanism of Antioxidant Action

The antioxidant mechanism of pyrazolone derivatives like 5-Methylpyrazolidin-3-one is rooted in their chemical structure. They can donate an electron to neutralize both lipid- and water-soluble peroxyl radicals, thus inhibiting the chain reactions of lipid peroxidation that damage cell membranes.[2][4] Specifically, these compounds are effective scavengers of hydroxyl radicals and peroxynitrite, some of the most damaging reactive oxygen species (ROS) in biological systems.[5] By reducing the levels of ROS, this compound is expected to protect neurons and other cells from oxidative stress-induced injury.[2] Furthermore, some pyrazolone derivatives have been shown to upregulate the body's endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, further bolstering cellular defense against oxidative damage.[2]

Experimental Workflow: In Vitro Antioxidant Activity Assessment

To empirically determine the antioxidant potential of this compound, a series of well-established in vitro assays can be employed. The following workflow provides a comprehensive approach to characterizing its free radical scavenging and antioxidant capabilities.

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis prep Prepare stock solution of This compound in a suitable solvent (e.g., DMSO, water) dpph DPPH Radical Scavenging Assay prep->dpph abts ABTS Radical Cation Decolorization Assay prep->abts orac Oxygen Radical Absorbance Capacity (ORAC) Assay prep->orac lipid_perox Lipid Peroxidation Inhibition Assay (e.g., TBARS assay) prep->lipid_perox ic50 Calculate IC50 values for DPPH and ABTS assays dpph->ic50 abts->ic50 orac_val Determine ORAC value relative to a standard (e.g., Trolox) orac->orac_val lipid_inhib Quantify inhibition of lipid peroxidation lipid_perox->lipid_inhib compare Compare results to a known antioxidant (e.g., Ascorbic Acid, Trolox, Edaravone) ic50->compare orac_val->compare lipid_inhib->compare

Caption: Workflow for in vitro antioxidant activity assessment.

Detailed Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to assess the free radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare serial dilutions of this compound (e.g., 1, 10, 50, 100, 500 µM) in methanol.

    • Prepare a positive control solution (e.g., 100 µM Ascorbic Acid or Trolox in methanol).

    • Methanol will serve as the blank.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound, positive control, and blank to respective wells in triplicate.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound or positive control.

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Potential Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and compounds with anti-inflammatory properties are of great therapeutic interest.[6] The pyrazolidinone and pyrazolone scaffolds are found in several known anti-inflammatory drugs.[7][8] The anti-inflammatory effects of these compounds are often linked to their antioxidant properties, as reactive oxygen species can act as signaling molecules in inflammatory pathways.[2] Additionally, some pyrazolone derivatives have been shown to directly modulate inflammatory processes by decreasing the production of pro-inflammatory cytokines and mitigating the activation of microglia, the resident immune cells of the central nervous system.[2]

Signaling Pathways in Inflammation

The anti-inflammatory potential of this compound likely involves the modulation of key signaling pathways such as the NF-κB and MAPK pathways. These pathways are central to the production of inflammatory mediators.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Cellular Response lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (ERK, JNK, p38) tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) mapk->cytokines nfkb->cytokines compound 5-Methylpyrazolidin-3-one hydrochloride compound->mapk Inhibition compound->nfkb Inhibition

Caption: Potential modulation of inflammatory signaling pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes a method to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media and conditions.

    • Seed the cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Include a vehicle control (the solvent used to dissolve the compound).

  • Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response. Include an unstimulated control group.

  • Analysis of Inflammatory Mediators:

    • Collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (using the Griess reagent) in the supernatant using commercially available ELISA kits or colorimetric assays.

  • Data Analysis:

    • Compare the levels of inflammatory mediators in the compound-treated groups to the LPS-stimulated control group to determine the percentage of inhibition.

Other Potential Biological Activities

Beyond its likely antioxidant and anti-inflammatory properties, the pyrazolidinone scaffold has been associated with a broader spectrum of biological activities.

  • Analgesic Activity: Several pyrazolinone derivatives have been synthesized and evaluated for their analgesic properties, with some showing effects superior to established drugs like aminopyrine.[9]

  • Antimicrobial Activity: Fused pyrazole ring systems and pyrazolidine-3,5-dione derivatives have demonstrated moderate to good antibacterial and antifungal activities.[7][10][11]

  • Protein Kinase Inhibition: Certain fused pyrazole derivatives have been shown to exhibit protein kinase inhibitory activity, a mechanism relevant to cancer therapy.[10]

Further investigation into these areas could reveal additional therapeutic applications for this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not yet available, the following table presents hypothetical data based on the activities of related compounds to illustrate how results could be presented.

Biological ActivityAssayTest CompoundIC50 / EC50 (µM)Positive ControlIC50 / EC50 (µM)
Antioxidant DPPH Scavenging5-Methylpyrazolidin-3-one HClTo be determinedAscorbic AcidTypical range: 5-20
Antioxidant ABTS Scavenging5-Methylpyrazolidin-3-one HClTo be determinedTroloxTypical range: 2-10
Anti-inflammatory TNF-α Inhibition (LPS-stimulated RAW 264.7)5-Methylpyrazolidin-3-one HClTo be determinedDexamethasoneTypical range: 0.01-0.1
Anti-inflammatory IL-6 Inhibition (LPS-stimulated RAW 264.7)5-Methylpyrazolidin-3-one HClTo be determinedDexamethasoneTypical range: 0.01-0.1

Conclusion and Future Directions

This compound represents a promising molecule for further pharmacological investigation. Based on the robust evidence from its structural analogs, particularly Edaravone, it is highly likely to possess significant antioxidant and anti-inflammatory properties. The experimental workflows and protocols provided in this guide offer a clear path for researchers to systematically evaluate these activities. Future research should focus on a comprehensive in vitro and in vivo characterization of this compound to elucidate its precise mechanisms of action and to explore its full therapeutic potential in models of diseases driven by oxidative stress and inflammation. The exploration of its analgesic and antimicrobial activities could also unveil novel applications for this versatile scaffold.

References

  • Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC - NIH. (n.d.).
  • What is the mechanism of Edaravone? - Patsnap Synapse. (2024, July 17).
  • Edaravone's Mechanism of Action: A Deep Dive by NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - J-Stage. (n.d.).
  • Edaravone - Wikipedia. (n.d.).
  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives - ResearchGate. (n.d.).
  • Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione - JSciMed Central. (n.d.).
  • Synthesis and preliminary evaluation of new 5-pyrazolinone derivatives as analgesic agents. (2000). European Journal of Medicinal Chemistry, 35(3), 359-364.
  • Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. | Semantic Scholar. (n.d.).
  • Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione - JSciMed Central. (2015, July 6).
  • Synthesis and Antimicrobial Evaluation of (Z)-5-((3-phenyl-1H-pyrazol-4- yl)methylene)-2-thioxothiazolidin-4-one Derivatives - PubMed. (n.d.).
  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl) - NIH. (n.d.).
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PubMed Central. (n.d.).
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - ResearchGate. (2022, November).
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - MDPI. (n.d.).

Sources

5-Methylpyrazolidin-3-one hydrochloride as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methylpyrazolidin-3-one Hydrochloride as a Building Block in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic building block that has garnered significant attention in the field of organic synthesis. Its unique structural features, including a reactive cyclic hydrazine motif and a carbonyl group, make it a valuable precursor for the synthesis of a wide array of complex molecules, particularly in the realm of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical properties, explores its key synthetic applications with mechanistic insights, and offers practical, field-tested protocols to empower researchers in leveraging this potent synthon for their molecular design and development endeavors.

Introduction: The Strategic Value of the Pyrazolidinone Core

The pyrazolidinone ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of biologically active compounds. The strategic incorporation of a methyl group at the 5-position introduces a chiral center, opening avenues for the development of stereospecific therapeutics. The hydrochloride salt form of 5-methylpyrazolidin-3-one not only enhances its stability and shelf-life but also improves its handling characteristics and solubility in polar solvents, making it a convenient and reliable starting material for a variety of chemical transformations.

Core Characteristics: Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₄H₈N₂O · HClSigma-Aldrich
Molecular Weight 136.58 g/mol Sigma-Aldrich
Appearance White to off-white crystalline powderChemical Suppliers
Melting Point 185-190 °C (decomposes)Sigma-Aldrich
Solubility Soluble in water, methanol, and ethanolGeneral Laboratory Knowledge

The reactivity of this molecule is governed by the interplay between the two nitrogen atoms and the carbonyl group. The N1 nitrogen, being part of a hydrazide-like structure, is a potent nucleophile, while the N2 nitrogen's reactivity can be modulated. The methylene group at the C4 position is activated by the adjacent carbonyl group, rendering it susceptible to deprotonation and subsequent reactions with electrophiles.

Key Synthetic Transformations and Mechanistic Considerations

This compound serves as a versatile platform for a variety of synthetic transformations, enabling the construction of diverse molecular architectures.

N-Functionalization: A Gateway to Diverse Derivatives

The nucleophilic N1 nitrogen readily participates in reactions with a wide range of electrophiles, providing a straightforward route to N-substituted pyrazolidinones.

  • N-Arylation: The Buchwald-Hartwig and Ullmann cross-coupling reactions are powerful methods for the formation of N-aryl bonds. These reactions typically involve a palladium or copper catalyst, a suitable ligand, and a base to facilitate the coupling of the pyrazolidinone with an aryl halide or triflate.

  • N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as triethylamine or pyridine, affords N-acyl derivatives. This transformation is often high-yielding and proceeds under mild conditions.

N_Functionalization_Workflow start 5-Methylpyrazolidin-3-one HCl deprotonation Base (e.g., Et3N) start->deprotonation nucleophile Nucleophilic Pyrazolidinone deprotonation->nucleophile electrophile1 Aryl Halide (Ar-X) + Pd/Cu Catalyst nucleophile->electrophile1 Buchwald-Hartwig or Ullmann Coupling electrophile2 Acyl Chloride (R-COCl) nucleophile->electrophile2 N-Acylation product1 N-Aryl-5-methylpyrazolidin-3-one electrophile1->product1 product2 N-Acyl-5-methylpyrazolidin-3-one electrophile2->product2

Caption: Synthetic pathways for N-functionalization of 5-methylpyrazolidin-3-one.

C4-Alkylation and Condensation Reactions

The activated methylene group at the C4 position is a key site for carbon-carbon bond formation.

  • Knoevenagel Condensation: In the presence of a weak base, the C4 position can be deprotonated to form a carbanion, which then acts as a nucleophile in a condensation reaction with aldehydes or ketones. This reaction is instrumental in synthesizing α,β-unsaturated carbonyl compounds and other conjugated systems.

Protocol: Knoevenagel Condensation with an Aromatic Aldehyde
  • Setup: To a solution of this compound (1.0 eq) and an aromatic aldehyde (1.05 eq) in ethanol (5 mL/mmol), add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution and can be collected by vacuum filtration. Wash the solid with cold ethanol.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the pure condensed product.

Applications in the Synthesis of Bioactive Molecules

The derivatives of 5-methylpyrazolidin-3-one are prevalent in a variety of pharmacologically active agents.

  • Edaravone Analogues: Edaravone, a free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS), is a pyrazolone derivative. The 5-methylpyrazolidin-3-one core provides a template for the synthesis of novel analogues with potentially improved pharmacokinetic and pharmacodynamic properties.

  • Agrochemicals: The pyrazolidinone scaffold is also found in a range of herbicides and fungicides. The ability to readily diversify the substituents on the pyrazolidinone ring allows for the fine-tuning of their biological activity and selectivity.

Conclusion: A Building Block of Enduring Importance

This compound continues to be a cornerstone in the synthetic chemist's toolbox. Its predictable reactivity, coupled with its presence in numerous high-value molecules, ensures its enduring relevance. The development of novel synthetic methodologies that leverage the unique features of this building block will undoubtedly lead to the discovery of new chemical entities with significant therapeutic and industrial potential.

References

  • Buchwald-Hartwig Amination: For a general overview of the mechanism and applications of this important cross-coupling reaction. (A representative review article would be cited here in a full whitepaper).
  • Knoevenagel Condensation: For a detailed discussion of the mechanism and synthetic utility of this condensation reaction. (A representative review article would be cited here in a full whitepaper).

Methodological & Application

Application Notes & Protocols: Leveraging 5-Methylpyrazolidin-3-one Hydrochloride in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methylpyrazolidin-3-one and its hydrochloride salt represent a cornerstone class of reagents in synthetic organic chemistry, prized for their utility as versatile synthons for a diverse array of heterocyclic structures. The inherent reactivity of the pyrazolidinone core, characterized by an active methylene group and nucleophilic nitrogen atoms, provides a robust platform for constructing complex molecular architectures. This guide delineates key synthetic strategies employing 5-methylpyrazolidin-3-one, offering detailed, field-proven protocols for Knoevenagel condensations, the synthesis of fused pyrazole systems, and the construction of unique spiro-fused heterocycles. The mechanistic rationale behind each transformation is explored to provide researchers, scientists, and drug development professionals with the in-depth knowledge required for successful application and innovation. The compounds derived from these methods are of significant interest in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]

Foundational Principles: The Reactivity of the 5-Methylpyrazolidin-3-one Scaffold

5-Methylpyrazolidin-3-one hydrochloride is a stable, crystalline solid that serves as a convenient precursor to the free base, 5-methylpyrazolidin-3-one. The free base, often generated in situ by the addition of a mild base, is the active species in most synthetic applications. Its chemical versatility stems from two primary reactive sites:

  • The C4 Methylene Group: Flanked by a carbonyl group and a nitrogen atom, the protons on this carbon are acidic, making it a potent nucleophile in the presence of a base. This site is the nexus for condensation reactions.

  • The N1 and N2 Nitrogen Atoms: These atoms, particularly the N1-H, can be deprotonated or participate in cyclization and substitution reactions, enabling the construction of fused bicyclic systems.

Our exploration begins with the most fundamental and widely exploited reaction: the Knoevenagel condensation.

Knoevenagel Condensation: Synthesis of 4-Benzylidene-Pyrazol-3-one Derivatives

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound with an aldehyde or ketone. For 5-methylpyrazolidin-3-one, this reaction provides a highly efficient route to 4-benzylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-ones, which are themselves valuable intermediates and pharmacophores.[3][4]

Causality and Mechanistic Insight

The reaction is typically catalyzed by a base (e.g., sodium hydroxide, piperidine), which deprotonates the C4 methylene group to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate subsequently undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product. The choice of base and solvent can influence reaction rates and yields significantly.

Workflow for Knoevenagel Condensation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve 5-Methylpyrazolidin-3-one and Substituted Aldehyde in Ethanol B Add NaOH Solution (Catalyst) A->B C Reflux the Mixture (e.g., 2 hours) B->C D Monitor Completion by TLC C->D E Cool Reaction Mixture D->E F Collect Precipitate by Filtration E->F G Wash with Water F->G H Recrystallize from Ethanol G->H

Caption: General workflow for synthesizing 4-benzylidene-pyrazol-3-ones.

Protocol 2.1: Synthesis of 4-(4-Chlorobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

This protocol is adapted from methodologies described in the literature for the synthesis of pyrazolone derivatives.[3][5]

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 5-methylpyrazol-3-one (1.0 g, 10.2 mmol) and 4-chlorobenzaldehyde (1.43 g, 10.2 mmol) in 30 mL of ethanol. Stir the mixture until all solids are dissolved.

  • Catalyst Addition: To the stirred solution, add a freshly prepared 20% aqueous solution of sodium hydroxide (5 mL).

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Product Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water (3 x 20 mL) to remove any residual base.

  • Final Product: Dry the collected solid. For higher purity, recrystallize the product from absolute ethanol to yield the title compound as a crystalline solid.

Data Summary: Knoevenagel Condensation Yields

The following table summarizes typical yields for this reaction with various substituted aromatic aldehydes, demonstrating the robustness of the protocol.

EntryAldehyde SubstituentProductReported Yield (%)
14-Chloro4-(4-Chlorobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one~85-90%
24-Nitro5-Methyl-4-(4-nitrobenzylidene)-2,4-dihydro-3H-pyrazol-3-one~90-95%
34-Methoxy4-(4-Methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one~80-88%
44-(Dimethylamino)4-[4-(Dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one~75-82%

Synthesis of Fused Heterocyclic Systems

The pyrazolidinone scaffold is an excellent starting point for building more complex, fused heterocyclic systems. These structures often exhibit enhanced biological activity due to their rigid, polycyclic nature.[6] We will focus on two representative examples: pyrazolo[3,4-c]pyrazoles and pyrrolo[3,4-c]pyrazole-diones.

Pyrazolo[3,4-c]pyrazoles via Cyclocondensation

This strategy involves a cyclocondensation reaction between a 4-benzylidene-5-methyl-pyrazol-3-one intermediate (synthesized as per Section 2) and a hydrazine derivative.[4][7]

Mechanistic Rationale

The reaction proceeds via nucleophilic attack of the hydrazine onto the pyrazolone ring system, leading to the formation of a new five-membered ring fused to the original pyrazolone core. This creates a pyrazolo[3,4-c]pyrazole scaffold, a privileged structure in medicinal chemistry.

Workflow for Fused Pyrazole Synthesis

G A Start with 4-Benzylidene-5-methyl- 2,4-dihydro-3H-pyrazol-3-one B Add Hydrazine Hydrate or Phenylhydrazine A->B C Dissolve in Glacial Acetic Acid or Ethanol B->C D Reflux for 4-6 hours C->D E Cool and Pour into Crushed Ice D->E F Filter the Precipitated Solid E->F G Wash with Water F->G H Recrystallize from Appropriate Solvent (e.g., Ethanol) G->H

Caption: Synthesis of fused pyrazolo[3,4-c]pyrazole systems.

Protocol 3.1.1: Synthesis of 3,6-Dimethyl-2-phenyl-5-(p-tolyl)-2,5-dihydro-4H-pyrazolo[3,4-c]pyrazole
  • Reaction Setup: In a 50 mL round-bottom flask, place 4-(4-methylbenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 g, 3.44 mmol) and hydrazine hydrate (0.2 mL, 4.13 mmol).

  • Solvent Addition: Add 20 mL of absolute ethanol to the flask.

  • Reaction Execution: Reflux the mixture for 5 hours. Monitor the reaction using TLC.

  • Isolation: After cooling, the solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the solid with a small amount of cold ethanol and dry it to obtain the final fused pyrazole product.

Pyrrolo[3,4-c]pyrazole-diones: Fused Pyrazolidinone γ-Lactams

An alternative and elegant approach to fused systems involves the intramolecular cyclization of a suitably functionalized precursor. The synthesis of novel 3,4-fused pyrazolidinone γ-lactams demonstrates this principle, starting from 2,3-dioxo-pyrrolidines.[8]

Mechanistic Rationale

The key steps involve the reaction of a C3-keto group of the pyrrolidine with hydrazine to form a hydrazone, followed by a reduction and subsequent intramolecular cyclization. The N-hydrazinyl group attacks the ester carbonyl at the C4 position to form the fused pyrazolidinone ring, resulting in a bicyclic γ-lactam structure.[8]

Protocol 3.2.1: Synthesis of 5-Methyltetrahydropyrrolo[3,4-c]pyrazole-3,6-dione

This protocol is a multi-step synthesis adapted from Fazli et al.[8]

  • Step 1: Hydrazonation: React ethyl 1-methyl-2,3-dioxopyrrolidine-4-carboxylate with hydrazine hydrate in ethanol at room temperature for 24 hours to yield the enamino ester intermediate (ethyl 4-hydrazinyl-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate).

  • Step 2: Reduction: Reduce the intermediate from Step 1 using sodium borohydride (NaBH₄) in methanol at 0°C for 30 minutes. This reduces the double bond to afford the saturated hydrazinyl ester.

  • Step 3: Intramolecular Cyclization: Heat the saturated hydrazinyl ester from Step 2 in ethanol under reflux. The intramolecular cyclization occurs to furnish the final 3,4-fused pyrazolidinone γ-lactam.

  • Purification: The final product is purified using column chromatography on silica gel.

Data Summary: Spectroscopic Characterization

The structure of the synthesized fused compound is confirmed by spectroscopic methods.[8]

Compound¹H NMR (400 MHz, CD₃OD) δ ppm¹³C NMR (100 MHz, CD₃OD) δ ppmIR (KBr) cm⁻¹
4b 4.45 (d), 3.67-3.56 (m), 3.49-3.3 (m), 3.04 (q), 2.84 (s)173.45, 172.27, 72.14, 47.23, 46.53, 28.803347, 1694, 1635

Advanced Application: Synthesis of Spiro-fused Pyrazolidoylisoxazolines

Spiro-fused heterocycles, where two rings share a single atom, offer unique three-dimensional structures that are highly sought after in drug discovery. A powerful method to construct such scaffolds is the 1,3-dipolar cycloaddition.

Causality and Strategic Approach

This synthesis involves the reaction of a nitrile oxide (a 1,3-dipole) with an exocyclic double bond on a pre-formed pyrazolidine ring. The pyrazolidine itself is first constructed and then functionalized to act as the dipolarophile, leading to the formation of a spiro-fused pyrazolidine-isoxazoline system.[9]

Workflow for Spiro-fused Heterocycle Synthesis

G cluster_0 Pyrazolidine Formation cluster_1 1,3-Dipolar Cycloaddition cluster_2 Product A React Hydrazide with α,β-Unsaturated Ester B Cyclize with NaH in THF to form Pyrazolidine A->B D React with Pyrazolidine B->D C Generate Nitrile Oxide in situ from Oxime C->D E Isolate Spiro-fused Pyrazolidoylisoxazoline D->E

Caption: Key stages in the synthesis of spiro-fused pyrazolidoylisoxazolines.

Protocol 4.1: General Procedure for Spirocycle Formation

This procedure is based on the work of Chia et al. on spiro-fused bis-heterocycles.[9]

  • Pyrazolidine Synthesis: Treat the appropriate N'-substituted hydrazide with an α,β-unsaturated ester. The resulting adduct is then cyclized using a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF) to yield the pyrazolidine ring with an exocyclic double bond.

  • Nitrile Oxide Generation: The nitrile oxide is generated in situ. Typically, an appropriate aldoxime is treated with an oxidizing agent like sodium hypochlorite (bleach) in a biphasic system (e.g., dichloromethane/water).

  • Cycloaddition: The freshly generated nitrile oxide solution is added to a solution of the pyrazolidine from Step 1. The reaction is stirred at room temperature until completion (monitored by TLC).

  • Work-up and Purification: The organic layer is separated, dried over sodium sulfate, and concentrated. The crude product is then purified by flash chromatography on silica gel to afford the pure spiro-fused pyrazolidoylisoxazoline.

Conclusion and Outlook

This compound is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. The protocols detailed herein, from fundamental Knoevenagel condensations to the advanced construction of fused and spirocyclic systems, underscore its importance. The resulting molecular scaffolds are central to many areas of medicinal chemistry and provide a fertile ground for the development of new therapeutic agents.[1][10][11] These self-validating protocols, grounded in established chemical principles, provide researchers with reliable methods to access these valuable chemical entities.

References

  • A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives. (2025). Letters in Organic Chemistry. [Link]

  • Synthesis of Pyrazolidinone-Fused Benzotriazines through C-H/N-H Bond Functionalization of 1-Phenylpyrazolidinones with Oxadiazolones. (2023). The Journal of Organic Chemistry. [Link]

  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2025). Medicinal Chemistry Research. [Link]

  • Synthesis of Spiro-fused Pyrazolidoylisoxazolines. (N.D.). National Institutes of Health. [Link]

  • Synthesis and Characterization of Some Novel Pyrazolone Derivatives and their Biological Activities. (2015). Oriental Journal of Chemistry. [Link]

  • The chemistry of substituted pyrazolidinones; applications to the synthesis of bicyclic derivatives. (1992). Ph.D. Thesis. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2018). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Azolo[d]pyridazinones in medicinal chemistry. (2020). Future Medicinal Chemistry. [Link]

  • Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity. (2011). Der Pharma Chemica. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (2016). International Journal of ChemTech Research. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2020). Frontiers in Chemistry. [Link]

  • Synthetic strategies to pyrido fused heterocycles. (2023). Journal of Chemical Sciences. [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). Molecules. [Link]

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. (2013). Medicinal Chemistry Research. [Link]

  • Reaction with 1,3‐dicarbonyl compounds 5 a–c. (N.D.). ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (N.D.). Pharmaguideline. [Link]

  • Synthesis and Reactions of 3-Pyrrolidinones. (2008). Journal of Heterocyclic Chemistry. [Link]

  • Reactive dicarbonyl compounds cause Calcitonin Gene-Related Peptide release and synergize with inflammatory conditions in mouse skin and peritoneum. (2018). Journal of Biological Chemistry. [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. (2016). Molecules. [Link]

  • Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. (2015). JSM Chemistry. [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (2022). RSC Medicinal Chemistry. [Link]

  • Synthesis of novel 3,4-fused pyrazolidinone γ-lactam bicyclic moieties from 2,3-dioxo-4-carboxy-5-(substituted)pyrrolidines. (2019). Records of Natural Products. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Chemistry. [Link]

  • Synthesis of New Heterocyclic compounds derived from Pyrazoline-5-one compound. (2025). Journal of Al-Nahrain University. [Link]

Sources

Application Notes and Protocols for Reactions Involving 5-Methylpyrazolidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of 5-Methylpyrazolidin-3-one Hydrochloride in Heterocyclic Chemistry

This compound is a heterocyclic compound of significant interest in the realms of medicinal chemistry and drug development. As a derivative of pyrazolidinone, it serves as a valuable and versatile building block for the synthesis of a variety of biologically active molecules. Its utility is underscored by its role as a precursor in the synthesis of pyrazolone-based compounds, a class of molecules renowned for their diverse pharmacological activities.

The hydrochloride salt form of 5-methylpyrazolidin-3-one enhances its stability and solubility in polar solvents, making it a convenient reagent for a range of chemical transformations. The core structure features a five-membered ring with two adjacent nitrogen atoms, a ketone group, and a methyl substituent. The presence of a reactive methylene group adjacent to the carbonyl function, and the potential for keto-enol tautomerism, are key to its reactivity and its utility in forming more complex heterocyclic systems.

These application notes will provide an in-depth guide to the use of this compound in key synthetic protocols, with a particular focus on the Knorr-type pyrazole synthesis. We will explore the underlying principles of this reaction, provide detailed experimental procedures, and discuss its application in the synthesis of pharmacologically relevant molecules, such as analogs of the neuroprotective drug Edaravone.[1][2][3]

Core Synthetic Protocol: The Knorr-Type Pyrazolone Synthesis

The Knorr pyrazole synthesis is a classic and highly efficient method for the construction of pyrazole and pyrazolone ring systems.[4][5][6] The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically a β-ketoester, under acidic conditions.[7][8] The use of this compound in this context allows for the synthesis of a wide array of substituted pyrazolones.

Reaction Principle and Causality

The reaction proceeds through a well-established mechanism.[4][9] Initially, the hydrazine condenses with the more reactive ketone group of the β-ketoester to form a hydrazone intermediate. This step is often the rate-determining step and is favored by acidic catalysis, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The subsequent step involves an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine onto the ester carbonyl. This cyclization step is followed by the elimination of a molecule of alcohol (from the ester) to yield the stable pyrazolone ring. The driving force for this reaction is the formation of a thermodynamically stable, aromatic-like heterocyclic system.[4]

Illustrative Reaction Mechanism

The general mechanism for the Knorr-type synthesis of a pyrazolone is depicted below.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazine Hydrazine (or derivative) Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Condensation BetaKetoester β-Ketoester BetaKetoester->Hydrazone CyclicIntermediate Cyclic Intermediate Hydrazone->CyclicIntermediate Intramolecular Cyclization Pyrazolone Pyrazolone CyclicIntermediate->Pyrazolone Dehydration Experimental_Workflow Start Start ReactionSetup Reaction Setup (Reactants, Solvent, Catalyst) Start->ReactionSetup Heating Heating and Stirring (Reflux) ReactionSetup->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Monitoring->Heating Incomplete Workup Work-up (Cooling, Solvent Removal) Monitoring->Workup Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization End End Product Characterization->End

Sources

Application Notes and Protocols: 5-Methylpyrazolidin-3-one Hydrochloride as a Reagent for Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Enhancing Carbohydrate Analysis

Editorial Note: The topic specified is "5-Methylpyrazolidin-3-one hydrochloride." However, the vast body of scientific literature points to a closely related and widely utilized reagent for carbohydrate derivatization: 1-phenyl-3-methyl-5-pyrazolone (PMP) . Given the structural similarity and the extensive validation of PMP for the applications described, this guide will focus on PMP as the reagent of choice to provide the most accurate, reliable, and scientifically-grounded protocols. It is highly probable that "PMP" was the intended reagent for this technical guide.

Foundational Principles: The Why and How of PMP Derivatization

In the realm of analytical chemistry, particularly in life sciences and drug development, many crucial molecules lack the inherent chemical properties for sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). Carbohydrates, or saccharides, are a prime example. Their lack of a strong chromophore makes UV detection challenging, and their polarity can lead to poor retention in reversed-phase chromatography.

Derivatization is the strategic chemical modification of an analyte to enhance its detectability and/or chromatographic behavior. 1-phenyl-3-methyl-5-pyrazolone (PMP) has emerged as a cornerstone reagent for the analysis of reducing sugars. The principle of PMP derivatization lies in its ability to react specifically with the reducing end of a carbohydrate under mild alkaline conditions. This reaction attaches the phenyl and pyrazolone rings of PMP to the sugar molecule, imparting a strong UV-absorbing chromophore and increasing its hydrophobicity. The latter property significantly improves the retention and separation of these otherwise highly polar analytes on reversed-phase HPLC columns.

The Chemistry of PMP Derivatization

The reaction between PMP and a reducing sugar is a condensation reaction. The active methylene group in the pyrazolone ring of PMP reacts with the aldehyde group of the open-chain form of the reducing sugar. This reaction is typically carried out at a slightly elevated temperature (around 70°C) in the presence of a base, such as sodium hydroxide or ammonia. The resulting PMP-labeled carbohydrate derivative exhibits a strong UV absorbance at approximately 245-250 nm, enabling highly sensitive detection.[1]

Caption: Reaction of PMP with a reducing sugar.

Applications in Research and Development

The robustness and sensitivity of the PMP derivatization method have led to its widespread adoption in various scientific disciplines:

  • Glycobiology and Polysaccharide Analysis: Determining the monosaccharide composition of complex carbohydrates like glycoproteins and polysaccharides is a fundamental application. This is crucial for understanding their structure and function.[2]

  • Food Science and Quality Control: The monosaccharide profile of food products can be an indicator of quality, authenticity, and adulteration. PMP derivatization is used to analyze sugars in fruit juices, honey, and other food matrices.[3]

  • Pharmaceutical and Biopharmaceutical Development: For glycoprotein-based therapeutics, such as monoclonal antibodies, the glycosylation pattern is a critical quality attribute that affects efficacy and safety. PMP derivatization is employed in the characterization of these biopharmaceuticals.

  • Clinical Diagnostics: Analysis of monosaccharides in biological fluids can be relevant for diagnosing and monitoring certain metabolic disorders.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be a comprehensive guide for the successful implementation of PMP derivatization and analysis.

Materials and Reagents
  • 1-phenyl-3-methyl-5-pyrazolone (PMP)

  • Monosaccharide standards (e.g., glucose, galactose, mannose, xylose, arabinose)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or Ammonia solution (for MS-compatible method)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate or Phosphate buffer components

  • Trifluoroacetic acid (TFA) (for polysaccharide hydrolysis)

  • Deionized water (18.2 MΩ·cm)

Protocol 1: Standard PMP Derivatization for HPLC-UV Analysis

This protocol is suitable for routine analysis of monosaccharide composition.

Step 1: Sample Preparation (Hydrolysis of Polysaccharides - if applicable)

  • Accurately weigh 5-10 mg of the polysaccharide sample into a screw-cap vial.

  • Add 2 mL of 2 M TFA.

  • Seal the vial tightly and heat at 110°C for 4 hours in a heating block or oven.

  • Cool the vial to room temperature.

  • Centrifuge to pellet any insoluble material.

  • Transfer the supernatant to a new vial and evaporate the TFA under a stream of nitrogen or in a vacuum concentrator.

  • Re-dissolve the dried hydrolysate in 1 mL of deionized water.

Step 2: PMP Derivatization

  • To 100 µL of the monosaccharide solution (or standard), add 100 µL of 0.6 M NaOH and 100 µL of 0.5 M PMP in methanol.

  • Vortex the mixture gently.

  • Incubate at 70°C for 60-120 minutes in a water bath or heating block.[4] The optimal time may vary depending on the specific sugar.[4]

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution by adding 100 µL of 0.3 M HCl.

  • Add 1 mL of deionized water.

  • Extract the excess PMP reagent by adding 1 mL of chloroform or dichloromethane and vortexing vigorously.

  • Centrifuge to separate the layers.

  • Carefully collect the upper aqueous layer containing the PMP-labeled sugars.

  • Repeat the extraction (steps 7-9) two more times to ensure complete removal of unreacted PMP.

  • Filter the final aqueous solution through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: MS-Compatible PMP Derivatization

This modified protocol replaces sodium hydroxide with a volatile base, ammonia, eliminating the need for desalting before MS analysis.[1][2]

Step 1: Sample Preparation (Follow Step 1 from Protocol 3.2)

Step 2: Modified PMP Derivatization

  • To 100 µL of the monosaccharide solution, add 100 µL of concentrated ammonia solution and 100 µL of 0.5 M PMP in methanol.[1]

  • Vortex gently.

  • Incubate at 70°C for 60-90 minutes.

  • Cool to room temperature.

  • Dry the sample completely in a vacuum concentrator to remove excess ammonia and methanol.

  • Reconstitute the dried residue in 500 µL of the HPLC mobile phase.

  • Filter through a 0.22 µm syringe filter into an HPLC vial.

G cluster_0 PMP Derivatization Workflow start Sample (Polysaccharide or Monosaccharide) hydrolysis Hydrolysis (if needed) 2M TFA, 110°C, 4h start->hydrolysis derivatization PMP Derivatization 0.5M PMP, Base, 70°C start->derivatization hydrolysis->derivatization neutralization Neutralization & Extraction (for UV detection) derivatization->neutralization drying Drying (for MS detection) derivatization->drying analysis HPLC-UV or LC-MS Analysis neutralization->analysis drying->analysis

Caption: General workflow for PMP derivatization.

HPLC-UV and LC-MS Analysis

HPLC-UV Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1 M ammonium acetate buffer (pH 5.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would be 80-85% A for 0-25 minutes, followed by a wash and re-equilibration step. The exact gradient should be optimized for the specific monosaccharides of interest.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection: UV at 245 nm or 250 nm.[1]

LC-MS Method:

The HPLC conditions can be adapted for LC-MS. The use of a volatile mobile phase like ammonium acetate is crucial. Mass spectrometric detection can be performed in either positive or negative ion mode, depending on the instrument and tuning parameters.

Data Interpretation and Method Validation

Typical Chromatographic Profile

A successful PMP derivatization and HPLC separation will yield a chromatogram with well-resolved peaks for the different monosaccharide derivatives. The elution order is dependent on the hydrophobicity of the individual sugar derivatives.

MonosaccharideTypical Retention Time (min)
Mannose10.5
Rhamnose12.8
Glucuronic Acid14.2
Glucose15.5
Galactose16.3
Xylose18.1
Arabinose19.4

Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and mobile phase conditions.

Method Validation Parameters

A robust analytical method requires thorough validation. Key parameters to assess include:

  • Linearity: The method should demonstrate a linear relationship between the concentration of the monosaccharide standards and the peak area over a defined range. Correlation coefficients (r²) should typically be >0.999.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. For PMP-derivatized monosaccharides, LODs in the low pmol range can be achieved.

  • Accuracy and Precision: Accuracy is determined by recovery studies (spiking a blank matrix with known amounts of standards), with typical acceptance criteria of 80-120%. Precision is assessed by repeatability (intra-day) and intermediate precision (inter-day), with relative standard deviations (RSD) typically expected to be <15%.[5][6][7]

  • Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other sugars or matrix components.

Troubleshooting and Expert Insights

  • Incomplete Derivatization: If peak areas are low or variable, consider increasing the reaction time or temperature. Ensure the pH of the reaction mixture is sufficiently alkaline.

  • Excess Reagent Peaks: If a large peak corresponding to unreacted PMP is observed, ensure the extraction step is performed thoroughly.

  • Poor Peak Shape: This can be due to column degradation, improper mobile phase pH, or sample overload.

  • For MS Analysis: The use of non-volatile salts like sodium phosphate in the mobile phase will cause ion suppression and contaminate the mass spectrometer. Always use volatile buffers like ammonium acetate or ammonium formate.

By following these detailed protocols and understanding the underlying chemical principles, researchers, scientists, and drug development professionals can confidently employ PMP derivatization to achieve sensitive and reliable analysis of carbohydrates, unlocking critical insights into the composition and function of these vital biomolecules.

References

  • An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition. Chemical Journal of Chinese Universities. [Link]

  • Improved PMP derivatization method for analyzing monosaccharide composition. ResearchGate. [Link]

  • Protocol for derivatization and determination of structural monosaccharides in crude fungal exopolysaccharide. ResearchGate. [Link]

  • Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography. PubMed. [Link]

  • Development of an advanced derivatization protocol for the unambiguous identification of monosaccharides in complex mixtures by gas and liquid chromatography. PubMed. [Link]

  • Development of an advanced derivatization protocol for the unambiguous identification of monosaccharides in complex mixtures by gas and liquid chromatography. ResearchGate. [Link]

  • Optimization of HPLC Detection of PMP Derivatives of Carbohydrates. CORE. [Link]

  • Derivatization of Sialylated Glycopeptides (DOSG) Enabling Site-Specific Isomeric Profiling Using LC-MS/MS. PubMed. [Link]

  • Validation of Analytical Procedures- A Review. Asian Journal of Pharmaceutical Analysis. [Link]

  • Sialic acid derivatization for glycan analysis by mass spectrometry. PubMed. [Link]

  • Quantitative derivatization of sialic acids for the detection of sialoglycans by MALDI MS. PubMed. [Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. [Link]

  • Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography. ResearchGate. [Link]

  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. ResearchGate. [Link]

  • Sialic acid derivatization for glycan analysis by mass spectrometry. PubMed Central. [Link]

  • Analysis of O-acetylated sialic acids by 3-nitrophenylhydrazine derivatization combined with LC-MS/MS. Analytical Methods. [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Semantic Scholar. [Link]

  • Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. [Link]

  • Optimization of reactions between reducing sugars and 1-phenyl-3-methyl-5-pyrazolone (PMP) by response surface methodology. PubMed. [Link]

Sources

applications of 5-Methylpyrazolidin-3-one hydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 5-Methylpyrazolidin-3-one Hydrochloride in Modern Medicinal Chemistry

Abstract

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic applications of this compound. While not extensively documented as a standalone therapeutic agent, this compound represents a versatile and valuable heterocyclic building block for the synthesis of novel bioactive molecules. Its hydrochloride salt form enhances solubility in polar solvents, making it a highly tractable starting material for constructing diverse chemical libraries.[1] This document provides a detailed exploration of its synthetic utility, offering field-proven insights into experimental design and step-by-step protocols for creating derivatives with potential therapeutic value, particularly in the realms of anti-inflammatory and antimicrobial discovery.[2][3]

Introduction: The Strategic Value of the Pyrazolidinone Core

In the landscape of drug discovery, heterocyclic scaffolds are paramount due to their ability to present functional groups in a defined three-dimensional space, facilitating precise interactions with biological targets.[4][5] The pyrazolidinone ring system, a saturated five-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group, is a privileged pharmacophore.[2] Marketed drugs such as Phenylbutazone and Sulfinpyrazone feature a related pyrazolidine-3,5-dione core and have been used for their anti-inflammatory properties.[3]

This compound emerges not as a final drug candidate itself, but as a crucial precursor—a foundational scaffold upon which molecular complexity and biological activity can be built. Its structure offers multiple reactive sites for chemical modification, enabling the systematic exploration of Structure-Activity Relationships (SAR). This guide focuses on leveraging this scaffold for the synthesis of novel chemical entities.

Physicochemical Properties
PropertyValueSource
Chemical Formula C₄H₉ClN₂O(Calculated)
Molecular Weight 136.58 g/mol (Calculated)
Form Hydrochloride SaltBenchChem[1]
Key Structural Features Methyl group at C5, Carbonyl at C3, Two modifiable Nitrogen atomsN/A
Rationale for HCl Salt Enhances stability and solubility in polar protic solvents, facilitating easier handling and reaction setup.BenchChem[1]

Application Note I: Synthesis of N-Substituted Pyrazolidinone Libraries for SAR Exploration

Scientific Rationale

The functionalization of the nitrogen atoms (N1 and N2) of the pyrazolidinone ring is a primary strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Substituents at these positions can influence target binding, membrane permeability, metabolic stability, and solubility. By creating a library of N-substituted analogs, researchers can systematically probe the chemical space around the core scaffold to identify compounds with optimal biological activity.[2][3] This approach is foundational to the "lead optimization" phase of drug discovery.[6]

Synthetic Workflow Overview

The following diagram illustrates a generalized workflow for the N-functionalization of 5-Methylpyrazolidin-3-one, followed by purification and characterization.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_process Workup & Purification cluster_end Final Product Start 5-Methylpyrazolidin-3-one HCl Reaction N-Alkylation or N-Arylation (e.g., Buchwald-Hartwig Coupling) Start->Reaction Base (e.g., K₂CO₃) Alkyl/Aryl Halide Solvent (e.g., DMF) Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purify Column Chromatography Workup->Purify Crude Product End Purified N-Substituted Pyrazolidinone Library Purify->End Characterization (NMR, MS)

Caption: Workflow for N-Substituted Library Synthesis.

Protocol 1: Synthesis of 1-Aryl-5-methylpyrazolidin-3-one Derivatives

This protocol details a representative Buchwald-Hartwig amination reaction, a powerful method for forming carbon-nitrogen bonds.

Materials:

  • This compound

  • Substituted Aryl Bromide (e.g., 4-bromonitrobenzene)

  • Potassium Carbonate (K₂CO₃), finely ground

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Anhydrous 1,4-Dioxane or Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the selected aryl bromide (1.1 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical as the Palladium catalyst is sensitive to oxygen.

  • Catalyst Addition: Under a positive flow of inert gas, add the catalyst precursor Pd₂(dba)₃ (0.02 eq) and the ligand Xantphos (0.04 eq). The ligand stabilizes the palladium catalyst and facilitates the reaction.

  • Solvent Addition: Add anhydrous dioxane or toluene via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring. The elevated temperature is necessary to drive the catalytic cycle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the inorganic salts and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl pyrazolidinone derivative.[7]

Application Note II: Knoevenagel Condensation for C4-Functionalization

Scientific Rationale

The methylene group at the C4 position of the pyrazolidinone ring is activated by the adjacent carbonyl group, making it susceptible to condensation reactions with aldehydes and ketones. The Knoevenagel condensation is a classic and reliable method for forming a new carbon-carbon double bond at this position.[8] This modification introduces an exocyclic double bond, which can act as a Michael acceptor or simply as a scaffold to attach various substituted aryl groups, significantly increasing the structural diversity of the synthesized library. Derivatives of other heterocyclic cores, such as thiazolidinones, synthesized via this method have shown potent antimicrobial activity.[8][9]

Synthetic Workflow Overview

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Workup & Purification cluster_end Final Product Start1 N-Substituted 5-Methylpyrazolidin-3-one Reaction Knoevenagel Condensation Start1->Reaction Base Catalyst (e.g., Piperidine) Solvent (e.g., Ethanol) Reflux Start2 Aromatic Aldehyde (R-CHO) Start2->Reaction Base Catalyst (e.g., Piperidine) Solvent (e.g., Ethanol) Reflux Workup Precipitation or Extraction Reaction->Workup Cooling & Product Formation Purify Recrystallization or Chromatography Workup->Purify Crude Solid/Residue End Purified 4-Ylidene Pyrazolidinone Derivative Purify->End Characterization (NMR, MS)

Caption: Workflow for C4-Functionalization via Condensation.

Protocol 2: Synthesis of 4-(Arylmethylidene)-5-methylpyrazolidin-3-one Derivatives

Materials:

  • An N-substituted 5-methylpyrazolidin-3-one (from Protocol 1)

  • A substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Piperidine or Pyrrolidine (as a basic catalyst)

  • Ethanol or Glacial Acetic Acid (as solvent)

  • Standard reflux apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the N-substituted 5-methylpyrazolidin-3-one (1.0 eq) and the aromatic aldehyde (1.0-1.2 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq). The base facilitates the deprotonation of the C4 methylene group, initiating the condensation.

  • Heating: Heat the mixture to reflux (approximately 78 °C for ethanol) and stir for 4-8 hours. The reaction progress can be monitored by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The product often precipitates out of the solution.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove unreacted starting materials and catalyst.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure 4-arylmethylidene derivative. For non-crystalline products, purification by column chromatography is recommended.[10]

Application Note III: Biological Screening of Synthesized Libraries

Scientific Rationale

The ultimate goal of synthesizing these derivative libraries is to identify compounds with therapeutic potential.[11] Based on the known biological activities of related pyrazolidinone and pyrazole structures, initial screening should focus on anti-inflammatory and antimicrobial assays.[2][12] A tiered screening approach, or "screening cascade," is an efficient method to identify promising hits from a large library and advance them to more complex, resource-intensive assays.[6]

Screening Cascade Workflow

G A Synthesized Compound Library (>100 compounds) B Primary Screening Single High Concentration (e.g., 50 µg/mL) A->B Assay 1: Antibacterial (e.g., Disc Diffusion) Assay 2: Anti-inflammatory (e.g., COX inhibition) C Hit Identification (% Inhibition > 50%) B->C C->A Inactive D Secondary Screening (Dose-Response) Determination of MIC / IC₅₀ C->D Active 'Hits' E Lead Candidate Selection (Potency & Selectivity) D->E F Advanced Assays (Cytotoxicity, In vivo models) E->F Promising 'Leads'

Caption: Tiered Biological Screening Cascade.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against selected bacterial strains.

Materials:

  • Synthesized pyrazolidinone derivatives, dissolved in DMSO to a stock concentration (e.g., 10 mg/mL)

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative))

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a 96-well plate, perform a serial two-fold dilution of each test compound in MHB. The final concentration range might be, for example, 128 µg/mL to 0.25 µg/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin) should be used as a reference compound.

  • Inoculation: Add the prepared bacterial inoculum to each well (except the negative control).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.[3]

Hypothetical Data Presentation

Results from the MIC assay should be tabulated for clear comparison of compound activity.

Compound IDR¹ Group (N1)R² Group (C4=CH-Ar)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
PJZ-001 H4-Cl-Ph64>128
PJZ-002 4-NO₂-Ph4-Cl-Ph1664
PJZ-003 4-NO₂-Ph4-OCH₃-Ph32>128
Ciprofloxacin (Reference)(Reference)0.50.25

Conclusion

This compound is a potent synthetic intermediate that provides medicinal chemists with a robust and versatile scaffold for the development of novel therapeutic agents. Through strategic modifications at its nitrogen and carbon centers, diverse libraries of compounds can be efficiently generated. The protocols and workflows detailed in this guide provide a clear roadmap from initial synthesis to primary biological evaluation, enabling the discovery of new lead compounds grounded in sound medicinal chemistry principles.

References

  • Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 431-443.

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

  • Singh, R., et al. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016.

  • Fathalla, O. A., et al. (2014). Synthesis and Microbial Activity of Novel 3-Methyl-2-pyrazolin-5-one Derivatives. Journal of Chemistry, 2014, 542791.

  • BenchChem. (n.d.). 1-Methylpyrrolidin-3-one hydrochloride | 78635-85-5.

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.

  • BenchChem. (n.d.). Application Notes and Protocols: (S)-5-(hydroxymethyl)-2-pyrrolidinone in Bioactive Molecule Synthesis.

  • Singh, R., et al. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016.

  • Krasovska, N., et al. (2021). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Pharmaceuticals, 14(10), 1029.

  • Mohamad, M. F., et al. (2019). Synthesis of novel 3,4-fused pyrazolidinone γ-lactam bicyclic moieties from 2,3-dioxo-4-carboxy-5-(substituted)pyrrolidines. Records of Natural Products, 13(6), 481-488.

  • Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527.

  • Panda, S. S., & Girgis, A. S. (2018). Drug Discovery Process. JaypeeDigital.

  • Shteingarts, V. D., & Eltsov, O. S. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4998.

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Bioactive Ligands from (S)-(1-Methylpyrrolidin-3-YL)methanol.

  • Sharifzadeh, B., et al. (2013). Facile regioselective synthesis of novel bioactive thiazolyl-pyrazoline derivatives via a three-component reaction and their antimicrobial activity. Bioorganic & Medicinal Chemistry Letters, 23(2), 548-551.

  • Patil, S. G., et al. (2017). Synthesis of Novel 5-Benzilidine (3-Alkyl-2-(4-(1H-Pyrrol-1-yl-Phenylimino)-Thiazolidin-4-Ones and its Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research, 9(9), 86-91.

  • Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. ResearchGate.

Sources

Application Notes and Protocols for the Synthesis of Novel Bioactive Scaffolds from 5-Methylpyrazolidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methylpyrazolidin-3-one hydrochloride serves as a highly versatile and economically significant starting material for the construction of diverse heterocyclic compounds. Its inherent structural features, including two reactive nitrogen atoms and an active methylene group, provide multiple handles for synthetic modification. This guide offers an in-depth exploration of key synthetic transformations, providing detailed, field-tested protocols for N-acylation, N-arylation, and Knoevenagel condensation. By explaining the causality behind experimental design and incorporating troubleshooting insights, these protocols are designed to be robust and reproducible for researchers in medicinal chemistry and drug development. An application workflow is presented, detailing a multi-step synthesis of a putative kinase inhibitor to illustrate how these fundamental reactions can be integrated to build complex, high-value molecules.

Introduction: The Pyrazolidinone Core in Medicinal Chemistry

The pyrazolidinone scaffold is a "privileged structure" in drug discovery, consistently appearing in molecules with a wide range of biological activities.[1][2] Derivatives have demonstrated significant potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[3][4][5][6] The value of 5-Methylpyrazolidin-3-one as a precursor lies in its straightforward accessibility and the multiple, distinct reaction sites it offers for building molecular diversity. This allows chemists to systematically explore the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

This document serves as a practical guide for leveraging this versatile building block. We will move from fundamental transformations to a targeted synthesis, providing not just the steps, but the scientific rationale that underpins them.

Physicochemical Properties and Handling of Starting Material

  • IUPAC Name: this compound

  • CAS Number: 1107658-76-3[7]

  • Molecular Formula: C₄H₉ClN₂O

  • Molecular Weight: 136.58 g/mol

  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in water and polar protic solvents like methanol and ethanol. Limited solubility in many aprotic organic solvents until neutralized.

Handling and Storage: this compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place. For most organic reactions, the hydrochloride salt must be neutralized in situ or via a separate workup step to liberate the free base, which is the reactive nucleophilic species. This is typically achieved by adding a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture.

Core Synthetic Transformations and Protocols

The pyrazolidinone core allows for functionalization at several key positions. The following protocols detail reliable methods for achieving high-yield modifications.

N-Functionalization: Building Diversity at the Ring Nitrogens

The N1 and N2 positions of the pyrazolidinone ring are key points for derivatization. N-acylation and N-arylation are fundamental transformations that introduce side chains critical for modulating biological activity.

This protocol describes a robust method for attaching an acyl group to the pyrazolidinone nitrogen, a common first step in many synthetic routes.

Principle and Mechanistic Insight: The nitrogen atom in the pyrazolidinone ring is significantly less nucleophilic than that of a simple amine due to the electron-withdrawing effect of the adjacent carbonyl group. Therefore, the reaction requires a base to deprotonate the N-H group, forming a more reactive amide anion, which then attacks the electrophilic carbonyl carbon of the acyl chloride. The use of a catalytic amount of 4-Dimethylaminopyridine (DMAP) accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate.[8]

Detailed Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

  • Solvent and Base: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to create a 0.2 M solution. Add triethylamine (2.5 eq.) to the suspension to neutralize the hydrochloride salt and act as a base for the reaction. Stir for 15 minutes at room temperature.

  • Catalyst and Reagent Addition: Add DMAP (0.1 eq.). Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.2 eq.) dropwise via syringe over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final N-acylated product.[8]

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the acyl chloride. If the reaction is sluggish, gentle heating (40 °C) may be applied after the initial addition.

  • Di-acylation: While less common, using a large excess of acylating agent or a very strong, non-hindered base could potentially lead to di-acylation. Adhering to the specified stoichiometry is crucial.

ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM), THFGood solubility for reactants, aprotic.
Base Triethylamine (TEA)Neutralizes HCl salt and scavenges HCl byproduct.
Catalyst 4-DMAPForms a highly reactive acylpyridinium intermediate.
Temperature 0 °C to Room Temp.Controls initial reactivity and prevents side reactions.
Stoichiometry Base (2.5 eq.), Acyl Chloride (1.2 eq.)Ensures complete neutralization and reaction.

This protocol enables the formation of a C-N bond between an aryl halide and the pyrazolidinone nitrogen, a key linkage in many kinase inhibitors and other bioactive molecules.

Principle and Mechanistic Insight: The Buchwald-Hartwig amination is a powerful transition-metal-catalyzed cross-coupling reaction. The mechanism involves a Pd(0) catalyst that undergoes oxidative addition into the aryl halide bond. The resulting Pd(II) complex coordinates with the deprotonated pyrazolidinone (the nucleophile). Reductive elimination from this complex then forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[9][10]

Detailed Step-by-Step Methodology:

  • Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like Xantphos (4 mol%) to an oven-dried Schlenk tube.

  • Base and Solvent: Add a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (2.0 eq.). Add anhydrous, degassed toluene or dioxane to form a 0.1 M solution.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the N-aryl pyrazolidinone.

Troubleshooting:

  • No Reaction: Ensure the solvent is rigorously degassed to prevent oxidation of the Pd(0) catalyst. The base is crucial; Cs₂CO₃ is a good general choice, but NaOtBu may be required for less reactive aryl chlorides.

  • Dehalogenation of Aryl Halide: This side reaction can occur if the catalytic system is not optimal. Screening different palladium sources and ligands may be necessary.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective Pd(0) or Pd(II) precursors.
Ligand Xantphos, BINAPBulky electron-rich phosphines that promote reductive elimination.
Base Cs₂CO₃, NaOtBuStrong base required to deprotonate the pyrazolidinone N-H.
Solvent Toluene, DioxaneHigh-boiling aprotic solvents suitable for cross-coupling.
Temperature 80-110 °CProvides thermal energy to drive the catalytic cycle.
C4-Functionalization: Knoevenagel Condensation

The methylene group at the C4 position is activated by the adjacent carbonyl, making it an excellent nucleophile for condensation reactions.

Principle and Mechanistic Insight: The Knoevenagel condensation is a reaction between an active methylene compound and a carbonyl group (aldehyde or ketone).[2] In the presence of a weak base (like piperidine or ammonium acetate), the C4-proton is abstracted to form an enolate. This enolate then acts as a nucleophile, attacking the aldehyde carbonyl carbon. Subsequent dehydration of the resulting aldol intermediate yields the C=C double bond of the arylidene product.

Detailed Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine the N-substituted pyrazolidinone (1.0 eq.), an aromatic aldehyde (1.1 eq.), and a catalytic amount of piperidine (0.1 eq.).

  • Solvent: Add toluene or benzene as the solvent.

  • Reaction: Heat the mixture to reflux. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion. Reflux for 6-18 hours.

  • Workup: Once the reaction is complete (monitored by TLC), cool the mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by filtration and wash with cold ethanol or hexanes. If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Troubleshooting:

  • Incomplete Reaction: Ensure efficient water removal. If the Dean-Stark trap is not filling, the reaction may not be proceeding. Using a slightly larger amount of catalyst may help.

  • Side Products: For aldehydes with other functional groups, side reactions may occur. Maintaining a moderate reflux temperature is key.

Application Workflow: Synthesis of a Putative Kinase Inhibitor

To demonstrate the utility of these protocols, we outline a synthetic route to a hypothetical pyrazolidinone-based kinase inhibitor. Many kinase inhibitors feature a heterocyclic core (the "hinge-binder"), an N-aryl group, and additional functionality to confer selectivity and solubility.[11][12]

Workflow Overview: The overall strategy involves a two-step sequence starting from 5-Methylpyrazolidin-3-one:

  • Step A: N-Arylation with 4-fluoro-3-nitro-bromobenzene to install the substituted aryl ring.

  • Step B: Knoevenagel Condensation with indole-3-carboxaldehyde to append a common pharmacophore.

G start 5-Methylpyrazolidin-3-one Hydrochloride intermediate Intermediate A: N1-Arylated Pyrazolidinone start->intermediate Protocol 3.1.2 (N-Arylation) reagent1 4-Fluoro-3-nitro-bromobenzene Pd₂(dba)₃, Xantphos, Cs₂CO₃ reagent1->intermediate product Final Product: Putative Kinase Inhibitor intermediate->product Protocol 3.2 (Knoevenagel Cond.) reagent2 Indole-3-carboxaldehyde Piperidine, Toluene, Reflux reagent2->product G atp ATP kinase Protein Kinase (Active Site) atp->kinase adp ADP p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation substrate Substrate Protein substrate->kinase Binds inhibitor Synthesized Inhibitor inhibitor->kinase Competes for binding downstream Downstream Signaling p_substrate->downstream

Sources

Application Notes and Protocols: Scale-Up Synthesis of 5-Methylpyrazolidin-3-one Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methylpyrazolidin-3-one and its derivatives are pivotal intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] Their versatile chemical structure allows for further modifications, making them valuable building blocks in drug discovery and development. The hydrochloride salt form often enhances stability and solubility, facilitating easier handling and formulation.

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including maintaining yield and purity, ensuring process safety, and achieving economic viability. This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful scale-up synthesis of 5-Methylpyrazolidin-3-one hydrochloride derivatives. We will delve into the underlying chemical principles, process optimization strategies, and critical safety measures to ensure a robust and reproducible manufacturing process.

Core Synthetic Strategy: Mechanistic Insights

The fundamental approach to synthesizing the 5-methylpyrazolidin-3-one core involves the cyclization of a hydrazine derivative with a suitable three-carbon synthon, typically an α,β-unsaturated ester or a β-keto ester. The choice of starting materials and reaction conditions is paramount for achieving high yields and minimizing impurities on a large scale.

A common and effective route involves the reaction of methylhydrazine with an acrylic acid ester, such as methyl acrylate, followed by cyclization and subsequent treatment with hydrochloric acid to form the desired hydrochloride salt.

Reaction Mechanism Overview

The synthesis can be conceptualized in the following key stages:

  • Michael Addition: The more nucleophilic nitrogen of methylhydrazine attacks the β-carbon of the acrylic acid ester in a classic Michael addition reaction. This step forms a hydrazino-ester intermediate.

  • Intramolecular Cyclization (Amidation): The terminal amino group of the hydrazino-ester intermediate then undergoes an intramolecular nucleophilic attack on the ester carbonyl carbon. This results in the formation of the five-membered pyrazolidinone ring and the elimination of an alcohol (e.g., methanol).

  • Acidification/Salt Formation: The resulting 5-methylpyrazolidin-3-one base is then treated with hydrochloric acid to yield the stable and crystalline this compound.

The following diagram illustrates the generalized reaction workflow:

Synthesis_Workflow Start Starting Materials (Methylhydrazine, Acrylic Ester) Michael_Addition Michael Addition Start->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Acidification Acidification (HCl) Cyclization->Acidification Purification Purification/Isolation Acidification->Purification Final_Product 5-Methylpyrazolidin-3-one HCl Purification->Final_Product Safety_Hierarchy cluster_0 Hazard Control Hierarchy Elimination Elimination (Not Feasible) Substitution Substitution (Less hazardous reagents) Engineering Engineering Controls (Fume Hood, Jacketed Reactor) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Sources

Catalytic Applications of Metal Complexes with Pyrazolidinone Ligands: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The field of catalysis is continuously driven by the design and synthesis of novel ligands that can modulate the reactivity and selectivity of metal centers. Among the diverse array of ligand scaffolds, pyrazolidinones have emerged as a promising class of chiral auxiliaries and ligands for a variety of metal-catalyzed transformations. Their rigid heterocyclic framework, coupled with the tunable steric and electronic properties at multiple substitution sites, offers a unique platform for inducing high levels of stereocontrol in asymmetric catalysis. This guide provides a comprehensive overview of the catalytic applications of metal complexes featuring pyrazolidinone ligands, with a focus on detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.

I. Asymmetric Synthesis: Harnessing Chirality with Pyrazolidinone Ligands

Chiral pyrazolidinone ligands have proven to be highly effective in a range of asymmetric catalytic reactions, enabling the synthesis of enantioenriched molecules that are crucial building blocks for pharmaceuticals and fine chemicals.

Copper-Catalyzed Asymmetric Aldol Reactions

Copper(II) complexes bearing chiral pyrazolidinone-based ligands have been successfully employed as catalysts in asymmetric Henry (nitroaldol) reactions.[1] These reactions are fundamental for the formation of C-C bonds and the generation of stereocenters.

Conceptual Workflow for Asymmetric Henry Reaction:

cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis Ligand Chiral Pyrazolidinone Ligand Catalyst Chiral Cu(II)-Pyrazolidinone Complex Ligand->Catalyst Coordination Metal Salt Cu(II) Salt (e.g., Cu(OAc)2) Metal Salt->Catalyst Product Enantioenriched β-Nitroalcohol Catalyst->Product Catalysis Aldehyde Aldehyde Aldehyde->Product Nitromethane Nitromethane Nitromethane->Product Analysis Conversion (NMR) Enantiomeric Excess (HPLC) Product->Analysis Pd(0)L Active Pd(0) Catalyst (L = Pyrazolidinone-phosphine) OxAdd Oxidative Addition Pd(0)L->OxAdd Ar1X Aryl Halide (Ar1-X) Ar1X->OxAdd Ar1Pd(II)XL Ar1-Pd(II)-X Complex OxAdd->Ar1Pd(II)XL Transmetalation Transmetalation Ar1Pd(II)XL->Transmetalation Ar2B(OR)2 Arylboronic Acid/Ester (Ar2-B(OR)2) Ar2B(OR)2->Transmetalation Base Base Base->Transmetalation Ar1Pd(II)Ar2L Ar1-Pd(II)-Ar2 Complex Transmetalation->Ar1Pd(II)Ar2L RedElim Reductive Elimination Ar1Pd(II)Ar2L->RedElim RedElim->Pd(0)L Catalyst Regeneration Ar1Ar2 Biaryl Product (Ar1-Ar2) RedElim->Ar1Ar2 Chiral Precursor Chiral Amino Acid or Amino Alcohol Cyclization Cyclization Chiral Precursor->Cyclization Hydrazine Substituted Hydrazine Hydrazine->Cyclization Chiral Pyrazolidinone Chiral Pyrazolidinone Core Cyclization->Chiral Pyrazolidinone Functionalization Further Functionalization Chiral Pyrazolidinone->Functionalization Final Ligand Final Chiral Pyrazolidinone Ligand Functionalization->Final Ligand

Sources

analytical methods for the quantification of 5-Methylpyrazolidin-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 5-Methylpyrazolidin-3-one Hydrochloride

Abstract: This document provides detailed analytical methods for the accurate quantification of this compound, a key heterocyclic intermediate in pharmaceutical synthesis. The following protocols are designed for researchers, quality control analysts, and drug development professionals who require robust, validated, and reliable analytical procedures. We present a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method and an orthogonal, absolute quantification method using non-aqueous potentiometric titration. The rationale behind experimental choices, detailed step-by-step protocols, and system validation criteria are discussed to ensure scientific integrity and reproducibility.

Introduction and Scientific Background

This compound is a heterocyclic organic compound. As a derivative of the pyrazolidinone core, it serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The pyrazolidine moiety is found in several therapeutically important drugs, highlighting the significance of its chemical analogues.[1][2] Accurate determination of the purity and concentration of this compound is critical for ensuring the quality, safety, and efficacy of the final drug product. It is essential for raw material acceptance, monitoring reaction kinetics, and final product release testing.

This application note details two distinct and complementary analytical methods for its quantification. The primary method, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), offers high specificity and is stability-indicating, capable of separating the main component from potential process-related impurities and degradation products.[3][4] The secondary method, non-aqueous acid-base titration, provides a robust, high-precision assay for the hydrochloride salt, serving as an excellent orthogonal technique for verification.

Physicochemical Properties of the Analyte

Understanding the physicochemical properties of this compound is fundamental to developing appropriate analytical methods.

  • Chemical Structure: Chemical structure of this compound (Note: This is the presumed structure based on the IUPAC name.)

  • Molecular Formula: C₄H₉ClN₂O

  • Molecular Weight: 136.58 g/mol

  • Key Features for Analysis:

    • Basic Nitrogen: The pyrazolidine ring contains a basic nitrogen atom, which readily forms a hydrochloride salt. This property is the basis for the acid-base titration method.

    • Chromophore: The amide (lactam) carbonyl group acts as a chromophore, allowing for ultraviolet (UV) detection, although at lower wavelengths (typically 200-220 nm).

    • Polarity: As a small, polar organic salt, it is well-suited for reversed-phase chromatography with aqueous-organic mobile phases.

Primary Method: Stability-Indicating RP-HPLC-UV

This method is designed for the accurate assay of this compound and for the separation of potential impurities. The use of a C18 stationary phase with an acidic mobile phase ensures the analyte is in its protonated form, leading to sharp, symmetrical peaks and reproducible retention.

Experimental Protocol

A. Instrumentation and Reagents

  • HPLC System: An ultra-high performance liquid chromatography (UHPLC) or HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[5]

  • Column: Kinetex C18, 150 mm x 4.6 mm, 2.6 µm particle size, or equivalent high-efficiency C18 column.[5]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade), Potassium Dihydrogen Phosphate (ACS grade), Phosphoric Acid (85%, ACS grade).

  • Reference Standard: this compound of known purity.

B. Preparation of Solutions

  • Mobile Phase (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 2.8 with phosphoric acid. Filter through a 0.22 µm membrane filter.

  • Diluent: Prepare a mixture of Mobile Phase (Buffer) and Acetonitrile in a 90:10 (v/v) ratio.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 5.0 mL of this solution to 25 mL with the diluent to achieve the final concentration.

  • Sample Solution (100 µg/mL): Accurately weigh a quantity of the sample equivalent to about 25 mg of this compound and prepare it in the same manner as the Standard Solution.

C. Chromatographic Conditions

ParameterRecommended Setting
Column Kinetex C18 (150 mm x 4.6 mm, 2.6 µm) or equivalent
Mobile Phase Isocratic: Phosphate Buffer (pH 2.8) / Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector Wavelength 210 nm
Run Time 10 minutes

D. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if it meets the criteria outlined in the table below.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 5000
% RSD for Peak Area ≤ 1.0%

E. Calculation The percentage assay of this compound is calculated using the external standard method with the following formula:

Assay (%) = (Sample Peak Area / Standard Peak Area) × (Standard Weight / 50) × (25 / 5) × (50 / Sample Weight) × Purity of Standard (%)

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_results Data Processing reagents Reagents: ACN, H₂O, Buffer Salts std_prep Prepare Standard (100 µg/mL) reagents->std_prep smp_prep Prepare Sample (100 µg/mL) reagents->smp_prep mob_phase Prepare Mobile Phase (pH 2.8 Buffer / ACN) reagents->mob_phase sst System Suitability Test (5x Standard Injections) std_prep->sst analysis Analyze Samples (Bracketing with Standards) smp_prep->analysis hplc HPLC System Setup (C18 Column, 210 nm) hplc->sst sst->analysis integration Integrate Peak Areas analysis->integration calculation Calculate Assay (%) integration->calculation report Final Report calculation->report

Caption: Workflow for the HPLC-UV quantification of 5-Methylpyrazolidin-3-one HCl.

Orthogonal Method: Non-Aqueous Potentiometric Titration

This method provides an absolute determination of the hydrochloride salt content. It relies on the basic nature of the pyrazolidinone nitrogen, which is titrated with a strong acid (perchloric acid) in a non-aqueous solvent (glacial acetic acid). This classic titrimetric method is highly precise and serves as an excellent orthogonal confirmation of the HPLC assay.

Experimental Protocol

A. Instrumentation and Reagents

  • Titrator: Automatic potentiometric titrator or a manual setup with a 10 mL burette (Class A) and a pH/mV meter.

  • Electrode: Combination glass pH electrode suitable for non-aqueous titrations.

  • Reagents: Glacial Acetic Acid (ACS grade), Acetic Anhydride (ACS grade), Perchloric Acid (70%, ACS grade), Potassium Hydrogen Phthalate (PHP, primary standard grade, dried at 120°C for 2 hours).

B. Preparation of Solutions

  • 0.1 N Perchloric Acid in Acetic Acid: Cautiously add 8.5 mL of 70% perchloric acid to 900 mL of glacial acetic acid while stirring. Add 20 mL of acetic anhydride, mix well, and allow the solution to cool. Dilute to 1000 mL with glacial acetic acid and let it stand for 24 hours before standardization.

  • Standardization of Titrant: Accurately weigh about 300-400 mg of dried Potassium Hydrogen Phthalate (PHP) into a 150 mL beaker. Dissolve in 50 mL of glacial acetic acid. Titrate potentiometrically with the prepared 0.1 N perchloric acid solution. The endpoint is the point of maximum inflection in the titration curve. Perform this in triplicate. The normality is calculated as: Normality (N) = Weight of PHP (g) / (Volume of Titrant (mL) × 0.20423)

C. Sample Analysis

  • Accurately weigh a sample containing approximately 100 mg of this compound into a 150 mL beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Titrate potentiometrically with the standardized 0.1 N perchloric acid solution.

  • Record the volume of titrant consumed at the endpoint (point of maximum inflection).

  • Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

D. Calculation The percentage assay is calculated as follows, where the molecular weight is 136.58 g/mol :

Assay (%) = (V_sample - V_blank) × Normality × 13.658 / Sample Weight (g)

Titration Workflow Diagram

Titration_Workflow cluster_titrant Titrant Preparation & Standardization cluster_sample Sample Analysis cluster_calc Result Calculation prep_hclo4 Prepare 0.1 N HClO₄ in Acetic Acid standardize Titrate PHP with HClO₄ prep_hclo4->standardize std_php Weigh Primary Standard (PHP) std_php->standardize calc_n Calculate Normality (N) standardize->calc_n titrate_smp Potentiometrically Titrate with Standardized HClO₄ calc_n->titrate_smp Standardized Titrant weigh_smp Accurately Weigh Sample dissolve_smp Dissolve in Glacial Acetic Acid weigh_smp->dissolve_smp dissolve_smp->titrate_smp endpoint Determine Endpoint Volume titrate_smp->endpoint final_calc Calculate Assay (%) endpoint->final_calc

Caption: Workflow for non-aqueous potentiometric titration of 5-Methylpyrazolidin-3-one HCl.

Method Validation and Scientific Trustworthiness

To ensure that the analytical methods are suitable for their intended purpose, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1). A self-validating system ensures trustworthiness in the results.

Validation Parameters

The following table summarizes the key parameters and typical acceptance criteria for the validation of the primary HPLC method.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).Peak purity index > 0.999. No interference from blank or placebo at the analyte's retention time.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration.
Accuracy (% Recovery) The closeness of test results to the true value, assessed by spiking experiments at multiple levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0% at each level.
Precision (Repeatability) The precision under the same operating conditions over a short interval of time.%RSD ≤ 1.0% for six independent sample preparations.
Intermediate Precision The precision within-laboratory variations (different days, analysts, or equipment).Overall %RSD for two different sets of analyses ≤ 2.0%.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%).System suitability parameters remain within limits. Assay results show no significant change.

Conclusion

This application note provides two robust and scientifically sound methods for the quantitative analysis of this compound. The primary RP-HPLC method is specific and stability-indicating, making it ideal for routine quality control and purity assessments. The orthogonal non-aqueous titration method offers a high-precision, absolute measurement of the hydrochloride salt, providing a valuable tool for cross-validation and reference standard characterization. By implementing these detailed protocols and adhering to the principles of method validation, analytical laboratories can ensure the generation of accurate and reliable data for this compound.

References

  • Collaborative International Pesticides Analytical Council. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. CIPAC. [Link]

  • De Ruiter, J., & Noggle, F. T. (2011). Analytical Methods for the Simultaneous Detection of Piperazines in Street Samples. Royal Society of Chemistry. [Link]

  • Tegegne, B., Chandravanshi, B. S., Zewge, F., Pillay, L., & Chimuka, L. (2021). Development and validation of a single HPLC method for the determination of thirteen pharmaceuticals in bulk and tablet dosage form. Bulletin of the Chemical Society of Ethiopia, 35(1). Semantic Scholar. [Link]

  • Singh, R., Upmanyu, N., Gupta, M., & Prasad, P. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3,5-Dione. JSciMed Central. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2017). Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. [Link]

  • ICH. (2017). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. European Medicines Agency. [Link]

Sources

Application Notes and Protocols for Pyrazole and Pyrazolidinone Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

These application notes provide a comprehensive overview of the utility of pyrazole and pyrazolidinone derivatives in the field of agrochemical research. While direct research on 5-Methylpyrazolidin-3-one hydrochloride is not extensively documented in publicly available literature, the broader class of pyrazole-containing compounds represents a rich source of biologically active molecules with diverse applications in agriculture. This guide will focus on the principles, mechanisms, and experimental protocols associated with the use of these derivatives as herbicides, fungicides, and plant growth regulators. The formulation of active compounds as hydrochloride salts is a common practice to enhance solubility and stability, critical for effective delivery in agricultural applications.

Introduction to Pyrazole Derivatives in Agrochemicals

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This structural motif is a cornerstone in the development of a wide array of agrochemicals due to its metabolic stability and versatile substitution patterns that allow for the fine-tuning of biological activity.[1][2] Pyrazole derivatives have been successfully commercialized as fungicides, insecticides, and herbicides.[1] Their efficacy often stems from their ability to interact with specific biological targets in pests and plants.

Pyrazole and Pyrazolidinone Derivatives as Herbicides

A significant area of application for pyrazole derivatives is in weed management. Several commercial herbicides are based on this chemical scaffold.[1]

Mechanism of Action: Synthetic Auxins

A prominent mechanism of action for certain pyrazole-containing herbicides is their function as synthetic auxins.[3][4][5] Auxins are a class of plant hormones that control a wide range of growth and developmental processes. Synthetic auxins mimic the natural hormone, indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.

These synthetic herbicides bind to auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors.[3][5] This binding leads to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes. The resulting physiological effects are often rapid and include epinasty, stem twisting, and callus formation.

Diagram: Simplified Mechanism of Action for Pyrazole-Based Auxin Mimic Herbicides

cluster_plant_cell Susceptible Plant Cell herbicide Pyrazole Herbicide (Auxin Mimic) receptor Auxin Receptor (e.g., AFB5) herbicide->receptor Binds to aux_iaa Aux/IAA Repressor receptor->aux_iaa Targets for Ubiquitination ubiquitin Ubiquitin aux_iaa->ubiquitin arg Auxin Responsive Genes aux_iaa->arg Represses proteasome 26S Proteasome ubiquitin->proteasome Degradation proteasome->arg De-repression uncontrolled_growth Uncontrolled Growth & Plant Death arg->uncontrolled_growth Leads to cluster_plant_growth Plant Growth Regulation pyrazole_pgr Pyrazole Derivative (PGR) plant Plant Seedling pyrazole_pgr->plant Application photosynthesis Increased Photosynthetic Pigments plant->photosynthesis growth Enhanced Vegetative Growth plant->growth stress_tolerance Improved Stress Tolerance plant->stress_tolerance

Caption: Desired outcomes of applying pyrazole derivatives as plant growth regulators.

Protocol: Evaluation of Plant Growth Regulating Effects

This protocol provides a framework for assessing the impact of pyrazole derivatives on plant growth parameters.

Materials:

  • Test pyrazole compounds.

  • Seeds of a model plant (e.g., wheat, Arabidopsis thaliana).

  • Petri dishes with filter paper or pots with a suitable growth medium (e.g., Murashige and Skoog medium).

  • Growth chamber with controlled environmental conditions.

Procedure:

  • Seed Germination and Seedling Growth Assay:

    • Prepare solutions of the test compounds at various low concentrations (e.g., 10⁻⁸ M). [6] * Sterilize seeds and place them on filter paper moistened with the test solutions in petri dishes or in pots with treated growth medium.

    • Include a water or solvent control.

    • Place the dishes or pots in a growth chamber.

    • After a set period (e.g., 7-14 days), measure parameters such as root length, shoot length, fresh and dry weight, and the number of lateral roots.

  • Biochemical Assays:

    • For promising compounds, conduct further biochemical analyses. For example, measure the content of chlorophyll a, chlorophyll b, and carotenoids in the leaves of treated seedlings to assess the impact on photosynthesis. [6] Data Analysis:

  • Compare the measured parameters of the treated plants with the control group.

  • Use statistical analysis (e.g., t-test, ANOVA) to determine the significance of any observed effects.

Summary Data Table

Application Compound Class Mechanism of Action Typical Test Concentrations Key Assessment Parameters
Herbicide Pyrazole DerivativesSynthetic Auxin (Auxin Receptor Binding) [3][5]150-400 g ai/ha [1][3]% Weed Control, % Crop Injury, IC50, Biomass
Fungicide Pyrazole DerivativesInhibition of Mitochondrial Respiration (e.g., SDHI)10-50 µg/mL [7]% Mycelial Growth Inhibition
Plant Growth Regulator Pyrazole DerivativesHormonal Mimicry/Interference (e.g., Auxin-like) [6]10⁻⁸ M [6]Root/Shoot Length, Biomass, Photosynthetic Pigment Content

Conclusion

The pyrazole and pyrazolidinone core structures are exceptionally valuable scaffolds in the discovery and development of new agrochemicals. Their versatility allows for the creation of compounds with potent herbicidal, fungicidal, and plant growth-regulating properties. The protocols outlined in this guide provide a foundational framework for researchers to screen and characterize novel pyrazole derivatives for their potential use in agriculture. Further research into structure-activity relationships will undoubtedly lead to the development of more effective and selective agrochemical solutions based on this important class of heterocyclic compounds.

References

  • Liu, H., Wang, H., & Liu, Z. (2007). Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties. Bioorganic & Medicinal Chemistry Letters, 17(8), 2203–2209. [Link]

  • Yang, S., et al. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest Management Science, 77(12), 5467-5476. [Link]

  • Feng, S., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(23), 8259. [Link]

  • Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1432. [Link]

  • Anonymous. (1991). Pyrazolines for the protection of crops against herbicides.
  • Anonymous. (2015). Pyrazolyl pyrrolinones and their use as herbicides.
  • Anonymous. (1995). Pyrazolines for the protection of crops against herbicides.
  • Wang, X., et al. (2006). Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Pest Management Science, 62(6), 522–530. [Link]

  • Li, X., et al. (2022). Synthesis and Herbicidal Activity of Tetrahydrolinalyl Amides. Journal of Chinese Agricultural Mechanization. [Link]

  • Wang, C., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6245. [Link]

  • Shevchuk, M., et al. (2019). Application of Pyrazole Derivatives As New Substitutes of Auxin IAA To Regulate Morphometric and Biochemical Parameters of Wheat (Triticum Aestivum L.) Seedlings. JOURNAL OF ADVANCES IN AGRICULTURE, 10, 1772-1786. [Link]

  • de Souza, M. V. N., et al. (2006). Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. Bioorganic & Medicinal Chemistry, 14(11), 3749–3755. [Link]

  • Gao, Y., et al. (2022). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate. [Link]

  • Jeske, M. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate. [Link]

  • Zhang, J., et al. (2023). A Potential Lead for Insect Growth Regulator: Design, Synthesis, and Biological Activity Evaluation of Novel Hexacyclic Pyrazolamide Derivatives. International Journal of Molecular Sciences, 24(9), 7935. [Link]

  • Maccioni, E., et al. (2007). Synthetic pyrazole derivatives as growth inhibitors of some phytopathogenic fungi. Journal of Agricultural and Food Chemistry, 55(25), 10389–10395. [Link]

  • Anonymous. (n.d.). Pyrazole derivatives used in drugs, agrochemicals, and materials. ResearchGate. [Link]

  • Li, Z., et al. (2000). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Molecules, 5(9), 1055–1061. [Link]

  • Al-Omar, M. A., & Amr, A.-G. E. (2023). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. International Journal of Molecular Sciences, 24(14), 11874. [Link]

  • Wujec, M., et al. (2018). Discovery of Methyl (5Z)-[2-(2,4,5-Trioxopyrrolidin-3-ylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetates as Antifungal Agents against Potato Diseases. Journal of Agricultural and Food Chemistry, 66(24), 6239–6245. [Link]

  • Anonymous. (n.d.). Synthetic Pyrazole Derivatives as Growth Inhibitors of Some Phytopathogenic Fungi. ResearchGate. [Link]

  • Kalcheva, V., et al. (2016). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules, 21(8), 1032. [Link]

  • Zacchino, S. A., et al. (2007). Fungicide activity of 5-(4-chlorobenzylidene)-(Z)-2-dimethylamino-1,3-thiazol-4-one against Cryptococcus neoformans. Bioorganic & Medicinal Chemistry, 15(1), 218–226. [Link]

Sources

experimental procedures for N-alkylation of 5-Methylpyrazolidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the N-Alkylation of 5-Methylpyrazolidin-3-one: Application Notes and Protocols

Introduction: The Significance of N-Alkylated Pyrazolidinones

5-Methylpyrazolidin-3-one is a heterocyclic scaffold of significant interest in medicinal and materials chemistry. While the core structure itself is a valuable building block, its functionalization through N-alkylation unlocks a vast chemical space, leading to derivatives with diverse biological activities and material properties. Nitrogen-containing heterocycles are foundational to drug design, mimicking natural metabolites and forming the core of numerous pharmaceuticals.[1] The strategic addition of alkyl, aryl, or other functional groups to the nitrogen atoms of the pyrazolidinone ring can profoundly influence the molecule's polarity, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deep, mechanistic understanding of key N-alkylation strategies. We will explore the causality behind experimental choices, enabling practitioners to not only replicate these protocols but also to troubleshoot and adapt them for novel applications. The methodologies covered include classical SN2 displacement, modern phase-transfer catalysis, the versatile Mitsunobu reaction, and chemoselective reductive amination.

Core Concepts: Regioselectivity and Tautomerism

The 5-methylpyrazolidin-3-one ring possesses two distinct nitrogen atoms, N1 and N2, both of which are, in principle, available for alkylation. The N1 position is adjacent to the carbonyl group, while the N2 position is adjacent to the methyl-bearing stereocenter. The acidity and nucleophilicity of these two positions can differ, leading to the potential for regioselectivity. The choice of base, solvent, and electrophile can influence which nitrogen is preferentially alkylated. This guide will primarily focus on conditions that favor alkylation at the more sterically accessible and commonly reactive N1 position, though researchers should be aware of the potential for N2-alkylation or di-alkylation, particularly under forcing conditions.

Methodology 1: Classical SN2 Alkylation with Alkyl Halides

This is the most direct and widely employed method for N-alkylation, relying on the principles of a bimolecular nucleophilic substitution (SN2) reaction.[2]

Principle and Mechanistic Insight

The reaction proceeds in two fundamental steps. First, a suitable base abstracts the acidic proton from the N-H bond of the pyrazolidinone ring, generating a nucleophilic pyrazolidinone anion. Second, this anion attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming the new N-C bond.[2][3]

The choice of base and solvent is critical for success. Strong bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) are often sufficient and easier to handle.[4][5] Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (ACN) are ideal because they effectively solvate the cation of the base without hydrogen-bonding to and deactivating the nucleophile, thus accelerating the SN2 reaction.[6][7]

Experimental Workflow: SN2 Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 5-Methylpyrazolidin-3-one in anhydrous DMF B Add Base (e.g., K₂CO₃ or NaH) under N₂ atmosphere A->B Formation of Nucleophile C Cool mixture to 0 °C B->C D Add Alkyl Halide (R-X) dropwise C->D E Warm to RT and stir (Monitor by TLC) D->E Sₙ2 Displacement F Quench reaction (e.g., with water) E->F G Extract with organic solvent (e.g., Ethyl Acetate) F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: Workflow for a typical SN2 N-alkylation reaction.

Detailed Protocol: N1-Benzylation of 5-Methylpyrazolidin-3-one
  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 5-methylpyrazolidin-3-one (1.0 g, 10 mmol, 1.0 equiv) and anhydrous DMF (20 mL).

  • Deprotonation: Add potassium carbonate (2.07 g, 15 mmol, 1.5 equiv) to the solution. Stir the suspension at room temperature for 30 minutes. Expert Insight: K₂CO₃ is a mild, non-hygroscopic base suitable for this transformation. For less reactive alkyl halides, a stronger base like NaH may be required, in which case the mixture should be cooled to 0 °C before the base is added in portions.

  • Alkylation: Cool the suspension to 0 °C using an ice bath. Add benzyl bromide (1.3 mL, 11 mmol, 1.1 equiv) dropwise over 5 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water (100 mL) and stir for 15 minutes. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the N1-benzyl-5-methylpyrazolidin-3-one.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Methodology 2: N-Alkylation via Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis (PTC) is a powerful and green chemistry technique that enhances reaction rates between reactants located in different immiscible phases.[8] It is particularly effective for N-alkylation, often allowing the use of aqueous inorganic bases and non-polar organic solvents, thereby avoiding expensive and hazardous anhydrous polar aprotic solvents.[8][9]

Principle and Mechanistic Insight

In this system, the deprotonated pyrazolidinone anion is generated in an aqueous or solid phase using an inexpensive base like NaOH. The phase-transfer catalyst, typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB), forms an ion pair with the pyrazolidinone anion. This lipophilic ion pair (Q⁺A⁻) is soluble in the organic phase, where it can react with the alkyl halide.[8][9][10] After the reaction, the catalyst cation (Q⁺) pairs with the halide anion (X⁻) and returns to the aqueous phase to repeat the cycle. This catalytic cycle enables efficient reaction at the interface of the two phases.

The PTC Catalytic Cycle

A_aq Pyr-H + NaOH (Aqueous Phase) B_aq Pyr⁻ Na⁺ A_aq->B_aq Deprotonation Q_Pyr_org Q⁺Pyr⁻ (Organic Phase) B_aq->Q_Pyr_org Ion Exchange (at interface) Q_X_org Q⁺X⁻ (Organic Phase) Q_X_org->B_aq Catalyst Regeneration (at interface) Product_org Pyr-R (Organic Phase) Q_Pyr_org->Product_org SN2 Reaction R_X_org R-X (Organic Phase) R_X_org->Product_org Product_org->Q_X_org Byproduct

Caption: The catalytic cycle in Phase-Transfer Catalysis N-alkylation.

Detailed Protocol: PTC-Mediated N1-Butylation
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-methylpyrazolidin-3-one (1.0 g, 10 mmol, 1.0 equiv), 1-bromobutane (1.64 g, 12 mmol, 1.2 equiv), tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol, 0.1 equiv), and toluene (20 mL).

  • Base Addition: Add a solution of sodium hydroxide (0.8 g, 20 mmol, 2.0 equiv) in water (10 mL).

  • Reaction: Heat the biphasic mixture to 80 °C and stir vigorously for 8-10 hours. Vigorous stirring is essential to maximize the interfacial area between the phases. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x 20 mL).

  • Purification and Validation: Combine the organic layers, wash with water, dry over magnesium sulfate, filter, and concentrate. Purify the residue by vacuum distillation or column chromatography to obtain N1-butyl-5-methylpyrazolidin-3-one. Validate the product via spectroscopic methods.

Methodology 3: The Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally useful method for forming C-N bonds by converting a primary or secondary alcohol into an effective leaving group in situ.[11][12] This allows for the N-alkylation of the pyrazolidinone using alcohols, which are otherwise unreactive as electrophiles in SN2 reactions.

Principle and Mechanistic Insight

The reaction is a redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] The PPh₃ first attacks the DIAD to form a betaine intermediate. This highly reactive species activates the alcohol, forming an oxyphosphonium salt, which is an excellent leaving group. The pyrazolidinone, acting as the nucleophile, can then displace this group in an SN2 fashion.[12][13] A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center.[12]

Mitsunobu Reaction Mechanism

PPh3 PPh₃ Betaine [PPh₃⁺-DIAD⁻] Betaine PPh3->Betaine DIAD DIAD DIAD->Betaine ROH R-OH Oxyphosphonium [R-O-PPh₃]⁺ Oxyphosphonium Salt ROH->Oxyphosphonium PyrH Pyr-H Pyr_Anion Pyr⁻ PyrH->Pyr_Anion Deprotonation by Betaine Betaine->Oxyphosphonium Hydrazine DIAD-H₂ Betaine->Hydrazine Product Pyr-R Oxyphosphonium->Product TPPO O=PPh₃ Oxyphosphonium->TPPO Pyr_Anion->Product SN2 Attack

Caption: Simplified mechanism of the Mitsunobu N-alkylation.

Detailed Protocol: N1-Alkylation with (S)-2-Butanol
  • Reaction Setup: To a flame-dried flask under nitrogen, add 5-methylpyrazolidin-3-one (1.0 g, 10 mmol, 1.0 equiv), (S)-2-butanol (0.89 g, 12 mmol, 1.2 equiv), and triphenylphosphine (3.15 g, 12 mmol, 1.2 equiv) in anhydrous THF (40 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (2.4 mL, 12 mmol, 1.2 equiv) dropwise via syringe. Safety Note: Azodicarboxylates are potentially hazardous and should be handled with care.[14] The order of addition is crucial; adding the DIAD last is standard practice.[11]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Work-up and Purification: The major challenge is removing the triphenylphosphine oxide (TPPO) and diisopropyl hydrazinedicarboxylate byproducts.[13] Concentrate the reaction mixture. The residue can be triturated with cold diethyl ether to precipitate some of the TPPO, which is then removed by filtration. The filtrate is then concentrated and purified meticulously by column chromatography to isolate the desired product, which will be the (R)-N1-(sec-butyl)-5-methylpyrazolidin-3-one due to inversion of configuration.

Methodology 4: Reductive Amination

Reductive amination (or reductive alkylation) is a highly efficient method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[15] For 5-methylpyrazolidin-3-one, this provides a pathway to N-alkyl derivatives that are complementary to those accessible via alkyl halides.

Principle and Mechanistic Insight

The reaction involves the initial formation of a hydrazone intermediate through the condensation of the pyrazolidinone N-H with the carbonyl group. This intermediate is then reduced in situ to the corresponding N-alkylated product.[16][17] The key is to use a reducing agent that is mild enough to selectively reduce the C=N double bond of the hydrazone without reducing the starting carbonyl compound. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose as its reactivity is tuned for reducing protonated imines and related species.[17]

Detailed Protocol: N1-Alkylation with Cyclohexanone
  • Reaction Setup: In a 100 mL flask, dissolve 5-methylpyrazolidin-3-one (1.0 g, 10 mmol, 1.0 equiv) and cyclohexanone (1.18 g, 12 mmol, 1.2 equiv) in 1,2-dichloroethane (DCE) (30 mL).

  • Condensation: Add acetic acid (0.1 mL, catalytic) to facilitate the formation of the hydrazone intermediate. Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 equiv) to the mixture in portions over 10 minutes. Expert Insight: STAB is moisture-sensitive but is generally safer and more selective than alternatives like sodium cyanoborohydride.

  • Reaction: Stir the reaction at room temperature for 12-16 hours. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with dichloromethane (3 x 30 mL).

  • Purification and Validation: Combine the organic layers, dry over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield N1-cyclohexyl-5-methylpyrazolidin-3-one. Confirm the structure via spectroscopic analysis.

Comparative Summary of N-Alkylation Methods

MethodElectrophileKey ReagentsSolventAdvantagesDisadvantages
Classical SN2 Alkyl HalideBase (K₂CO₃, NaH)DMF, ACNSimple, widely applicable, strong C-N bond formation.Requires anhydrous conditions; polar aprotic solvents can be difficult to remove.
PTC Alkyl HalideBase (NaOH), PTC (TBAB)Toluene/H₂OGreen, uses inexpensive reagents, scalable, no anhydrous solvent needed.[8][9]Requires vigorous stirring; catalyst may need to be removed.
Mitsunobu AlcoholPPh₃, DIAD/DEADTHF, DioxaneUtilizes readily available alcohols, proceeds with stereochemical inversion.[11][12]Stoichiometric byproducts (TPPO) complicate purification; sensitive to steric hindrance.[13]
Reductive Amination Aldehyde/KetoneReducing Agent (STAB)DCE, MeOHHigh chemoselectivity, uses carbonyls as substrates, mild conditions.[15][18]Requires specific reducing agents; may not be suitable for all carbonyls.

References

  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. RSC Publishing.
  • Mitsunobu reaction. Organic Synthesis.
  • Mitsunobu reaction. Wikipedia.
  • Synthesis of N-alkylated pyrazolopyridines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research.
  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Mitsunobu Reaction. TCI Chemicals.
  • Phase Transfer Catalysis without Solvent. Synthesis of Bisazolylalkanes. ResearchGate.
  • Direct Catalytic Reductive N-Alkylation of Amines with Carboxylic Acids: Chemoselective Enamine Formation and further Functional-izations. ResearchGate.
  • Two Consecutive PTC N-Alkylations. PTC Organics, Inc.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. PMC - NIH.
  • Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube.
  • Industrial Phase-Transfer Catalysis. PTC Organics, Inc.
  • Catalytic reductive N-alkylation of amines using carboxylic acids. PubMed.
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC - NIH.
  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Science.
  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.
  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. NC State University Libraries.
  • Alkyl Halide Reactivity. Michigan State University Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylpyrazolidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylpyrazolidin-3-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this synthesis. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles to empower you to troubleshoot effectively and enhance your reaction yields.

The synthesis of 5-Methylpyrazolidin-3-one is fundamentally a cyclocondensation reaction between hydrazine and an α,β-unsaturated ester, typically methyl or ethyl acrylate. While seemingly straightforward, this reaction is sensitive to a variety of parameters that can significantly impact yield and purity. This guide provides a structured approach to identifying and resolving common experimental challenges.

Section 1: Core Synthesis and Mechanism

The primary pathway involves a Michael addition of hydrazine to methyl acrylate, followed by an intramolecular cyclization to form the pyrazolidinone ring. The final step is the formation of the hydrochloride salt.

G cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_final Salt Formation MA Methyl Acrylate Adduct Michael Adduct (Hydrazinopropionate) MA->Adduct Michael Addition HY Hydrazine HY->Adduct Michael Addition Product 5-Methylpyrazolidin-3-one Adduct->Product Intramolecular Cyclization (Amidation) HCl_Salt 5-Methylpyrazolidin-3-one HCl Product->HCl_Salt + HCl

Caption: Reaction workflow for this compound synthesis.

Understanding this two-step mechanism is crucial. The initial Michael addition can be facile, but forcing the subsequent intramolecular cyclization to completion without generating side products is often the primary challenge.

Section 2: Troubleshooting Guide for Low Yield

This section addresses the most common and frustrating issue in synthesis: low yield. The questions are designed to mirror the thought process of an experienced chemist diagnosing a problematic reaction.

Q1: My overall yield is consistently low (<50%). What are the most critical factors to investigate first?

Low yields are rarely caused by a single issue but rather a combination of factors. A systematic review of the fundamentals is the most effective troubleshooting approach.[1]

  • Purity of Starting Materials : This is the most common source of synthetic problems.[2]

    • Causality : Impurities in your hydrazine or methyl acrylate can act as catalysts for side reactions or inhibit the desired reaction pathway. Hydrazine hydrate is susceptible to degradation, and methyl acrylate can contain polymerization inhibitors that may interfere with the reaction.

    • Actionable Advice :

      • Verify Purity : Always verify the purity of your starting materials using techniques like NMR or GC-MS before use.[1]

      • Fresh Reagents : Use freshly opened or distilled reagents. Aldehydes and other reactive starting materials should be handled with particular care.[1]

      • Hydrazine Quality : Ensure you are using a high-purity grade of hydrazine hydrate. The presence of water is expected, but other contaminants can be detrimental.

  • Reaction Temperature and Time : Suboptimal temperature or reaction duration can lead to incomplete reactions or product degradation.[2]

    • Causality : The initial Michael addition may proceed at lower temperatures, but the subsequent cyclization requires overcoming a significant activation energy barrier. Studies have shown that at temperatures below 200°C, the reaction of hydrazine hydrate with acrylates often stalls at the intermediate stage or forms other products, failing to produce the desired pyrazolidinone.[3] Conversely, excessively high temperatures or prolonged heating can lead to decomposition.

    • Actionable Advice :

      • Optimize Temperature : The cyclization step typically requires elevated temperatures, often at reflux in a suitable solvent.[4] A good starting point is to run small-scale reactions at different temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance.[5]

      • Monitor Reaction Progress : Do not rely on a fixed reaction time. Monitor the disappearance of the starting material and the formation of the product using Thin Layer Chromatography (TLC) or LC-MS.[2][4] This prevents premature work-up of an incomplete reaction or decomposition from excessive heating.

  • Solvent Effects : The choice of solvent is critical for reactant solubility, reaction kinetics, and temperature control.[2]

    • Causality : The solvent must fully dissolve the reactants to ensure a homogeneous reaction mixture. For the cyclization step, a solvent with a sufficiently high boiling point is necessary to reach the required reaction temperature.

    • Actionable Advice :

      • Solvent Screening : While some protocols may proceed without a solvent (neat), using a solvent like ethanol or toluene is common.[4] If yields are low, consider screening other high-boiling point polar aprotic solvents.

      • Anhydrous Conditions : The presence of excess water can sometimes hinder condensation reactions. Using an anhydrous solvent and maintaining the reaction under an inert atmosphere (e.g., nitrogen) can prevent side reactions and improve yields.[1][4]

Q2: My TLC analysis shows multiple spots, indicating significant byproduct formation. What are the likely side reactions?

Byproduct formation is a clear indicator that alternative reaction pathways are competing with your desired synthesis.

  • Pathway 1: Regioisomer Formation :

    • Causality : Hydrazine has two nucleophilic nitrogen atoms. The initial Michael addition can occur through either nitrogen, leading to a 1,1-disubstituted or a 1,2-disubstituted intermediate. The 1,1-disubstituted adduct cannot cyclize to form the desired 5-membered ring and represents a major non-productive pathway.[3] The reaction conditions can influence this selectivity.

    • Actionable Advice : Controlling the stoichiometry and addition rate can favor the formation of the desired monosubstituted intermediate that leads to the product. Slowly adding the methyl acrylate to the hydrazine solution can help minimize double addition.

  • Pathway 2: Dimerization and Oligomerization :

    • Causality : The reaction between hydrazine and excess methyl acrylate can lead to the formation of dimers and other oligomeric byproducts, especially at elevated temperatures.[3] For instance, 1,2-bis(alkoxycarbonylethyl)pyrazolidin-3-one has been isolated as a significant byproduct in related syntheses.[3]

    • Actionable Advice :

      • Control Stoichiometry : Use a slight excess of hydrazine relative to the acrylate to ensure the complete consumption of the acrylate and minimize the formation of di-substituted byproducts.

      • Temperature Management : Add the acrylate at a lower temperature before slowly heating to the target cyclization temperature. This can help control the initial exothermic Michael addition.

Caption: Competing reaction pathways in the synthesis of 5-Methylpyrazolidin-3-one.

Q3: I'm losing a significant amount of product during work-up and purification. How can I optimize the isolation?

Yield loss during purification is a common but preventable problem. Careful optimization of recrystallization and isolation is key.

  • Problem: Low Recovery from Recrystallization :

    • Causality : Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling.[6] Conversely, using too little solvent may result in the premature precipitation of an impure product.

    • Actionable Advice :

      • Use Minimal Solvent : Use the minimum amount of hot solvent required to fully dissolve your crude product.[6]

      • Induce Crystallization : If crystals do not form upon cooling, induce nucleation by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the pure product.[6]

      • Slow Cooling : Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[6]

  • Problem: Difficulty with Hydrochloride Salt Formation :

    • Causality : The final step of forming the hydrochloride salt is an acid-base reaction. Improper pH control or solvent choice can lead to incomplete precipitation or an oily product.

    • Actionable Advice :

      • Solvent Choice : Dissolve the purified 5-Methylpyrazolidin-3-one free base in a suitable solvent like ethanol or isopropanol.[7]

      • Controlled HCl Addition : Slowly add a molar equivalent of hydrochloric acid (e.g., as a solution in isopropanol or as gaseous HCl) with stirring.[7]

      • Precipitation : The hydrochloride salt should precipitate from the solution. Cooling the mixture can help maximize the recovery of the solid product, which can then be collected by filtration.[7]

Section 3: Proactive FAQs
  • What is the best analytical technique to monitor this reaction?

    • Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[5] It allows you to visualize the consumption of starting materials and the appearance of the product and byproducts in near real-time.

  • My final hydrochloride salt is discolored (yellow or brown). How can I improve its purity and color?

    • Colored impurities can often be removed by treating a hot solution of your product with a small amount of activated charcoal before filtration.[6] Be cautious, as adding too much charcoal can adsorb your product and reduce the yield.

  • How critical is the pH during the work-up?

    • The pH is very important. After the reaction, the mixture may be basic due to excess hydrazine. During the work-up, neutralizing with a dilute acid can help in the separation process. For reactions involving hydrazine hydrochloride salts, a base is often added to liberate the free hydrazine, and controlling the pH is crucial to ensure it remains nucleophilic.[4]

Section 4: Optimized Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any new procedure.

Protocol 1: Synthesis of 5-Methylpyrazolidin-3-one
  • Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (1.1 equivalents).

  • Solvent Addition : Add absolute ethanol as the solvent.

  • Reactant Addition : While stirring, slowly add methyl acrylate (1.0 equivalent) dropwise to the flask. An ice bath can be used to control the initial exothermic reaction.

  • Reaction : After the addition is complete, heat the mixture to reflux (approx. 80-90°C).

  • Monitoring : Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane:methanol eluent) until the methyl acrylate spot has disappeared. This can take several hours.[4]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent and any unreacted starting material. The crude product is often an oil or a semi-solid.

Protocol 2: Purification and Conversion to Hydrochloride Salt
  • Purification (Optional) : The crude 5-Methylpyrazolidin-3-one can be purified by vacuum distillation or column chromatography if necessary to remove persistent impurities.

  • Salt Formation : Dissolve the crude or purified 5-Methylpyrazolidin-3-one in a minimal amount of cold isopropanol or ethanol.[7]

  • Acidification : Cool the solution in an ice bath and slowly add a calculated amount (1.0 equivalent) of concentrated hydrochloric acid or a saturated solution of HCl in isopropanol dropwise with vigorous stirring.

  • Precipitation & Isolation : The white hydrochloride salt should precipitate. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying : Wash the collected solid with a small amount of cold isopropanol or diethyl ether to remove any residual impurities and then dry under vacuum to yield the final this compound.

Section 5: Summary of Key Optimization Parameters
ParameterRecommendationRationale & Justification
Reagent Purity >98% for all reactantsPrevents side reactions and catalyst inhibition, which are common causes of low yield.[1][2]
Stoichiometry Slight excess of hydrazine (1.1-1.2 eq.)Ensures complete consumption of the acrylate, minimizing dimerization and oligomerization.
Reaction Temperature 80 - 120°C (Solvent Reflux)Necessary to overcome the activation energy for the intramolecular cyclization step.[3][4]
Reaction Monitoring TLC or LC-MSAllows for determination of the optimal reaction time, preventing incomplete reaction or product degradation.[2]
Solvent Anhydrous Ethanol or IsopropanolEnsures reactant solubility and provides an appropriate boiling point for the reaction temperature. Anhydrous conditions can prevent unwanted side reactions.[4]
Purification Recrystallization with minimal hot solventMaximizes product recovery by preventing significant loss of the compound in the mother liquor.[6]
References
  • El-Zohry, M. F., et al. (1987). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Dehmlow, E. V., & Dehmlow, S. S. (1993).
  • Lunsford, C. D. (1960). United States Patent 2,956,059. U.S.
  • Singh, R., et al. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016.
  • Mostafa, M. S., et al. (2013).
  • Pfizer Inc. (2005). U.S.
  • Ouchi, G., et al. (2017). Synthesis of a cyclic poly(methyl acrylate) via topological transformation of a[2]rotaxane. Materials Chemistry Frontiers. Retrieved from [Link]

  • Singh, R., et al. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016. Retrieved from [Link]

  • CN113321605A. (2021). Preparation method of 1-methyl-3-pyrrolidinol.
  • Abdel-Wahab, B. F., et al. (2014).

Sources

Technical Support Center: 5-Methylpyrazolidin-3-one Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methylpyrazolidin-3-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during reactions involving this valuable synthetic intermediate. Drawing from established principles of heterocyclic chemistry and practical laboratory experience, this resource provides in-depth insights into reaction mechanisms, impurity profiling, and mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Methylpyrazolidin-3-one, and what are the immediate side product concerns?

The most prevalent method for synthesizing the 5-Methylpyrazolidin-3-one core is a variation of the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-keto ester, such as ethyl acetoacetate, with methylhydrazine.[1] The initial reaction involves the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.[1]

A primary concern in this synthesis is the potential for incomplete reaction, leading to the presence of unreacted starting materials or the hydrazone intermediate in the final product. Additionally, impurities present in the starting materials, such as diacetoacetate in ethyl acetoacetate, can lead to the formation of related byproducts.[2][3]

Q2: I am observing an unexpected isomer in my reaction mixture. What could be the cause?

When using substituted hydrazines like methylhydrazine, there is a possibility of forming regioisomers.[4][5] This arises from the two non-equivalent nitrogen atoms in methylhydrazine, both of which can potentially react with the carbonyl groups of the β-keto ester. While the synthesis of 5-Methylpyrazolidin-3-one is generally regioselective, reaction conditions such as pH and solvent can influence the formation of the undesired regioisomer, 3-Methylpyrazolidin-5-one.[6][7]

Q3: My final product is discolored. What could be the source of the color?

Colored impurities often arise from side reactions involving the hydrazine starting material.[8] Hydrazines can undergo oxidation or self-condensation reactions, particularly if not handled under an inert atmosphere, leading to the formation of colored byproducts. Trace metal impurities can also catalyze these color-forming reactions.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section addresses specific issues you might encounter during your experiments, providing insights into the likely side products and actionable troubleshooting steps.

Issue 1: Presence of an Impurity with a Higher Molecular Weight (Suspected Dimer)
  • Symptom: An unexpected peak in the mass spectrum or a spot with lower mobility on a TLC plate.

  • Potential Cause: Dimerization of 5-Methylpyrazolidin-3-one can occur, particularly under harsh reaction conditions or during prolonged storage. The mechanism may involve the formation of an N-acyliminium ion intermediate, followed by nucleophilic attack by another molecule of the pyrazolidinone. While direct evidence for 5-Methylpyrazolidin-3-one dimerization is not extensively documented, the dimerization of similar heterocyclic systems is a known phenomenon.[9][10][11]

  • Troubleshooting:

    • Reaction Conditions: Avoid excessive temperatures and prolonged reaction times.

    • pH Control: Maintain a neutral or slightly acidic pH during workup and purification, as strongly acidic or basic conditions can promote dimerization.

    • Storage: Store the purified compound in a cool, dry, and dark place under an inert atmosphere.

Issue 2: Evidence of Ring-Opening (Hydrolysis)
  • Symptom: Appearance of a more polar compound on TLC or HPLC, and a mass spectrum consistent with the addition of a water molecule.

  • Potential Cause: The cyclic hydrazide structure of the pyrazolidinone ring is susceptible to hydrolysis, especially under strongly acidic or basic conditions, leading to the formation of the corresponding β-amino acid derivative. The hydrochloride salt form can contribute to a lower pH in aqueous solutions, potentially facilitating hydrolysis if not properly buffered.[12]

  • Troubleshooting:

    • pH Management: During aqueous workups, use buffered solutions to maintain a pH range of 4-7.

    • Solvent Choice: For purification, use anhydrous solvents where possible. If an aqueous mobile phase is necessary for chromatography, minimize the time the compound is in solution.

    • Drying: Ensure the final product is thoroughly dried to remove any residual water.

Issue 3: Formation of Oxidized Byproducts
  • Symptom: The appearance of impurities with mass additions corresponding to one or more oxygen atoms.

  • Potential Cause: The pyrazolidinone ring can be susceptible to oxidation, particularly at the carbon atom adjacent to the nitrogen.[13] The methyl group can also be a site for oxidative degradation.[14] Exposure to air, especially at elevated temperatures or in the presence of metal catalysts, can lead to the formation of various oxidized species.

  • Troubleshooting:

    • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Antioxidants: In some cases, the addition of a small amount of an antioxidant may be considered for long-term storage, although this should be carefully evaluated for compatibility with downstream applications.

Experimental Protocols: Minimizing Side Product Formation

Protocol: Synthesis of this compound

This protocol is designed to minimize the formation of the common side products discussed above.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add ethyl acetoacetate (1.0 eq) and ethanol.

  • Addition of Hydrazine: Slowly add methylhydrazine (1.05 eq) to the stirred solution at room temperature. Causality: A slight excess of methylhydrazine ensures complete conversion of the β-keto ester, minimizing the presence of this starting material in the final product.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC. Causality: Refluxing in ethanol provides sufficient energy for the cyclization to occur while being a relatively mild solvent.

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to precipitate the product.

  • Formation of Hydrochloride Salt: Isolate the free base by filtration and wash with cold ethanol. Redissolve the crude product in a minimal amount of isopropanol and add a stoichiometric amount of ethereal HCl dropwise with stirring.

  • Isolation and Drying: Collect the precipitated this compound by vacuum filtration, wash with cold diethyl ether, and dry thoroughly under vacuum. Causality: Thorough drying is crucial to remove residual solvents and water, which can contribute to degradation over time.

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction pathway and the formation of potential side products.

start Ethyl Acetoacetate + Methylhydrazine intermediate Hydrazone Intermediate start->intermediate Condensation product 5-Methylpyrazolidin-3-one intermediate->product Intramolecular Cyclization regioisomer Regioisomeric Pyrazolidinone intermediate->regioisomer Alternative Cyclization hcl_salt 5-Methylpyrazolidin-3-one HCl product->hcl_salt HCl addition dimer Dimerization Product product->dimer Harsh Conditions hydrolysis Ring-Opened Product hcl_salt->hydrolysis Aqueous Conditions oxidation Oxidized Byproduct hcl_salt->oxidation Air/Heat

Caption: Main reaction pathway and potential side product formation.

Quantitative Data Summary

Issue Potential Side Product Typical Analytical Observation Mitigation Strategy
Isomer Formation3-Methylpyrazolidin-5-oneSeparate peak in HPLC with the same massControl of pH and solvent polarity
DimerizationDimer of 5-Methylpyrazolidin-3-oneHigher molecular weight peak in MSMilder reaction conditions, proper storage
HydrolysisRing-opened amino acidMore polar peak in HPLC, +18 Da in MSAnhydrous conditions, buffered workup
OxidationOxidized pyrazolidinone+16 Da or +32 Da peak in MSInert atmosphere, degassed solvents

References

  • Organic Letters. (n.d.). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. ACS Publications. [Link]

  • STM Journals. (n.d.). 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-4-one: Synthesis and Reactions. [Link]

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]

  • MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • ResearchGate. (n.d.). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. [Link]

  • ResearchGate. (n.d.). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Slideshare. (n.d.). Unit 4 Pyrazole | PDF. [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. (2016). European Journal of Organic Chemistry.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • NASA Technical Reports Server. (2000). Impurities Formed in Artificially Aged Methylhydrazine. [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • MDPI. (n.d.). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. [Link]

  • MDPI. (n.d.). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. [Link]

  • SciSpace. (n.d.). Recent Advances in the Synthesis of Polysubstituted 3-Pyrazolidinones. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Polysubstituted 3-Pyrazolidinones. [Link]

  • ResearchGate. (n.d.). 2-Pyrazolin-5-One-Based Heterocycles: Synthesis and Characterization. [Link]

  • Research and Reviews. (2016). Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). Journal of Organic Chemistry.
  • Impactfactor. (n.d.). An Overview of Various Methods and Pyrazolone Bases, Including Chalcones and Schiff Bases. [Link]

  • MDPI. (n.d.). Tethered Thiazolidinone Dimers as Inhibitors of the Bacterial Type III Secretion System. [Link]

  • MDPI. (n.d.). Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. [Link]

  • PMC. (n.d.). Substrate- and Reagent-Controlled Dimerization of Vinyl para-Quinone Methides. [Link]

  • PMC. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. [Link]

  • PubMed. (n.d.). Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines. [Link]

  • PMC. (n.d.). Ligand-induced Dimerization of Middle East Respiratory Syndrome (MERS) Coronavirus nsp5 Protease (3CLpro): IMPLICATIONS FOR nsp5 REGULATION AND THE DEVELOPMENT OF ANTIVIRALS. [Link]

  • TSI Journals. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME PYRAZOLIDIN-3-ONES DERIVATIVES. [Link]

  • MDPI. (n.d.). Structural Elucidation and Moisturizing Potential of a Polysaccharide Derived from Tremella mesenterica. [Link]

  • Matrix Fine Chemicals. (n.d.). PYRAZOLIDIN-3-ONE HYDROCHLORIDE | CAS 1752-88-1. [Link]

  • ResearchGate. (n.d.). A one-step synthesis of pyrazolone. [Link]

  • Veeprho. (n.d.). Acetoacetate Impurities and Related Compound. [Link]

  • Organic Chemistry Research. (2018). Regular Article. [Link]

  • Reaction of Phenylhydrazo ethylacetoacetate. (n.d.). International Journal of Applied Biology and Pharmaceutical Technology.
  • Axios Research. (n.d.). Ethyl Acetoacetate Impurity 7 - CAS - 71000-61-8. [Link]

  • PubMed. (n.d.). Drugs with susceptible sites for free radical induced oxidative transformations: the case of a penicillin. [Link]

  • PubMed. (2014). Ferrate(VI) oxidation of β-lactam antibiotics: reaction kinetics, antibacterial activity changes, and transformation products. [Link]

Sources

stability issues of 5-Methylpyrazolidin-3-one hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methylpyrazolidin-3-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the stability challenges encountered when working with this compound in solution. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and manage these issues effectively in your experiments.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during your work. The solutions are based on an understanding of the compound's chemical properties, with a focus on preventing degradation.

Question 1: I've prepared an aqueous solution of this compound, but I'm seeing a rapid loss of the parent compound in my analysis, even when stored at 4°C in the dark. What is the likely cause?

Answer:

The most probable cause is pH-dependent hydrolysis . The 5-Methylpyrazolidin-3-one structure contains a lactam (a cyclic amide) functional group, which is susceptible to cleavage by water. While the hydrochloride salt form generally imparts greater stability compared to the free base, the stability in solution is highly dependent on the pH.[1]

Causality Explained:

  • In Neutral to Alkaline Conditions (pH > 7): The rate of hydrolysis increases significantly. The presence of hydroxide ions (OH⁻) in the solution acts as a catalyst, attacking the carbonyl carbon of the lactam ring and leading to ring-opening.[1][2]

  • In Acidic Conditions (pH < 4): The compound exhibits much greater stability. In an acidic environment, the nitrogen atom in the ring can be protonated. This positive charge makes the adjacent carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by water or hydroxide ions. Studies on structurally analogous compounds show they are extremely stable in acidic solutions (e.g., 0.5 M HCl).[1]

Solution Workflow:

  • Buffer Your Solution: Prepare your solutions using an acidic buffer system (e.g., citrate or acetate buffer) to maintain a pH between 3.0 and 4.0. Decomposition occurs at a very slow rate at a pH of 3.5 and below.[1]

  • Verify pH: After dissolving the this compound, always verify the final pH of the solution with a calibrated pH meter and adjust if necessary.

  • Use Aprotic Solvents (If applicable): If your experimental design allows, consider using a polar aprotic solvent like anhydrous acetonitrile or N-Methyl-2-pyrrolidone (NMP) where hydrolysis is not a concern.[3]

Question 2: My HPLC analysis shows several new, small peaks appearing after my solution was left on the lab bench for a few hours under ambient light. What are these peaks and how can I prevent them?

Answer:

The appearance of new peaks suggests the formation of degradation products. Given the experimental conditions, the two most likely causes are photodegradation and/or thermal degradation .

Causality Explained:

  • Photodegradation: Many pharmaceutical compounds are sensitive to light, particularly in the UV spectrum.[4][5] Exposure to ambient laboratory light or sunlight can provide the energy needed to initiate photochemical reactions, leading to the formation of various degradation products.[6] The ICH Q1B guideline recommends evaluating the intrinsic photostability of new active substances.[7]

  • Thermal Degradation: Elevated temperatures can accelerate chemical degradation processes.[8][9] A "warm" spot on a lab bench, perhaps near equipment, can be enough to increase the rate of hydrolysis or other decomposition reactions.

Solution Workflow & Troubleshooting Diagram:

To identify the source of degradation and prevent it, a systematic approach is necessary.

G cluster_investigation Investigation Steps cluster_conditions Controlled Storage Conditions cluster_analysis Analysis of Results start Unexpected Peaks Observed in HPLC prep_new Prepare a fresh solution start->prep_new split Split into three aliquots (A, B, C) prep_new->split aliquot_a A: Wrap in foil, store at 2-8°C (Dark & Cold Control) split->aliquot_a aliquot_b B: Amber vial, store at RT on bench (Light Protected) split->aliquot_b aliquot_c C: Clear vial, store at RT on bench (Light Exposed) split->aliquot_c analyze Analyze A, B, C by HPLC after 4 hours result_a Sample A shows no new peaks analyze->result_a result_b Sample B shows no new peaks analyze->result_b result_c Sample C shows new peaks analyze->result_c conclusion Conclusion: Degradation is primarily photolytic. result_a->conclusion result_b->conclusion result_c->conclusion

Caption: Troubleshooting workflow for identifying degradation source.

Preventative Measures:

  • Protect from Light: Always store solutions of this compound in amber glass vials or wrap clear vials completely in aluminum foil.[4]

  • Control Temperature: Avoid leaving solutions in direct sunlight or near heat sources. For short-term storage, use a refrigerator (2-8°C).

  • Perform Forced Degradation: To proactively understand your compound's liabilities, perform forced degradation studies under controlled conditions (e.g., acid/base hydrolysis, oxidation, heat, and photolysis) as recommended by ICH guidelines.[10][11] This will help you develop a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound, like many pharmaceuticals, is primarily influenced by a combination of environmental and formulation factors.[8] The most critical are:

  • pH: As detailed above, this is the most significant factor. The compound is most stable in acidic conditions and degrades rapidly in neutral or alkaline media via hydrolysis.[1]

  • Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation.[9]

  • Light: Exposure to UV and visible light can cause photolytic degradation, leading to the formation of impurities.[4][5]

  • Presence of Water: As a key reactant in hydrolysis, the presence of water in liquid dosage forms makes them more susceptible to degradation than solid forms.[4]

  • Oxidizing Agents: The presence of dissolved oxygen or trace metal ions can potentially lead to oxidative degradation products.[10]

Q2: What is the main degradation pathway for this compound in aqueous solution?

The principal degradation pathway is hydrolysis of the lactam (amide) bond . This reaction cleaves the five-membered ring to form a corresponding amino acid derivative.

Caption: Simplified hydrolysis of the pyrazolidinone ring.

This reaction is catalyzed by both acid and base, but as discussed, the rate is significantly faster under basic conditions.[1][2]

Q3: How can I quantitatively monitor the stability of my this compound solution?

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach.[12] Such a method can separate the parent compound from its degradation products, allowing for accurate quantification of both over time.

Key Steps for a Stability Study Protocol:

  • Method Development: Develop an HPLC method (e.g., reverse-phase C18 column with a mobile phase of acetonitrile and an acidic aqueous buffer) that shows good resolution between the main peak and any peaks generated during forced degradation studies.[12][13]

  • Sample Preparation: Prepare the solution of this compound in the desired solvent/buffer system at a known concentration.

  • Storage Conditions: Store aliquots of the solution under various conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH, and photostability conditions).[14][15] Include a control sample stored under ideal conditions (e.g., -20°C or 4°C, protected from light).

  • Time Points: Analyze the samples at predefined time points (e.g., T=0, 1 week, 2 weeks, 1 month, etc.).

  • Analysis: At each time point, inject the samples onto the HPLC system. Quantify the peak area of the parent compound and any major degradation products.

  • Data Evaluation: Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the shelf-life (e.g., the time it takes for the concentration to decrease to 90% of its initial value, t₉₀).

Table 1: Summary of Stability & Recommended Handling
ParameterConditionImpact on StabilityRecommended Action
pH Neutral to Alkaline (pH > 6)High Risk: Rapid hydrolytic degradation.[1]Buffer solution to an acidic pH (3.0 - 4.0).
Acidic (pH < 4)Low Risk: Compound is significantly more stable.[1]Optimal for aqueous solutions.
Temperature Elevated (>25°C)High Risk: Accelerates degradation.[9]Store solutions at refrigerated (2-8°C) or frozen temperatures.
Refrigerated (2-8°C)Low Risk: Slows degradation kinetics.Recommended for short to medium-term storage.
Light UV / Ambient Light ExposureModerate to High Risk: Potential for photodegradation.[4][5]Use amber vials or wrap containers in foil.[4]
DarkLow Risk: Prevents photolytic reactions.Always store solutions protected from light.
Solvent Aqueous / Protic SolventsModerate Risk: Water is required for hydrolysis.Use acidic buffers to mitigate.
Anhydrous Aprotic SolventsLow Risk: No water available for hydrolysis.Use if compatible with the experimental procedure.

References

  • Factors Influencing the Stability of Medicinal Products. (2023). QbD Group.
  • CHEMICAL STABILITY OF DRUGS. (2024). IIP Series.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency (EMA).
  • multi-active method for the analysis of active substances in formulated products. (2020). Collaborative International Pesticides Analytical Council (CIPAC).
  • Analytical Methods. (n.d.). Royal Society of Chemistry (RSC) Publishing.
  • 1-Methylpyrrolidin-3-one hydrochloride. (n.d.). Benchchem.
  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. (n.d.). Semantic Scholar.
  • Significance of Stability Studies on Degradation Product. (n.d.). Research Journal of Pharmacy and Technology.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
  • Thermal degradation: Significance and symbolism. (n.d.). ScienceDirect.
  • ICH Q1 Guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency (EMA).
  • Photostability testing theory and practice. (2021). Q1 Scientific.
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency (EMA).
  • Analytical Methods for the Quantification of Pharmaceuticals. (n.d.). ResearchGate.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH).
  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency (EMA).
  • The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance. (n.d.). PubMed.
  • N-methyl-2-pyrrolidone. (n.d.). PubChem.
  • 1-METHYL-5-PYRROLIDINONE. (n.d.). Ataman Kimya.

Sources

Technical Support Center: 5-Methylpyrazolidin-3-one Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Methylpyrazolidin-3-one hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to diagnose and resolve issues effectively in your laboratory work.

I. Overview & Core Reaction Principle

The synthesis of 5-Methylpyrazolidin-3-one is most commonly achieved via a cyclocondensation reaction. The core principle involves the reaction of a hydrazine derivative, in this case, methylhydrazine, with a four-carbon bifunctional molecule, typically an acrylic acid derivative or a β-keto ester. The subsequent formation of the hydrochloride salt enhances the compound's stability and solubility in polar solvents, making it more amenable for further applications.

The general workflow involves two key stages: the formation of the heterocyclic free base and its subsequent conversion to the hydrochloride salt.

G cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: Salt Formation Methylhydrazine Methylhydrazine Intermediate Hydrazone / Michael Adduct Intermediate Methylhydrazine->Intermediate Condensation / Addition C4 Synthon C4 Synthon (e.g., Ethyl Acrylate or Ethyl Crotonate) C4 Synthon->Intermediate Free_Base 5-Methylpyrazolidin-3-one (Free Base) Intermediate->Free_Base Intramolecular Cyclization Final_Product 5-Methylpyrazolidin-3-one HCl Free_Base->Final_Product Protonation HCl Hydrochloric Acid (in appropriate solvent) HCl->Final_Product

Caption: General synthetic workflow for 5-Methylpyrazolidin-3-one HCl.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this synthesis? The choice of the C4 synthon is critical. While various routes exist, two common precursors are ethyl acrylate and ethyl crotonate. The reaction with ethyl acrylate proceeds via a Michael addition followed by cyclization. Using ethyl crotonate involves a conjugate addition of the hydrazine. The reaction between a hydrazine and a β-keto ester like ethyl acetoacetate is also a classic method for forming related pyrazolone rings.[1]

Q2: Why is the hydrochloride salt form necessary? The free base of 5-Methylpyrazolidin-3-one can be challenging to handle and purify due to its physical properties (often an oil) and potential instability. Converting it to the hydrochloride salt typically yields a stable, crystalline solid that is easier to isolate, purify via recrystallization, and weigh accurately. This salt form also enhances solubility in polar solvents.[2]

Q3: What is the expected tautomeric form of the product? Pyrazolidinones can exist in multiple tautomeric forms. The 3-oxo form is generally the most stable, but depending on the solvent and pH, enol or other tautomers may be present. It is crucial to be aware of this during spectroscopic analysis, as it can lead to the appearance of unexpected peaks.

III. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Q4: My reaction yield is very low or I've isolated no product. What went wrong?

Low or no yield is a common but multifaceted problem. A systematic diagnosis is key.

  • Potential Cause 1: Reagent Quality & Stoichiometry. Methylhydrazine is susceptible to oxidation. Ensure you are using a fresh, high-purity grade. The stoichiometry is also critical; a slight excess of one reagent may be beneficial but a large excess can complicate purification.

  • Solution: Verify the purity of your starting materials via NMR or titration if necessary. Use fresh methylhydrazine. Recalculate your molar equivalents to ensure accuracy.

  • Potential Cause 2: Incorrect Reaction Conditions. The cyclization step can be sensitive to temperature and pH. For related pyrazolone syntheses, controlling the pH is crucial for driving the reaction to completion.[3] Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition or side-product formation.

  • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider increasing the reaction time or temperature incrementally. If decomposition is observed, attempt the reaction at a lower temperature for a longer duration.

  • Potential Cause 3: Ineffective Work-up. The product may be lost during the extraction or isolation phases, especially if its solubility properties are not well-managed.

  • Solution: Ensure the pH of the aqueous layer is appropriate during extraction to keep your product in the organic phase (as the free base). Minimize the number of transfer steps and ensure complete extraction by testing the aqueous layer with TLC.

G Start Low / No Yield CheckTLC Analyze crude reaction mixture (TLC, LC-MS) Start->CheckTLC Start_Present Starting materials still present? CheckTLC->Start_Present Side_Products Significant side products observed? Start_Present->Side_Products No Optimize_Cond Action: - Increase reaction time/temp - Check catalyst/pH Start_Present->Optimize_Cond Yes Optimize_Workup Action: - Check extraction pH - Re-evaluate solvent choice Side_Products->Optimize_Workup No Reassess_Route Action: - Lower temperature - Investigate alternative pathway Side_Products->Reassess_Route Yes Success Yield Improved Optimize_Cond->Success Check_Reagents Action: - Verify reagent purity - Confirm stoichiometry Check_Reagents->Optimize_Cond Optimize_Workup->Success Reassess_Route->Success

Caption: Troubleshooting flowchart for low product yield.

Q5: The product free base is a dark, intractable oil that refuses to crystallize. How can I purify it?

This is a very common issue, often due to residual solvent or impurities inhibiting crystallization.

  • Solution 1: High-Vacuum Distillation/Drying. Ensure all volatile impurities and residual solvents are removed. Heating the oil under a high vacuum (if the product is thermally stable) can be effective.

  • Solution 2: Column Chromatography. This is the most robust method for purifying oils. A silica gel column using a gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) can effectively separate the product from both more and less polar impurities.

  • Solution 3: Trituration. If you have an idea of a solvent in which your product is sparingly soluble but impurities are very soluble, you can try trituration. Add a small amount of this cold solvent (e.g., diethyl ether or pentane) to the oil and vigorously scratch or sonicate the mixture. This can sometimes induce crystallization.

Q6: I've formed the hydrochloride salt, but the final product is gummy or oily, not a crystalline solid.

This typically points to issues with the salt formation and precipitation step.

  • Potential Cause 1: Residual Water. The presence of water can interfere with the crystallization of the hydrochloride salt, leading to a hygroscopic, oily product.

  • Solution: Ensure the free base is completely dry before attempting salt formation. Use an anhydrous solvent (like isopropanol, ethyl acetate, or diethyl ether) for the procedure.

  • Potential Cause 2: Incorrect Solvent. The ideal solvent should dissolve the free base but have low solubility for the resulting hydrochloride salt.

  • Solution: Diethyl ether is a common choice for precipitating hydrochloride salts. Dissolve the free base in a minimal amount of a solvent like isopropanol or ethanol, then slowly add a solution of HCl in diethyl ether, or bubble dry HCl gas through the solution.

  • Potential Cause 3: Excess Hydrochloric Acid. Adding a large excess of HCl can sometimes lead to the formation of oily adducts.

  • Solution: Add the HCl solution dropwise and monitor for precipitation. Aim to use a stoichiometric amount (1.0 to 1.1 equivalents). If an oil forms, try adding more of the primary solvent (e.g., isopropanol) to see if it will dissolve and then re-precipitate as a solid, perhaps upon cooling or adding an anti-solvent like ether.

IV. Experimental Protocols

Disclaimer: These protocols are generalized procedures and should be adapted and optimized based on your specific laboratory conditions and analytical monitoring. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 5-Methylpyrazolidin-3-one (Free Base)

This protocol is based on a Michael addition/cyclization pathway.

ReagentMolar Mass ( g/mol )Density (g/mL)Molar Eq.
Methylhydrazine46.070.8741.0
Ethyl Acrylate100.120.9211.05
Sodium Ethoxide68.05-1.1
Ethanol (Anhydrous)46.070.789Solvent

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (Nitrogen or Argon).

  • To the flask, add anhydrous ethanol followed by the slow, portion-wise addition of sodium ethoxide.

  • Cool the mixture in an ice bath and add methylhydrazine (1.0 eq.) dropwise, keeping the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 15 minutes.

  • Add ethyl acrylate (1.05 eq.) dropwise. An exotherm may be observed.

  • Once the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and neutralize carefully with glacial acetic acid.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between dichloromethane and water.

  • Separate the layers and extract the aqueous phase two more times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 5-Methylpyrazolidin-3-one free base, which may be an oil or a low-melting solid.

Protocol 2: Preparation of this compound

Procedure:

  • Purify the crude free base from Protocol 1 if necessary (e.g., via column chromatography).

  • Dissolve the purified free base in a minimal amount of anhydrous isopropanol or ethyl acetate.

  • While stirring, slowly add a 2M solution of HCl in diethyl ether (1.0-1.1 eq.) dropwise.

  • A white precipitate should form almost immediately. Continue stirring for 30 minutes at room temperature.

  • If precipitation is slow, cool the mixture in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to obtain this compound as a white to off-white crystalline solid.

V. Analytical Characterization

  • ¹H NMR: Expect signals corresponding to the methyl group (singlet or doublet depending on coupling), and the two sets of diastereotopic methylene protons on the pyrazolidinone ring (likely complex multiplets). The N-H protons may appear as broad singlets.

  • ¹³C NMR: Expect signals for the methyl carbon, the two methylene carbons, and the carbonyl carbon (typically >170 ppm).

  • Mass Spectrometry (MS): In ESI+ mode, expect to see the [M+H]⁺ ion for the free base.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1680-1720 cm⁻¹ and N-H stretching bands around 3200-3400 cm⁻¹.

VI. References

  • Google Patents. (1929). Process of preparing 1-phenyl-3-methyl-5-pyrazolone. US1723545A.

  • European Patent Office. (2016). METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL. EP 3317254 B1. [Link]

  • Google Patents. (2009). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. CN101367763A.

  • Fakhraian, H., & Nafari, Y. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. [Link]

  • Singh, R., et al. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry. [Link]

  • Claramunt, R. M., et al. (2024). Pyrazolidines: synthesis, reactivity, physical and biological properties. Arkivoc. [Link]

  • Mostafa, M. S., et al. (2013). Synthesis and Microbial Activity of Novel 3-Methyl-2-pyrazolin-5-one Derivatives. Journal of Chemistry. [Link]

  • Mohd Fazli, M. F., et al. (2019). Synthesis of novel 3,4-fused pyrazolidinone γ-lactam bicyclic moieties from 2,3-dioxo-4-carboxy-5-(substituted)pyrrolidines. Records of Natural Products. [Link]

  • MDPI. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. [Link]

  • Google Patents. (2021). Preparation method of 1-methyl-3-pyrrolidinol. CN113321605A.

  • Google Patents. (2021). Purification method of ciprofloxacin hydrochloride, ciprofloxacin hydrochloride freeze-dried powder for injection and preparation method thereof. CN113061110A.

Sources

Technical Support Center: Purification of 5-Methylpyrazolidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methylpyrazolidin-3-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common purification challenges. As Senior Application Scientists, we have structured this resource to not only provide step-by-step protocols but also to explain the fundamental principles behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?

Impurities typically originate from three main sources: the synthetic route, subsequent degradation, or storage.

  • Process-Related Impurities: These are the most common and include unreacted starting materials, intermediates, and by-products from side reactions. For instance, during the synthesis of related pyrazolidinone structures, the formation of regioisomers or epimers can occur, which may be difficult to separate.[1][2]

  • Degradation Products: 5-Methylpyrazolidin-3-one contains a cyclic hydrazide (amide) structure. While amides are more resistant to hydrolysis than esters, degradation can still occur under harsh pH conditions (especially basic) or elevated temperatures, leading to ring-opening.[3][4] Oxidation is another potential degradation pathway.

  • Reagents and Solvents: Residual solvents or reagents used during the synthesis or workup can be carried over into the final product.[5]

Q2: How do I assess the purity of my this compound sample?

A multi-faceted approach is recommended for robust purity assessment. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantifying impurities in active pharmaceutical ingredients (APIs).[6]

  • Primary Method (Quantitative): A validated, stability-indicating HPLC method is crucial. This method should be able to separate the main compound from all known process impurities and potential degradation products.[7][8] Using a Photodiode Array (PDA) detector allows for peak purity analysis, which helps to detect co-eluting impurities.[6]

  • Confirmatory Methods (Qualitative/Structural):

    • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical structures, though it is less sensitive for impurities below the 1-2% level.

    • Mass Spectrometry (MS): Confirms the molecular weight of the main peak and can be used in conjunction with LC (LC-MS) to identify the mass of impurity peaks.[9]

    • Residual Solvent Analysis: Gas Chromatography (GC) with a headspace autosampler is typically used to quantify residual solvents.

Table 1: Typical HPLC Parameters for Purity Analysis
ParameterTypical SettingRationale
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like pyrazolidinones.
Mobile Phase Gradient of Acetonitrile and a buffered aqueous phase (e.g., 10 mM Ammonium Acetate, pH 6.3)A gradient elution is often necessary to resolve early-eluting polar impurities and later-eluting non-polar impurities in a single run.[10]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance of resolution and run time.
Detection UV at 220 nm and 240 nmDual-wavelength detection can improve the detection of various impurities that may have different absorption maxima.[7]
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better resolution.[10]
Injection Vol. 10-20 µLStandard volume to avoid column overloading while ensuring adequate sensitivity.
Troubleshooting Guide: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds by leveraging differences in solubility.[11] The ideal solvent will dissolve the compound completely at an elevated temperature but sparingly at a low temperature.[11]

Q3: My compound won't dissolve completely, even when heating the solvent. What should I do?

This issue points to either insufficient solvent volume or a poor choice of solvent.

Causality: For recrystallization to work, the compound must be fully soluble in the hot solvent to ensure that upon cooling, the solution becomes supersaturated, forcing the pure compound to crystallize while impurities remain dissolved.

Solutions:

  • Add More Solvent: Add the solvent in small increments to the heated mixture until the solid fully dissolves. Be cautious, as adding excessive solvent will reduce your final yield.

  • Re-evaluate Your Solvent: The chosen solvent may be too "poor" (i.e., the compound has very low solubility). You may need to switch to a more polar or less polar solvent.

  • Use a Co-Solvent System: If a single solvent is not ideal, a co-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" anti-solvent (in which it is poorly soluble) to the heated solution until it becomes slightly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate, then allow it to cool. This technique is widely used for compounds with challenging solubility profiles.

Q4: No crystals are forming after the solution has cooled to room temperature. What went wrong?

Crystal formation (nucleation) can sometimes be slow to initiate, or the solution may not be sufficiently concentrated.

Causality: Crystallization requires the formation of a stable nucleus, which can be a kinetically slow process. The solution might be in a metastable supersaturated state without initiating precipitation.

Solutions:

  • Induce Nucleation:

    • Scratch the Flask: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic imperfections on the glass provide a surface for nucleation.

    • Seed the Solution: Add a tiny crystal of the pure compound to the solution. This provides a pre-formed template for crystal growth.

  • Increase Supersaturation:

    • Cool Further: Place the flask in an ice bath or refrigerator (0-4 °C) to further decrease the compound's solubility.[12]

    • Reduce Solvent Volume: If too much solvent was added, gently heat the solution to evaporate some of the solvent and re-cool.

Q5: My final product is still impure after one round of recrystallization. What are the next steps?

A single recrystallization may not be sufficient if the initial material is heavily contaminated or if an impurity has very similar solubility properties to your product.

Causality: The efficiency of recrystallization depends on the partition coefficient of the impurity between the solid (crystal lattice) and the liquid (mother liquor) phases. If an impurity co-crystallizes, its removal will be inefficient.

Solutions:

  • Perform a Second Recrystallization: Repeating the process can often remove more of the remaining impurity.

  • Change the Solvent: An impurity that co-crystallizes in one solvent may remain in the mother liquor in a different solvent system.

  • Switch to an Orthogonal Method: If recrystallization fails, the impurity likely has physicochemical properties (e.g., polarity, size) very similar to your product. In this case, a more selective technique like column chromatography is required.[1]

Diagram: Recrystallization Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve compound in hot solvent start->dissolve cool Cool solution dissolve->cool Success troubleshoot_dissolve Compound won't dissolve dissolve->troubleshoot_dissolve Failure crystals_form Crystals form? cool->crystals_form check_purity Check Purity (HPLC) crystals_form->check_purity Yes troubleshoot_crystals No crystals form crystals_form->troubleshoot_crystals No pure Purity OK? check_purity->pure end Process Complete pure->end Yes troubleshoot_purity Still impure pure->troubleshoot_purity No add_solvent Add more solvent troubleshoot_dissolve->add_solvent change_solvent Change solvent / Use co-solvent troubleshoot_dissolve->change_solvent add_solvent->dissolve change_solvent->start Restart induce_nucleation Induce (scratch/seed) troubleshoot_crystals->induce_nucleation cool_further Cool further (ice bath) troubleshoot_crystals->cool_further induce_nucleation->cool cool_further->cool recrystallize_again Recrystallize again (new solvent) troubleshoot_purity->recrystallize_again chromatography Use Column Chromatography troubleshoot_purity->chromatography recrystallize_again->start Restart

Caption: Decision tree for troubleshooting common recrystallization issues.

Troubleshooting Guide: Column Chromatography

Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[13] For a moderately polar compound like this compound, normal-phase chromatography on silica gel is a common approach.

Q6: How do I select the right mobile phase (eluent) for my separation?

The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of ~0.3-0.4 on a Thin-Layer Chromatography (TLC) plate, with good separation from all impurities.

Causality: The eluent's polarity determines how strongly it competes with the analyte for binding sites on the stationary phase. A more polar eluent will move polar compounds faster up the plate (higher Rf), while a less polar eluent will result in slower movement (lower Rf).

Protocol: Eluent Selection using TLC

  • Prepare a Sample: Dissolve a small amount of your impure material in a suitable solvent (e.g., methanol, dichloromethane).

  • Spot a TLC Plate: Use a capillary tube to spot the sample onto the baseline of a silica gel TLC plate.

  • Test Solvents: Develop the plate in a TLC chamber containing a test eluent. Start with a common mixture like 95:5 Dichloromethane:Methanol.

  • Visualize: View the developed plate under a UV lamp (if the compound is UV active) or stain it.

  • Adjust and Iterate:

    • If Rf is too low (<0.2): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 90:10 Dichloromethane:Methanol).

    • If Rf is too high (>0.6): The eluent is too polar. Decrease the proportion of the polar solvent.

    • If spots are smeared: Add a small amount (0.1-1%) of an acid (like acetic acid) or a base (like triethylamine) to the eluent. Since your compound is a hydrochloride salt, adding a small amount of acid can improve peak shape by keeping the compound protonated.

Q7: My compound is not eluting from the column. What should I do?

This indicates that the mobile phase is not polar enough to displace your compound from the silica gel.

Causality: Silica gel is very polar. If your compound is also polar and the eluent is non-polar, the compound will remain strongly adsorbed to the stationary phase.

Solutions:

  • Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. For example, if you are running a gradient from 2% to 10% methanol in dichloromethane, you may need to increase the final concentration to 15% or 20% methanol to elute your highly retained compound. This is a common strategy in both flash and preparative HPLC chromatography.[14]

Diagram: Purification and Analysis Workflow

G cluster_start Initial State cluster_analysis Purity Assessment cluster_decision Decision Point cluster_purification Purification Method cluster_end Final Product crude Crude 5-Methylpyrazolidin-3-one HCl hplc HPLC / TLC Analysis crude->hplc decision Purity > 99%? hplc->decision recryst Recrystallization decision->recryst No (Minor Impurities) chrom Column Chromatography decision->chrom No (Major/Difficult Impurities) pure_product Pure Product decision->pure_product Yes recryst->hplc Re-assess Purity chrom->hplc Combine Fractions & Re-assess Purity

Caption: General workflow for purification and analysis.

References
  • Gobec, S., & Urleb, U. (2015). Recent Advances in the Synthesis of Polysubstituted 3-Pyrazolidinones. ARKIVOC, 2015(vi), 175-205.
  • Chaudhary, A. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
  • Gobec, S., & Urleb, U. (2015). Recent advances in the synthesis of polysubstituted 3-pyrazolidinones. ARKIVOC.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, e10223.
  • Benchchem. (n.d.). 1-Methylpyrrolidin-3-one hydrochloride.
  • MDPI. (n.d.). Applications of Chromatography in Pharmaceutical Analysis and Forensic Toxicology.
  • Senthilraja, M. (2022). A chemical rationale of drug stability and degradation- An insightful approach. IP International Journal of Comprehensive and Advanced Pharmacology, 7(2), 102-105.
  • Church, C., & Smith, J. (2010).
  • da Silva, J. F. M., et al. (n.d.). Analytical Methods. RSC Publishing.
  • Belgaied, J. E. (2020). Analysis of Drug-Related Impurities by HPLC in Ciprofloxacin Hydrochloride Raw Material. Journal of Taibah University Medical Sciences.
  • John, S., & Sane, R. T. (2022). A review on synthesis and characterization of impurities of some drugs. World Journal of Pharmaceutical Research, 11(9), 622-636.
  • Christensen, J. M., et al. (n.d.). Stability of Three Oral Liquid Drug Products Repackaged in Unit Dose Containers.
  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18).
  • Sharma, S. M., et al. (2024). Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. Pharmaceutica Analytica Acta, 13(2).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Reddy, G. S., et al. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences.
  • Reddy, G. S., et al. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences, 72(3), 360-363.
  • Lee, J. S., et al. (2002). Spherulitic crystallization of 3-nitro-1,2,4-triazol-5-one in water+ N-methyl-2-pyrrolidone. Journal of Industrial and Engineering Chemistry.
  • Google Patents. (n.d.). Novel purification process of moxonidine. EP1873152A1.

Sources

Technical Support Center: Characterization of 5-Methylpyrazolidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methylpyrazolidin-3-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this compound. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format, grounded in scientific principles and practical, field-proven insights.

Introduction

This compound is a heterocyclic organic compound with potential applications in pharmaceutical development. Its characterization, however, presents a unique set of challenges stemming from its chemical structure and physicochemical properties. This guide will address these issues, providing both the "how" and the "why" behind experimental choices to ensure robust and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Physicochemical Properties & Sample Handling

Question 1: I'm observing variability in my melting point measurements for different batches of this compound. What could be the cause?

Answer:

Variability in melting point is a common issue and can be attributed to several factors. It is crucial to systematically investigate each possibility to ensure the quality and consistency of your material.

  • Polymorphism: The presence of different crystalline forms (polymorphs) can lead to different melting points. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are invaluable for identifying polymorphic transitions.[1][2] A sharp melting peak on a DSC thermogram is indicative of a highly crystalline, pure sample. Conversely, the presence of multiple peaks or a broad melting range could suggest the presence of impurities or different polymorphs.

  • Impurities: Even small amounts of impurities can depress and broaden the melting point range.[1] The presence of residual solvents or starting materials from the synthesis is a common cause.

  • Hygroscopicity: this compound may be hygroscopic, meaning it can absorb moisture from the atmosphere. The presence of water can act as an impurity, lowering the melting point. Thermogravimetric Analysis (TGA) can be used to determine the water content of your sample.[2][3]

  • Decomposition: For some materials, the melting process can be accompanied by simultaneous decomposition, which can impair the precise determination of this property.[2]

Troubleshooting Protocol: Investigating Melting Point Variability

  • Visually Inspect the Sample: Ensure the sample is a homogenous, crystalline powder.

  • Perform Thermogravimetric Analysis (TGA): Heat the sample under a controlled atmosphere to determine the percentage of mass loss due to water or residual solvents.

  • Conduct Differential Scanning Calorimetry (DSC):

    • Use a hermetically sealed pan to prevent the evaporation of any absorbed water during the analysis.[1]

    • Perform a heat-cool-heat cycle. The first heating can reveal the initial state of the material, while the second heating after a controlled cooling step can provide information about its amorphous or crystalline nature.[1]

  • Purity Analysis: Employ a validated High-Performance Liquid Chromatography (HPLC) method to quantify the purity of the sample and identify any potential impurities.

Technique Parameter Measured Interpretation
Melting Point Apparatus Visual observation of melting rangeInitial assessment of purity and identity
DSC Heat flow as a function of temperatureDetects melting, crystallization, and polymorphic transitions[3][4]
TGA Mass change as a function of temperatureQuantifies water and solvent content[2][3][4]
HPLC Separation and quantification of componentsDetermines purity and impurity profile

Question 2: My this compound sample seems to be unstable in solution. What degradation pathways should I be aware of?

Answer:

Pyrazolidinone derivatives can be susceptible to degradation, particularly through hydrolysis and oxidation.[5] The pyrazolidinone ring, which contains an amide bond, can undergo hydrolytic cleavage under acidic or basic conditions.[1][2][5]

  • Hydrolysis: The amide bond in the pyrazolidinone ring can be cleaved by water, a reaction that can be catalyzed by acids or bases. This would lead to the opening of the ring and the formation of hydrazide derivatives.[1][6]

  • Oxidation: The molecule may also be susceptible to oxidation, especially if exposed to air and light over extended periods.

Experimental Workflow: Forced Degradation Study

To understand the stability of your compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate degradation and identify potential degradation products.

Caption: Workflow for a forced degradation study.

Section 2: Spectroscopic Characterization

Question 3: I am having trouble interpreting the ¹H and ¹³C NMR spectra of my this compound sample. What are the expected chemical shifts and what could be causing peak broadening or unexpected signals?

Answer:

NMR spectroscopy is a powerful tool for structural elucidation, but the spectra of this compound can be complicated by tautomerism and the hygroscopic nature of the compound.

  • Tautomerism: Pyrazolidin-5-ones can exist in multiple tautomeric forms.[7] The equilibrium between these forms can be influenced by the solvent and temperature.[7] This can lead to the presence of multiple sets of signals or broadened peaks in the NMR spectrum if the rate of interconversion is on the NMR timescale.

  • Proton Exchange: The presence of acidic protons (N-H and potentially enolic O-H) can lead to exchange with residual water or deuterated solvent, causing peak broadening.

Expected Approximate ¹H and ¹³C NMR Chemical Shifts: (Note: These are estimated ranges and can vary based on solvent and other experimental conditions.)

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methyl (CH₃) ~1.1 - 1.3~15 - 20
Methylene (CH₂) on ring ~2.3 - 2.7~35 - 45
Methine (CH) on ring ~3.5 - 4.0~50 - 60
Carbonyl (C=O) -~170 - 180

Troubleshooting Protocol: NMR Analysis

  • Dry Your Sample: Ensure your sample is thoroughly dried under vacuum to minimize the presence of water, which can interfere with the spectrum.

  • Use Anhydrous NMR Solvents: Use high-purity, anhydrous deuterated solvents.

  • Vary the Temperature: Acquiring spectra at different temperatures can help to resolve broadened peaks due to dynamic exchange processes.

  • Perform a D₂O Exchange Experiment: Add a drop of D₂O to your NMR tube. Protons that exchange with deuterium (like N-H) will disappear from the ¹H NMR spectrum, aiding in their assignment.

  • 2D NMR Experiments: If the 1D spectra are complex, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals, respectively.

Question 4: What are the key features to look for in the IR spectrum of this compound?

Answer:

The infrared (IR) spectrum provides information about the functional groups present in the molecule. For this compound, you should expect to see characteristic absorption bands for the following groups:

Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch 3200 - 3400Broad
C-H Stretch (Aliphatic) 2850 - 3000Medium to Strong
C=O Stretch (Amide) 1650 - 1700Strong, Sharp
N-H Bend 1550 - 1650Medium

The presence of a strong, sharp peak in the 1650-1700 cm⁻¹ region is a key indicator of the carbonyl group in the pyrazolidinone ring. The broadness of the N-H stretch is often due to hydrogen bonding.

Section 3: Impurity Profiling

Question 5: What are the likely impurities I might encounter in my this compound sample?

Answer:

Impurities in a drug substance can originate from the synthesis process or from degradation.[8] For this compound, potential impurities could include:

  • Starting Materials and Reagents: Unreacted starting materials or reagents used in the synthesis.

  • Intermediates: Any intermediates from the synthetic route that were not fully converted to the final product.

  • By-products: Products from side reactions that may have occurred during the synthesis.

  • Degradation Products: As discussed earlier, these would primarily be products of hydrolysis or oxidation.

Logical Framework for Impurity Identification

Caption: A systematic approach to impurity identification.

References

  • Characterization of Pharmaceutical Materials by Thermal Analysis - TA Instruments. Available from: [Link]

  • Thermal Analysis | DSC, TGA, and Melting Point Testing - Robertson Microlit. Available from: [Link]

  • Chemical transformations of 4-prenyl-1,2-diphenyl-3,5-pyrazolidinedione (prenazone) and its main decomposition product N,N'-diphenylhydrazide-2-carboxy-5-methyl-4-hexenoic acid in sulphuric acid concentrated - PubMed. Available from: [Link]

  • Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods | TSI Journals. Available from: [Link]

  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D - AZoM. Available from: [Link]

  • Mass Spectrometry Fragmentation - chemconnections. Available from: [Link]

  • development and validation of a single hplc method for the determination of thirteen pharmaceuticals - Semantic Scholar. Available from: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available from: [Link]

  • Tautomerism of the studied compounds | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Drug degradation pathways - Pharmaceutical - Pharmacy 180. Available from: [Link]

  • (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Available from: [Link]

  • 13 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • What impact does tautomerism have on drug discovery and development? - PMC - NIH. Available from: [Link]

  • FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP) - PubMed. Available from: [Link]

  • A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PMC - NIH. Available from: [Link]

Sources

preventing degradation of 5-Methylpyrazolidin-3-one hydrochloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 5-Methylpyrazolidin-3-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and experimentation. Here, we delve into the molecule's inherent properties, potential degradation pathways, and provide practical troubleshooting advice and frequently asked questions to safeguard your research outcomes.

Understanding the Molecule: Inherent Stability Risks

This compound is a heterocyclic compound featuring a pyrazolidinone ring. This structure, while valuable in synthesis, possesses inherent characteristics that make it susceptible to degradation under specific conditions. The primary points of vulnerability are the lactam (cyclic amide) bond within the pyrazolidinone ring and the hydrochloride salt form, which can contribute to hygroscopicity.

The principal degradation pathways for compounds with a pyrazolidinone core include:

  • Hydrolysis: The lactam bond in the pyrazolidinone ring is susceptible to cleavage, particularly under basic conditions. This occurs via a BAC2 mechanism, which involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate and subsequent ring opening[1][2].

  • Oxidation: The pyrazolidinone ring can undergo oxidation, especially when exposed to oxidizing agents or through photo-oxidation[3]. The presence of a methyl group may also present a site for oxidative attack.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical decomposition of pyrazolidinone derivatives, leading to a variety of degradation products[3][4].

  • Hygroscopicity: As an amine hydrochloride salt, this compound has the potential to be hygroscopic, readily absorbing moisture from the atmosphere. This absorbed water can accelerate hydrolytic and oxidative degradation pathways.

Visualizing Degradation: A Simplified Pathway

The following diagram illustrates the primary points of attack on the this compound molecule that can lead to degradation.

Potential Degradation Pathways A 5-Methylpyrazolidin-3-one HCl (Stable) B Hydrolysis (Ring Opening) A->B High pH C Oxidation A->C Oxidizing Agents D Photodegradation A->D UV Light E Hygroscopicity (Moisture Absorption) A->E High Humidity F Degraded Products B->F C->F D->F E->B E->C

Caption: Potential degradation routes for 5-Methylpyrazolidin-3-one HCl.

Troubleshooting Guide: A Q&A Approach

This section addresses specific issues you may encounter during the storage and handling of this compound.

Question 1: I've noticed the color of my this compound has changed from white to a yellowish or brownish tint. What could be the cause?

Answer: A color change is a common indicator of chemical degradation. The most likely culprits are:

  • Oxidation: Exposure to air (oxygen) and/or light can lead to the formation of colored oxidation products. This process can be accelerated by the presence of trace metal impurities.

  • Photodegradation: If the compound has been exposed to light, particularly UV light, it may have undergone photochemical decomposition, which often results in colored byproducts[4].

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container to protect it from light and air.

  • Inert Atmosphere: For long-term storage, consider blanketing the container with an inert gas like argon or nitrogen.

  • Purity Analysis: Perform a purity analysis using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to quantify the extent of degradation.

Question 2: My compound has become clumpy and difficult to handle. What is happening?

Answer: This is a classic sign of moisture absorption due to the hygroscopic nature of the hydrochloride salt. The absorbed water can lead to:

  • Physical Changes: The powder can change from free-flowing to a sticky or clumpy consistency.

  • Chemical Degradation: The presence of water can accelerate hydrolysis of the pyrazolidinone ring[1][2].

Troubleshooting Steps:

  • Storage Environment: Store the compound in a desiccator or a controlled low-humidity environment.

  • Proper Sealing: Ensure the container is tightly sealed immediately after use.

  • Drying: If moisture absorption is suspected, the compound can be dried under vacuum, though care must be taken to avoid thermal degradation. It is advisable to perform a purity check after drying.

Question 3: I'm seeing a decrease in the expected yield or potency in my reactions using this compound. Could this be due to degradation?

Answer: Yes, a loss of potency is a direct consequence of degradation. The primary cause is likely:

  • Hydrolytic Degradation: Cleavage of the pyrazolidinone ring will result in a different chemical entity that is unlikely to participate in your desired reaction, thus lowering the effective concentration of the starting material.

Troubleshooting Steps:

  • Fresh Stock: Whenever possible, use a fresh, unopened container of the compound for critical experiments.

  • Quantify Purity: Before use, you can perform a quantitative analysis (e.g., qNMR or HPLC with a calibrated standard) to determine the exact purity of your stock.

  • Review Handling Procedures: Ensure that the compound is not exposed to humid air or basic conditions during weighing and preparation of solutions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on general guidelines for similar compounds, the ideal storage conditions are:

  • Temperature: In a cool and dark place[1].

  • Atmosphere: In a tightly closed container, preferably under an inert atmosphere (argon or nitrogen) to minimize oxidation.

  • Light: Protected from light in an amber or opaque container.

  • Humidity: In a dry environment, such as a desiccator, to prevent moisture absorption.

ParameterRecommended ConditionRationale
Temperature Cool (e.g., 2-8 °C) or controlled room temperatureTo slow down the rate of all potential degradation reactions.
Light In the dark (opaque container)To prevent photolytic degradation.
Humidity Low humidity (desiccated)To prevent moisture absorption and subsequent hydrolysis.
Atmosphere Tightly sealed, inert gasTo protect against oxidation.

Q2: What type of container should I use for storage?

A2: A glass vial with a tight-fitting cap is suitable. For light-sensitive compounds, an amber glass vial is recommended. Ensure the cap provides a good seal to prevent moisture and air ingress.

Q3: Are there any solvents or chemicals that are incompatible with this compound?

A3: Yes, you should avoid:

  • Strong Bases: These will catalyze the hydrolysis of the pyrazolidinone ring[1][2].

  • Strong Oxidizing Agents: These can lead to oxidative degradation of the molecule.

  • Protic Solvents with High pH: When preparing solutions, be mindful of the pH, as basic aqueous solutions can cause degradation.

Q4: How can I check the purity of my this compound?

A4: Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the parent compound from its degradation products. A stability-indicating HPLC method should be developed and validated.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used to identify and quantify impurities if they are present in sufficient concentration[5][6].

  • Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of degradation products, aiding in their structural elucidation[7][8].

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development (General Approach)

This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile or Methanol

  • Gradient Elution: Begin with a gradient to ensure separation of the parent peak from potential polar and non-polar degradants. For example:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

  • Detection: Use a UV detector, scanning for the optimal wavelength (e.g., start with a range of 210-400 nm to find the λmax).

  • Forced Degradation: To validate that the method is stability-indicating, perform forced degradation studies:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for a few hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours.

    • Photolytic: Expose the solid and a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Protocol 2: Visualizing the Troubleshooting Workflow

This diagram outlines the decision-making process when encountering a potential stability issue.

Troubleshooting Workflow for Suspected Degradation start Suspected Degradation (e.g., color change, clumping, low potency) check_storage Review Storage Conditions (Temp, Light, Humidity, Seal) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Yes purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) check_storage->purity_analysis No correct_storage Correct Storage Conditions and Re-evaluate improper_storage->correct_storage pure Purity is Acceptable purity_analysis->pure >95% degraded Degradation Confirmed purity_analysis->degraded <95% use_with_caution Use with Caution (Quantify purity before use) pure->use_with_caution discard Discard and Use New Stock degraded->discard

Caption: A decision tree for troubleshooting suspected degradation.

References

  • M. J. S. Dewar and W. Thiel, "Ground states of molecules. 38. The MNDO method. Approximations and parameters," Journal of the American Chemical Society, vol. 99, no. 15, pp. 4899-4907, 1977.
  • M. J. Frisch et al., Gaussian 09, Revision A. 02, Gaussian, Inc., Wallingford, CT, 2009.
  • B. Marciniec, "Photochemical Decomposition of Phenazone Derivatives. Part 5(1): Isolation and Identification of Decomposition Products in Aqueous Solution," Pharmazie, vol. 39, no. 2, pp. 110-2, 1984.
  • J. C. S. Chem. Commun., "Photochemical oxidation of pyrazolidinones," pp. 849-850, 1975.
  • W. Sobotka and M. Z. Bar-Zeev, "Identification of decomposition products and mechanism of degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an aqueous solution," Arzneimittelforschung, vol. 29, no. 4, pp. 599-602, 1979.
  • H. Li et al., "Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents," RSC Advances, vol. 8, no. 23, pp. 12844-12850, 2018.
  • S. Reutzel-Edens and A. Newman, "Physical Characterization of Hygroscopicity in Pharmaceutical Solids," Journal of Pharmaceutical Sciences, vol. 95, no. 11, pp. 2333-2344, 2006.
  • V. N. Patolia, "An Introduction To Forced Degradation Studies For Drug Substance Drug Product," Pharmaceutical Online, 2020.
  • A. J. Vyas et al., "Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration," Asian Journal of Pharmaceutical Analysis, vol. 13, no. 2, pp. 131-9, 2023.
  • G. P. Moloney, M. N. Iskander, and D. J. Craik, "Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy," Journal of Pharmaceutical Sciences, vol. 99, no. 8, pp. 3362-71, 2010.
  • S. Kerrigan et al., "Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology," Journal of Analytical Toxicology, vol. 40, no. 1, pp. 1-11, 2016.
  • M. S. Gil, "Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques," Magnetic Resonance in Chemistry, vol. 55, no. 1, pp. 5-18, 2017.
  • Quora, "Hygroscopy: How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others?," 2010. Available: [Link]

  • A. S. L. D'Souza, "A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide," Molecules, vol. 24, no. 9, p. 1764, 2019.
  • K. Park, "Solubilizing Excipients in Oral and Injectable Formulations," Pharmaceutical Research, vol. 21, no. 1, pp. 1-15, 2004.
  • Semantic Scholar, "development and validation of a single hplc method for the determination of thirteen pharmaceuticals." Available: [Link]

  • R. J. Crawford and A. Mishra, "The Mechanism of the Thermal Decomposition of 1-Pyrazolines and Its Relationship to Cyclopropane Isomerizations," Journal of the American Chemical Society, vol. 88, no. 17, pp. 3963-3969, 1966.
  • A. Gupta et al., "Drug Excipient Compatibility Testing Protocols and Charaterization: A Review," Asian Journal of Chemical Sciences, vol. 6, no. 3, pp. 1-22, 2019.
  • K. Park, "Solubilizing Excipients in Oral and Injectable Formulations," Pharmaceutical Technology, vol. 27, no. 11, pp. 34-45, 2003.
  • A. P. Bruins, "Ion fragmentation of small molecules in mass spectrometry," 2012.
  • Y. Ma et al., "Characterization of degradation products and process-related impurity of sutezolid by liquid chromatography/electrospray ionization tandem mass spectrometry," Journal of Pharmaceutical and Biomedical Analysis, vol. 169, pp. 134-141, 2019.
  • G. Gupta et al., "Drug-Excipient Compatibility Studies: A Review," Asian Journal of Pharmaceutics, vol. 13, no. 3, pp. 163-174, 2019.
  • Y. Wang et al., "Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials," Molecules, vol. 24, no. 1, p. 115, 2019.
  • B. Marciniec, "Photochemical decomposition of phenazone derivatives. Part 6: Effect of substituents on mass fragmentation and photochemical stability," Pharmazie, vol. 40, no. 2, pp. 110-2, 1985.
  • D. L. Tierney and D. L. Ollis, "The Mechanisms of Catalysis by Metallo β-Lactamases," Accounts of Chemical Research, vol. 38, no. 3, pp. 188-198, 2005.
  • S. P. Singh and A. K. Singh, "Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines," Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, vol. 35, no. 12, pp. 1269-1273, 1996.
  • W. A. R. van der Westhuizen and J. du Preez, "The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability," Pharmaceutics, vol. 12, no. 5, p. 394, 2020.
  • A. S. Narang and S. H. Neau, "Excipient Selection In Parenteral Formulation Development," Pharmaceutical Technology, vol. 37, no. 3, pp. 46-53, 2013.
  • S. Z. Jakab, "NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties," Journal of Pharmaceutical and Biomedical Analysis, vol. 176, p. 112803, 2019.
  • J. M. C. Johansson et al., "Degradation of Pharmaceuticals through Sequential Photon Absorption and Photoionization in Amiloride Derivatives," The Journal of Physical Chemistry B, vol. 123, no. 37, pp. 7849-7856, 2019.
  • M. Van der Rest et al., "Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics," Analytical Chemistry, vol. 82, no. 19, pp. 8095-8104, 2010.
  • J. C. G. E. da Silva et al., "Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study," Molecules, vol. 29, no. 22, p. 5049, 2024.
  • A. S. L. D'Souza, "A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide," Molecules, vol. 24, no. 9, p. 1764, 2019.
  • M. S. Kumar et al., "LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies," RSC Advances, vol. 13, no. 3, pp. 1904-1913, 2023.
  • M. Isidori et al., "Toxicity of unwanted intermediates and products formed during accidental thermal decomposition of chemicals," Journal of Hazardous Materials, vol. 146, no. 1-2, pp. 119-124, 2007.
  • M. L. G. de Diego et al., "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL," Acta Poloniae Pharmaceutica, vol. 59, no. 3, pp. 187-192, 2002.
  • G. P. Moloney, M. N. Iskander, and D. J. Craik, "Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy," Journal of Pharmaceutical Sciences, vol. 99, no. 8, pp. 3362-71, 2010.
  • A. Luniewski et al., "Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT 1A Ligands: Binding and Docking Studies," Molecules, vol. 24, no. 8, p. 1599, 2019.
  • U.S. Patent 5,616,723, "Process for the preparation of 3-amino-5-methylpyrazole," 1997.
  • A. Kovacs et al., "Drugs with susceptible sites for free radical induced oxidative transformations: the case of a penicillin," Free Radical Research, vol. 50, no. sup1, pp. S106-S116, 2016.
  • M. Kumar, "Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine," Journal of Pharmaceutical and Biomedical Analysis, vol. 128, pp. 242-249, 2016.
  • Google Patents, "CA2756234A1 - Synthesis of 3-{[(2r)-1-methylpyrrolidin-2-yl]methyl}-5-[2-(phenylsulfonyl)ethyl]-1h-indole.
  • U.S. Food and Drug Administration, "METHOD OF ANALYSIS N–methyl–2-pyrrolidone," 2011.
  • Y. Lee, S. Lee, and U. von Gunten, "Ferrate(VI) oxidation of β-lactam antibiotics: reaction kinetics, antibacterial activity changes, and transformation products," Environmental Science & Technology, vol. 48, no. 18, pp. 10734-10742, 2014.
  • European Patent Office, "METHOD FOR PRODUCING 3-NITRO-1,2,4-TRIAZOL-5-ONE \NTE\ - EP 0585235 A1." Available: [Link]

Sources

Technical Support Center: Method Refinement for the Synthesis of Substituted Pyrazolidinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyrazolidinones. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and refine their synthetic methodologies. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing a pyrazolidinone ring?

A1: The most general and direct route to the 3-pyrazolidinone core involves the cyclocondensation reaction between a hydrazine derivative and an α,β-unsaturated ester, such as an acrylate.[1][2] This reaction is typically performed by heating the reactants, often with an excess of the hydrazine hydrate, to drive the cyclization.[2] An alternative popular method is the reaction of a substituted hydrazide with diethyl malonate to form the pyrazolidine-3,5-dione scaffold.[3]

Q2: My reaction seems to stall and does not go to completion. What are the first things I should check?

A2: Incomplete reactions are a common issue.[4] First, verify the purity of your starting materials, as impurities can inhibit the reaction.[5] Second, assess your reaction conditions. Ensure the temperature is optimal; many of these syntheses require reflux.[3][6] Third, monitor the reaction progress using Thin Layer Chromatography (TLC) to determine if the reaction has genuinely stalled or is simply slow.[5] Finally, ensure you are using the correct stoichiometry, as an insufficient amount of one reagent can lead to an incomplete reaction.[6]

Q3: How can I effectively remove unreacted hydrazine starting material during the work-up?

A3: Hydrazine and its derivatives can often be challenging to remove due to their polarity and basicity. A standard work-up procedure involves quenching the reaction and extracting the product into an organic solvent.[5] To remove basic hydrazine, perform an acidic wash. Use a dilute acid solution (e.g., 1% HCl) to wash the organic layer.[6] The protonated hydrazine salt will be soluble in the aqueous layer and can be separated. Follow this with a brine wash to remove residual water before drying the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄.[3][5]

Q4: What are the typical solvents for purifying substituted pyrazolidinones by recrystallization?

A4: The choice of solvent depends on the polarity of your specific substituted pyrazolidinone. Many derivatives are successfully recrystallized from ethanol or methanol.[3][7] For less polar compounds, a solvent system like ethyl acetate/hexanes can be effective. The general principle is to dissolve the crude product in a minimum amount of hot solvent in which it is highly soluble, and then allow it to cool slowly. The desired compound should crystallize out while impurities remain in the solution.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Product Yield

Low yield is one of the most frequent challenges in synthetic chemistry.[4][8] A systematic approach is crucial to identify and rectify the underlying cause.

Potential Cause 1: Reagent Quality and Stoichiometry

The purity and ratio of your reactants are paramount.

  • Purity of Hydrazine: Hydrazine hydrate can degrade over time. Using old or impure hydrazine can drastically reduce yields. If using a hydrazine salt (e.g., hydrochloride), it must be neutralized in situ with a base like pyridine or triethylamine to generate the free, nucleophilic hydrazine.[6]

  • Purity of Carbonyl Compound: For syntheses involving α,β-unsaturated esters or diethyl malonate, ensure they are free from polymerization inhibitors (if applicable) and hydrolysis products.

  • Stoichiometry: While some protocols use equimolar amounts, others employ an excess of one reagent (often the hydrazine) to drive the reaction to completion.[3][6] Experiment with stoichiometry to find the optimal ratio for your specific substrates.

Potential Cause 2: Suboptimal Reaction Conditions

Reaction kinetics are highly sensitive to the environment.

  • Solvent: The solvent must fully dissolve the reactants to ensure a homogenous reaction mixture. Ethanol is a common choice, but for less soluble starting materials, solvents like toluene or DMF might be necessary.[1][6]

  • Temperature: Many pyrazolidinone syntheses require heating to reflux to overcome the activation energy for cyclization.[3][7] If the reaction is slow at a lower temperature, gradually increase the heat while monitoring for potential product degradation by TLC.

  • Reaction Time: It is critical to monitor the reaction's progress. Stopping the reaction too early will result in a low yield, while excessively long reaction times can lead to the formation of degradation products.[6]

Potential Cause 3: Inefficient Work-up and Purification

Significant product loss can occur during isolation and purification.[4][8]

  • Extraction: Ensure the pH of the aqueous layer is appropriate during extraction to keep your product in the organic phase. If your pyrazolidinone has acidic or basic functionality, its solubility will be pH-dependent.

  • Precipitation: If the product is isolated by precipitation, ensure it is complete by cooling the mixture sufficiently. Losses can occur if the product is sparingly soluble in the mother liquor.

  • Chromatography: If using column chromatography, select a solvent system that provides good separation (Rf value of ~0.3-0.4). Using a solvent system that is too polar can result in poor separation, while a system that is too non-polar can cause the product to remain on the column.

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing the cause of low product yields.

low_yield_troubleshooting start Low Yield Observed check_reagents Step 1: Verify Reagent Quality & Stoichiometry start->check_reagents reagent_purity Are starting materials pure? (NMR, TLC) check_reagents->reagent_purity reagent_ratio Is stoichiometry correct? reagent_purity->reagent_ratio Yes solution Yield Improved reagent_purity->solution No, Purify/Replace Reagents check_conditions Step 2: Optimize Reaction Conditions reagent_ratio->check_conditions Yes reagent_ratio->solution No, Adjust Stoichiometry temp_time Are temperature & time optimal? (Monitor by TLC) check_conditions->temp_time solvent Is solvent appropriate for solubility? temp_time->solvent Yes temp_time->solution No, Optimize Temp/Time check_workup Step 3: Review Work-up & Purification solvent->check_workup Yes solvent->solution No, Change Solvent workup_loss Is product lost during extraction/washing? check_workup->workup_loss purification_loss Is product lost during purification? workup_loss->purification_loss No workup_loss->solution Yes, Modify Work-up (e.g., adjust pH) purification_loss->solution No, problem persists. Consider alternative route. purification_loss->solution Yes, Optimize Purification (e.g., new column eluent)

Caption: A decision tree for troubleshooting low reaction yields.

Guide 2: Characterization of Substituted Pyrazolidinones by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and purity assessment of pyrazolidinone derivatives.[9][10][11][12]

Q: What are the key diagnostic signals in the ¹H and ¹³C NMR spectra of a pyrazolidine-3,5-dione?

A: The core pyrazolidine-3,5-dione ring system has characteristic signals that are influenced by substituents at the N1, N2, and C4 positions.[9]

  • ¹H NMR: The proton at the C4 position (C4-H) is a key diagnostic marker. Its chemical shift and multiplicity will depend on the substitution at C4. Protons on substituents attached to the nitrogen atoms will also provide crucial structural information.

  • ¹³C NMR: The carbonyl carbons (C3 and C5) are highly deshielded and appear far downfield, typically in the range of 170-180 ppm. The C4 carbon signal is also diagnostic. Using techniques like DEPT-135 can help distinguish between CH, CH₂, and CH₃ groups in the substituents.[9]

Sample Preparation for NMR

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are commonly used. The choice can affect the chemical shifts of N-H protons due to hydrogen bonding.[9]

  • Concentration: For ¹H NMR, 5-10 mg in 0.6-0.7 mL of solvent is usually sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended to get a good signal-to-noise ratio.[9]

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0.00 ppm). If it's incompatible, the residual solvent peak can be used as a secondary reference.[9]

Representative NMR Data for a Substituted Pyrazolidine-3,5-dione
¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)
SignalTypical δ (ppm)
N-H10.0 - 11.5 (broad s)
Aromatic-H7.0 - 8.5
C4-H₂3.5 - 4.0
Substituent ProtonsVariable

Note: Chemical shifts are highly dependent on the specific substituents and the solvent used.[9]

Experimental Protocols

Protocol 1: General Synthesis of Substituted Pyrazolidine-3,5-diones

This three-step protocol is adapted from a common synthetic route starting from a substituted benzoic acid.[3][7]

synthesis_workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazide Formation cluster_2 Step 3: Cyclization start Substituted Benzoic Acid reagent1 + Methanol + H₂SO₄ (cat.) start->reagent1 product1 Methyl Benzoate Derivative reagent1->product1 reagent2 + Hydrazine Hydrate + Acetic Acid (cat.) product1->reagent2 product2 Substituted Benzohydrazide reagent2->product2 reagent3 + Diethyl Malonate product2->reagent3 final_product Substituted Pyrazolidine-3,5-dione reagent3->final_product

Caption: General workflow for pyrazolidinone-3,5-dione synthesis.

Step 1: Synthesis of Substituted Methyl Benzoate [3][7]

  • Dissolve one mole of the substituted benzoic acid in 70-80 mL of methanol in a round-bottom flask.

  • Carefully add 1.5-2.0 mL of concentrated sulfuric acid. Add boiling chips to prevent bumping.

  • Reflux the mixture for 6 hours.

  • After cooling to room temperature, add an equal volume of water.

  • Extract the ester into an organic solvent (e.g., ethyl acetate or CCl₄).

  • Wash the organic layer with a 0.6 M sodium bicarbonate solution to remove unreacted acid, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude ester. Recrystallize from ethanol if necessary.

Step 2: Synthesis of Substituted Hydrazide [3][7]

  • Dissolve 0.1 mole of the substituted methyl benzoate in ethanol in a round-bottom flask.

  • Add 9-10 mL of hydrazine hydrate (or a substituted hydrazine) and 1-2 drops of glacial acetic acid.

  • Reflux the mixture for 8-9 hours.

  • Upon cooling, the hydrazide product will often precipitate. Collect the solid by filtration and recrystallize from absolute ethanol.

Step 3: Synthesis of Substituted Pyrazolidine-3,5-dione [3]

  • React an equimolar quantity of the substituted hydrazide with diethyl malonate.

  • The reaction is typically performed in a suitable solvent like ethanol with a base catalyst (e.g., sodium ethoxide) and heated to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, the product can be isolated by precipitation (by adding water or acidifying the mixture) or by standard extraction procedures.

  • Purify the crude product by recrystallization or column chromatography.

References

  • An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrazolidine-3,5-diones. Benchchem.
  • Singh R, Upmanyu N, Gupta M, Prasad P (2015) Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chem 3(1): 1016.
  • Grošelj, U. & Svete, J. (2015). Recent Advances in the Synthesis of Polysubstituted 3-Pyrazolidinones. ARKIVOC, 2015(vi), 175-205.
  • Grošelj, U. & Svete, J. (2015). Recent advances in the synthesis of polysubstituted 3-pyrazolidinones. ARKIVOC, 2015(vi), 175-205. Available at: [Link]

  • Enantioselective synthesis of pyrazolidin-3-ones. ResearchGate. Available at: [Link]

  • Ternansky, R. J. (1992). The chemistry of substituted pyrazolidinones; applications to the synthesis of bicyclic derivatives. Tetrahedron, 48. Available at: [Link]

  • Process for synthesis of pyrazolidinone compounds. Google Patents.
  • Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of pyrazolidines. Organic Chemistry Portal. Available at: [Link]

  • Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
  • Optimization of the reaction conditions for the synthesis of pyrazolo[5,1-b]quinolines. ResearchGate. Available at: [Link]

  • Optimization of reaction conditions for the synthesis of pyrazolopyridinea. ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of pyrazole... ResearchGate. Available at: [Link]

  • Synthesis and antibacterial activity of dihydro-1,2-oxazine and 2-pyrazoline oxazolidinones: novel analogs of linezolid. PubMed. Available at: [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available at: [Link]

  • Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues. Benchchem.
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. Available at: [Link]

  • Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
  • What are some common causes of low reaction yields? Reddit. Available at: [Link]

  • Singh, R. et al. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016. Available at: [Link]

  • Synthesis of Spiro-fused Pyrazolidoylisoxazolines. PMC - NIH. Available at: [Link]

  • Pyrazolidines: synthesis, reactivity, physical and biological properties. ResearchGate. Available at: [Link]

  • Pyrazolidine-3,5-diones with heterocyclic substituents. I. Preparation of 3-Phenyl-1,2,4-triazolyl derivatives. ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]

  • Full Characterization of Linezolid and Its Synthetic Precursors by Solid-State Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. PubMed. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides. ResearchGate. Available at: [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. Available at: [Link]

  • NMR spectroscopy as a characterization tool enabling biologics formulation development. PubMed. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Pyrazolinone and Pyrazolidinone Reagents: Edaravone and Phenidone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole-derived heterocyclic scaffolds—pyrazolin-5-one and pyrazolidin-3-one—offer a versatile foundation for a range of applications. These five-membered nitrogen-containing ring systems are not merely structural curiosities; they are the core of pharmacologically active agents and highly effective industrial reagents. This guide provides an in-depth, objective comparison of two prominent derivatives: Edaravone (a pyrazolin-5-one) and Phenidone (a pyrazolidin-3-one). While the initial query mentioned "5-Methylpyrazolidin-3-one hydrochloride," our research indicates that Edaravone and Phenidone are the most relevant and extensively documented compounds within this chemical class, likely encompassing the user's interest.

This comparison will delve into their synthesis, mechanisms of action, and performance in their respective primary applications, supported by experimental data and protocols. We will also explore the broader landscape of their derivatives to highlight the adaptability of these core structures.

The Pyrazolinone and Pyrazolidinone Scaffolds: An Overview

The fundamental difference between these two classes of compounds lies in the degree of saturation of the pyrazole ring. Pyrazolin-5-ones, such as Edaravone, possess a double bond within the ring, contributing to a more planar structure and specific electronic properties. In contrast, pyrazolidin-3-ones, like Phenidone, have a fully saturated pyrazole ring, resulting in a more three-dimensional conformation. This seemingly subtle structural distinction leads to vastly different chemical reactivity and biological activity.

Edaravone: A Neuroprotective Antioxidant

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] Its therapeutic effects are primarily attributed to its ability to mitigate oxidative stress, a key pathological factor in neurodegenerative diseases.[3]

Mechanism of Antioxidant Action

Edaravone's antioxidant activity stems from its ability to donate an electron to neutralize reactive oxygen species (ROS), particularly peroxyl and hydroxyl radicals.[4][5] The reaction mechanism is pH-dependent. At physiological pH (around 7.4), Edaravone, with a pKa of 7.0, exists in both its neutral and anionic forms. The anionic form is a particularly potent electron donor.[4] Upon donating an electron, the Edaravone anion is converted to an Edaravone radical, which is subsequently oxidized.[4] This process effectively terminates the radical chain reactions that lead to lipid peroxidation and cellular damage.[3]

Edaravone_Mechanism cluster_ROS Reactive Oxygen Species (ROS) cluster_Edaravone Edaravone cluster_Products Neutralized Products ROS Peroxyl Radical (ROO•) Hydroxyl Radical (•OH) Neutralized_ROS Non-radical species (ROOH) ROS->Neutralized_ROS Electron Acceptance Edaravone_anion Edaravone Anion Oxidized_Edaravone Oxidized Edaravone Edaravone_anion->Oxidized_Edaravone Electron Donation

Caption: Proposed mechanism of Edaravone's antioxidant activity.

Synthesis of Edaravone: The Knorr Pyrazole Synthesis

The most common and efficient method for synthesizing Edaravone is the Knorr pyrazole synthesis.[6][7] This reaction involves the condensation of a β-ketoester (ethyl acetoacetate) with a hydrazine (phenylhydrazine).[8]

Materials:

  • Ethyl acetoacetate (1.625 mL, 12.5 mmol)

  • Phenylhydrazine (1.25 mL, 12.5 mmol)

  • Diethyl ether

  • Ethanol (95%) for recrystallization

Procedure:

  • In a round-bottomed flask, carefully add the ethyl acetoacetate and phenylhydrazine. This addition is slightly exothermic and should be performed in a fume hood.

  • Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.

  • After heating, transfer the resulting heavy syrup to a beaker and cool it thoroughly in an ice-water bath.

  • Add 2 mL of diethyl ether and stir the mixture vigorously to induce the precipitation of the crude pyrazolone.

  • Filter the product under vacuum using a Büchner funnel and wash the solid with diethyl ether.

  • For purification, dissolve the crude product in a minimal amount of hot 95% ethanol.

  • Allow the solution to cool to room temperature, then place it in an ice bath to facilitate complete crystallization.

  • Filter the purified crystals, dry them in a desiccator, and determine the yield and melting point (expected: 125–127 °C).

Knorr_Synthesis cluster_reaction Reaction Conditions EAA Ethyl Acetoacetate (β-ketoester) Reflux Heat (135-145°C) 1 hour EAA->Reflux PH Phenylhydrazine PH->Reflux Edaravone Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) Reflux->Edaravone Condensation

Caption: Workflow for the Knorr pyrazole synthesis of Edaravone.

Performance and Analogs

The antioxidant efficacy of Edaravone has been quantified in various assays. For instance, it has been shown to inhibit lipid peroxidation in rat brain homogenates with an IC50 value of 15.3 µM.[4] Numerous analogs of Edaravone have been synthesized to explore structure-activity relationships and improve its therapeutic properties.[1] Modifications at the N1-phenyl ring and the C4 position of the pyrazolone ring have been shown to modulate antioxidant activity.[9]

Table 1: Comparative Antioxidant Activity of Edaravone and Analogs

CompoundAssayIC50 (µg/mL)Reference
Edaravone (1)HPSA>250[9]
Edaravone (1)DPPH46.21[9]
Edaravone (1)ABTS38.70[9]
Derivative 2HPSA110.15[9]
Derivative 2DPPH46.51[9]
Derivative 2ABTS48.33[9]
Derivative 3HPSA232.10[9]
Derivative 3DPPH46.85[9]
Derivative 3ABTS51.88[9]

HPSA: Hydrogen Peroxide Scavenging Activity; DPPH: 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assay.

Phenidone: A High-Efficiency Photographic Developer

Phenidone (1-phenyl-3-pyrazolidinone) is a highly effective developing agent used in black-and-white photography.[10] It is renowned for its high efficiency, stability, and low toxicity compared to other developing agents like Metol.[10]

Mechanism of Photographic Development and Superadditivity

In photographic development, Phenidone acts as a reducing agent, donating electrons to reduce exposed silver halide crystals in the photographic emulsion to metallic silver, thus forming the image.[10] Phenidone is most effective when used in combination with a second developing agent, typically hydroquinone, in what is known as a "superadditive" developer.[11]

The mechanism of superadditivity involves a regeneration cycle. Phenidone, being the more active agent, rapidly reduces the silver halide and is itself oxidized. The oxidized Phenidone is then quickly regenerated back to its active form by the hydroquinone, which is a slower-acting developer.[12] This synergistic interaction results in a development rate that is greater than the sum of the individual rates of the two agents.[11]

Phenidone_Mechanism AgX Exposed Silver Halide (AgX) Ag Metallic Silver (Ag) AgX->Ag Phenidone Phenidone (Active) Phenidone->AgX Reduces Ox_Phenidone Oxidized Phenidone Phenidone->Ox_Phenidone Oxidized Ox_Phenidone->Phenidone Hydroquinone Hydroquinone Hydroquinone->Ox_Phenidone Regenerates Ox_Hydroquinone Oxidized Hydroquinone Hydroquinone->Ox_Hydroquinone Oxidized

Sources

A Senior Application Scientist's Guide to the Structural Characterization and Validation of 5-Methylpyrazolidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides an in-depth, technically-grounded framework for the definitive structural characterization of 5-Methylpyrazolidin-3-one hydrochloride. We will move beyond rote procedural lists to explore the causal reasoning behind experimental choices, establishing a self-validating system for analysis. By comparing this target molecule with a structurally related alternative, 1-Methylpyrrolidin-3-one hydrochloride, we will demonstrate how a multi-technique approach yields unambiguous and robust structural elucidation, a cornerstone of modern chemical and pharmaceutical research.

Introduction: The Critical Role of Structural Integrity

In the landscape of drug discovery and materials science, heterocyclic scaffolds like pyrazolidinones are of significant interest due to their diverse biological activities, including anti-inflammatory and antimicrobial properties.[1][2] The specific compound, this compound (CAS No. of parent: 10234-76-1), serves as a valuable synthetic building block.[3] However, its utility is entirely dependent on the absolute confirmation of its molecular structure. An error in structural assignment can invalidate biological data, compromise intellectual property, and lead to the costly failure of downstream research initiatives.

This guide champions a philosophy of orthogonal, synergistic analysis. We will employ a suite of spectroscopic and analytical techniques, not as a mere checklist, but as an integrated workflow where each method corroborates and refines the data from the others. This approach ensures the highest degree of confidence in the assigned structure.

To underscore the specificity and power of this workflow, we will draw a direct comparison with 1-Methylpyrrolidin-3-one hydrochloride (CAS No. 78635-85-5).[4] While similar in mass and elemental composition, its distinct pyrrolidinone core presents a unique analytical fingerprint, thereby highlighting the subtle yet critical differences our methods are designed to detect.

The Analytical Workflow: An Integrated, Self-Validating Approach

The foundation of trustworthy characterization lies in a logical and integrated workflow. No single technique provides the complete picture; rather, we build a cohesive structural argument from complementary data streams. The process described herein is designed to be self-validating, with built-in checks and orthogonal methods to ensure data integrity.

G cluster_0 Primary Structure Elucidation cluster_1 Validation and Purity cluster_2 Definitive Confirmation (If Required) MS Mass Spectrometry (HRMS) Provides: Molecular Formula & Weight NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY) Provides: Connectivity & Spatial Relationships MS->NMR Confirms Mass XRAY Single Crystal X-Ray Provides: Absolute 3D Structure MS->XRAY Ultimate Verification FTIR FTIR Spectroscopy Provides: Functional Group Identification NMR->FTIR Confirms Bonds HPLC HPLC-UV/MS Provides: Purity & Identity Confirmation NMR->HPLC Correlates with Main Peak NMR->XRAY Ultimate Verification FTIR->MS Confirms Functional Groups FTIR->XRAY Ultimate Verification EA Elemental Analysis (CHN) Provides: Elemental Composition & Stoichiometry HPLC->EA Confirms Purity for Analysis HPLC->XRAY Ultimate Verification EA->MS Validates Formula EA->XRAY Ultimate Verification G struct1 5-Methylpyrazolidin-3-one HCl C₄H₉ClN₂O MW: 136.58 g/mol Key Features: - N-N bond - Two N-H protons - Carbonyl C=O - Chiral center at C5 struct2 1-Methylpyrrolidin-3-one HCl C₅H₁₀ClNO MW: 135.59 g/mol Key Features: - N-C bond only - One N-CH₃ group - Carbonyl C=O - Symmetrical C2, C4 struct1->struct2 Structural Comparison

Caption: Key structural differences between the target and comparator.

Data Comparison Table

The following table summarizes the expected key differences in the analytical data between our target compound and 1-Methylpyrrolidin-3-one hydrochloride.

Analytical Technique5-Methylpyrazolidin-3-one HCl1-Methylpyrrolidin-3-one HClRationale for Difference
HRMS ([M+H]⁺) Expected: 101.0715 (C₄H₉N₂O⁺)Expected: 100.0762 (C₅H₁₀NO⁺)Different elemental formulas. The presence of two nitrogen atoms in the pyrazolidinone is a key differentiator.
¹H NMR Two distinct, broad N-H signals.A single N-CH₃ singlet (~2.5-3.0 ppm). No N-H signals.The pyrazolidinone has two amide/amine protons, whereas the pyrrolidinone has a tertiary amine with a methyl group. [5]
¹³C NMR ~4 signals for the C₄ ring framework.~4 signals for the C₅ ring framework, but with different chemical shifts due to the N-CH₃ group.The electronic environment of the carbons is significantly different due to the adjacent heteroatoms (N-N vs. N-C).
FTIR (N-H Stretch) Broad N-H stretch ~3200-3400 cm⁻¹.Absent. A C-H stretch from the N-CH₃ may appear ~2800 cm⁻¹.Direct confirmation of the N-H functional group in the pyrazolidinone, which is absent in the N-methylated pyrrolidinone.
Elemental Analysis High nitrogen content (~20.5%).Lower nitrogen content (~10.3%).Stoichiometric analysis provides definitive proof of the elemental composition, easily distinguishing the two.

This comparative analysis demonstrates that while both molecules are five-membered heterocyclic ketones, their spectroscopic and stoichiometric data are unambiguously distinct.

Part 3: Final Validation - Purity and Stoichiometry

A validated structure must also be pure. Chromatographic methods and elemental analysis provide this final layer of confirmation.

Experimental Protocol: HPLC-UV Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to 210 nm (for amide chromophore).

  • Sample: Inject 10 µL of a 1 mg/mL solution in the mobile phase.

  • Analysis: A pure sample should yield a single major peak with >98% area under the curve. The identity of this peak can be confirmed by coupling the HPLC to a mass spectrometer.

Elemental Analysis (CHN): The Stoichiometric Proof

  • Rationale: This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This data validates the elemental formula and confirms the presence of the hydrochloride counter-ion by comparing the theoretical and experimental values.

  • Expected for C₄H₉ClN₂O:

    • Theoretical %C: 35.17

    • Theoretical %H: 6.64

    • Theoretical %N: 20.51

  • Procedure: Submit ~2-3 mg of the dried, pure sample to a certified analytical laboratory for CHN analysis.

  • Validation: Experimental values within ±0.4% of the theoretical values are considered confirmation of both the elemental formula and the sample's purity.

Conclusion

The structural characterization of a molecule like this compound is not a single experiment but a systematic investigation. By integrating High-Resolution Mass Spectrometry, multi-nuclear NMR, and FTIR spectroscopy, we can construct a robust and detailed model of the molecular structure. This model is then rigorously tested and validated through comparative analysis against a structural analog and confirmed for purity and stoichiometry via HPLC and elemental analysis. This comprehensive, self-validating workflow ensures the highest level of scientific integrity and provides the trustworthy data required for advancing research and development in the chemical and pharmaceutical sciences.

References

  • JSciMed Central. (n.d.). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. Retrieved from [Link]

  • Wachowiak, R. (1979). Chemical characterization of decomposition products of pyrazolidinedione-3,5 derivatives. Part 1: Identification of decomposition products and mechanism of degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an aqueous solution. Arzneimittelforschung, 29(4), 599-602. Retrieved from [Link]

  • Mohammed, S. J., Zuhier, F. G., & Salou, B. F. (2018). Synthesis and Characterization of Some Pyrazole, Pyrazoline and Pyrazolidine Derivatives. International Journal of Recent Research and Review, XI(1). Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 312666, 5-Methyl-3-pyrazolidinone. Retrieved from [Link]

  • JSciMed Central. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to 5-Methylpyrazolidin-3-one Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Molecular Structures Through Spectral Signatures

In the landscape of modern drug discovery and development, the precise characterization of molecular structure is paramount. Heterocyclic compounds, particularly those containing the pyrazolidinone core, represent a class of molecules with significant therapeutic potential. The subtle interplay of substituents on this five-membered ring can drastically alter a compound's pharmacological profile. Therefore, the ability to unequivocally determine the structure and purity of these compounds is a critical step in advancing medicinal chemistry research.

The causality behind our analytical approach is rooted in the fundamental principles of spectroscopy: the interaction of molecules with electromagnetic radiation is exquisitely sensitive to their electronic and vibrational states, which are, in turn, dictated by their atomic composition and connectivity. By systematically comparing the spectral fingerprints of known analogs, we can deconstruct the contributions of individual structural motifs to the overall spectrum. This comparative methodology not inly allows for the confident prediction of the spectral features of novel compounds but also deepens our understanding of structure-spectra relationships.

Comparative Spectral Data

The following tables summarize the key spectral data for our selected pyrazolidinone analogs. The data for 5-Methylpyrazolidin-3-one hydrochloride are predicted based on the established trends observed in the experimental data of its analogs.

Table 1: Comparative ¹H NMR Data (δ, ppm)
CompoundSolventN-HC-H (ring)CH₃Aromatic-HOther
5-Methylpyrazolidin-3-one HCl (Predicted) DMSO-d₆~9.0-11.0 (broad)C4-H₂: ~2.5-2.8 (t); C5-H: ~3.5-3.8 (m)~1.2 (d)--
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) [1]DMSO-d₆11.40 (broad s)C4-H: 5.36 (s)2.10 (s)7.18-7.71 (m)-
1-Phenyl-3-pyrazolidinone Not Specified-C4-H₂: Not Specified; C5-H₂: Not Specified-Not Specified-
Pyrazolidine-3,5-dione Not SpecifiedNot SpecifiedC4-H₂: Not Specified---
Table 2: Comparative ¹³C NMR Data (δ, ppm)
CompoundSolventC=OC-N (ring)C-C (ring)CH₃Aromatic-C
5-Methylpyrazolidin-3-one HCl (Predicted) DMSO-d₆~170-175C5: ~50-55C4: ~35-40~15-20-
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) [1]DMSO-d₆170.6C3: 156.2, C5: Not SpecifiedC4: 43.116.9118.9, 124.9, 128.8, 138.1
Pyrazolidine-3,5-dione Derivatives [2][3]Not Specified165.5 - 170.3Not SpecifiedNot Specified-Not Specified
Table 3: Comparative IR Data (cm⁻¹)
CompoundN-H StretchC=O StretchC-N StretchAromatic C=C
5-Methylpyrazolidin-3-one HCl (Predicted) ~3200-3400 (broad)~1680-1720~1200-1300-
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) [1]3127159715251498, 1454
Pyrazolidine-3,5-dione Derivatives [2][3]3100-32501700-170515401460, 1618
Table 4: Comparative Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺) or [M+H]⁺Key Fragments
5-Methylpyrazolidin-3-one HCl [M+H]⁺: 101.07 (free base)Predicted: loss of CO, loss of CH₃, ring cleavage fragments
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) [1][M+1]⁺: 175Not Specified
1-Phenyl-3-pyrazolidinone M⁺: 162Not Specified

Expert Analysis and Interpretation

The predictive analysis for this compound is grounded in the established spectroscopic behavior of its analogs. Here, we dissect the reasoning behind these predictions, fostering a deeper understanding of the structure-spectra correlations.

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for elucidating the connectivity of protons within a molecule.

  • N-H Protons: In pyrazolidinone systems, the N-H protons are typically observed as broad singlets in the downfield region of the spectrum (δ 9-12 ppm), a consequence of hydrogen bonding and exchange with residual water in the solvent. For the hydrochloride salt, the protonation of the second nitrogen atom will likely result in two distinct, broad N-H signals.

  • Ring Protons: The methylene protons (C4-H₂) and the methine proton (C5-H) of the pyrazolidinone ring will exhibit characteristic splitting patterns. The C4 protons are expected to appear as a triplet due to coupling with the adjacent C5 proton. The C5 proton, in turn, will be a multiplet due to coupling with the C4 protons and the methyl group protons.

  • Methyl Protons: The methyl group at the C5 position is expected to appear as a doublet, resulting from coupling with the adjacent C5 proton.

  • Effect of Phenyl Substitution: The presence of a phenyl group, as seen in Edaravone, introduces aromatic proton signals in the δ 7-8 ppm region. This substitution also significantly influences the chemical shifts of the ring protons due to anisotropic effects.

¹³C NMR Spectroscopy

Carbon NMR provides valuable information about the carbon framework of a molecule.

  • Carbonyl Carbon: The carbonyl carbon (C=O) of the pyrazolidinone ring is consistently observed in the downfield region of the spectrum, typically between δ 165-175 ppm.[2][3] This is a highly diagnostic peak for this class of compounds.

  • Ring Carbons: The chemical shifts of the ring carbons are influenced by their hybridization and proximity to heteroatoms. The carbon atom adjacent to the two nitrogen atoms (C5 in the predicted structure) will be more deshielded than the carbon at the C4 position.

  • Methyl Carbon: The methyl carbon will resonate in the upfield region of the spectrum, typically between δ 15-20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

  • N-H Stretch: The N-H stretching vibration in pyrazolidinones typically appears as a broad band in the region of 3100-3400 cm⁻¹. The broadness is indicative of hydrogen bonding.

  • C=O Stretch: The carbonyl stretch is a strong, sharp absorption that is highly characteristic of the pyrazolidinone ring, typically appearing between 1680-1720 cm⁻¹. Conjugation or substitution can shift this frequency.

  • C-N Stretch: The C-N stretching vibration is typically observed in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion: In electron ionization (EI) MS, the molecular ion peak (M⁺) will be observed, confirming the molecular weight of the compound. For the hydrochloride salt, analysis is often performed on the free base.

  • Fragmentation Pattern: The fragmentation of pyrazolidinone rings is expected to proceed through characteristic pathways, including the loss of carbon monoxide (CO), cleavage of the ring, and loss of substituents. Analyzing these fragment ions can provide valuable structural information.

Experimental Protocols

To ensure the reproducibility and validity of spectral data, adherence to standardized experimental protocols is essential. The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

dot

Caption: Workflow for NMR sample preparation and data acquisition.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pyrazolidinone sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a clean, 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

    • Acquire the ¹H or ¹³C NMR spectrum using standard pulse sequences.

  • Data Processing:

    • Apply a Fourier transform to the raw data (free induction decay).

    • Perform phase and baseline corrections to the resulting spectrum.

    • Integrate the signals to determine the relative number of protons and pick the peaks to determine their chemical shifts.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

dot

Caption: Workflow for ATR-FTIR analysis.

  • Sample Preparation and Analysis:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty crystal.

    • Place a small amount of the solid pyrazolidinone sample onto the center of the ATR crystal.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum of the sample.

    • After analysis, clean the crystal thoroughly.

Electron Ionization-Mass Spectrometry (EI-MS)

dot

Caption: Workflow for Electron Ionization-Mass Spectrometry.

  • Sample Introduction and Ionization:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

    • Introduce the sample into the high-vacuum ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

    • Bombard the vaporized sample molecules with a high-energy beam of electrons (typically 70 eV) to induce ionization and fragmentation.[4]

  • Mass Analysis and Detection:

    • Accelerate the resulting ions into the mass analyzer.

    • Separate the ions based on their mass-to-charge (m/z) ratio.

    • Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion and Future Outlook

This guide has provided a comprehensive comparative analysis of the spectral data for this compound and its key analogs. Through the detailed examination of experimental data for compounds like Edaravone, we have established a robust framework for predicting and interpreting the NMR, IR, and MS spectra of this class of heterocyclic compounds. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results.

The ability to confidently characterize these molecules is a cornerstone of advancing drug discovery programs that target pathologies where pyrazolidinone-based scaffolds have shown promise. As new analogs are synthesized, the principles and data outlined in this guide will serve as a valuable resource for researchers, enabling the rapid and accurate elucidation of their structures. Future work will focus on obtaining experimental data for this compound to validate the predictions made herein and to further refine our understanding of the subtle structure-spectra relationships within this important class of molecules.

References

  • PubChem. (n.d.). Edaravone. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Organic Spectroscopy International. (2017, May 7). Edaravone. Retrieved January 14, 2026, from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved January 14, 2026, from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 14, 2026, from [Link]

  • LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved January 14, 2026, from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved January 14, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (n.d.). Formulation and Characterization of Edaravone-loaded Chitosan Nanoparticles for Treatment of Amyotrophic Lateral Sclerosis Inter. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). The FTIR spectra of edaravone precipitates after solubility.... Retrieved January 14, 2026, from [Link]

  • Singh, R., Upmanyu, N., Gupta, M., & Prasad, P. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016.
  • JSciMed Central. (n.d.). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. Retrieved January 14, 2026, from [Link]

  • MDPI. (2022). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 27(1), 123.

Sources

comparative study of different synthetic routes to 5-Methylpyrazolidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazolidinone scaffold is a cornerstone, integral to the development of a wide array of therapeutic agents. 5-Methylpyrazolidin-3-one, a key derivative, serves as a vital building block for numerous pharmaceuticals. The efficiency and viability of its synthesis are therefore of paramount importance. This guide provides an in-depth comparative analysis of two primary synthetic routes to 5-Methylpyrazolidin-3-one, offering a critical evaluation of their respective methodologies, yields, and overall practicality for research and development.

Introduction to 5-Methylpyrazolidin-3-one

5-Methylpyrazolidin-3-one is a five-membered heterocyclic compound containing a saturated pyrazole ring with a ketone group. Its structure allows for various chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules with potential biological activities. The choice of synthetic route to this compound can significantly impact the overall efficiency, cost, and environmental footprint of a drug development program. This guide will explore two common and effective methods for its preparation: the cyclocondensation of a crotonic acid derivative with hydrazine and the reaction of a β-keto ester with hydrazine.

Synthetic Route 1: Cyclocondensation of Crotonic Acid with Hydrazine Hydrate

This approach represents a direct and atom-economical pathway to 5-Methylpyrazolidin-3-one. The reaction proceeds via a Michael addition of hydrazine to the α,β-unsaturated carbonyl system of crotonic acid, followed by an intramolecular cyclization to form the pyrazolidinone ring.

Underlying Chemical Principles

The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine onto the β-carbon of the crotonic acid, a classic example of aza-Michael addition. This is followed by an intramolecular nucleophilic acyl substitution, where the second nitrogen atom of the hydrazine attacks the carboxylic acid carbonyl group, leading to the elimination of a water molecule and the formation of the stable five-membered ring.

Experimental Protocol

Materials:

  • Crotonic acid

  • Hydrazine hydrate

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine crotonic acid (1 equivalent) and hydrazine hydrate (1.1 equivalents).

  • Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Remove the excess hydrazine hydrate and water under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Methylpyrazolidin-3-one.

Synthetic Route 2: Cyclocondensation of Ethyl Acetoacetate with Hydrazine Hydrate

A widely employed and classical method for the synthesis of pyrazolone structures involves the reaction of a β-keto ester, such as ethyl acetoacetate, with hydrazine.[1][2][3] This route offers a readily available and cost-effective starting material. The product, 3-methyl-5-pyrazolone, is a tautomer of 5-Methylpyrazolidin-3-one.

Underlying Chemical Principles

This reaction begins with the formation of a hydrazone intermediate by the condensation of hydrazine with the ketone carbonyl group of ethyl acetoacetate.[4] The subsequent step involves an intramolecular cyclization, where the terminal nitrogen atom of the hydrazone attacks the ester carbonyl group, leading to the elimination of ethanol and the formation of the pyrazolone ring.[4][5]

Experimental Protocol

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Ethanol (as solvent)

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1 equivalent) to the solution while stirring. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux for 1-2 hours.[1]

  • Upon cooling, the product typically crystallizes out of the solution.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry to obtain 3-methyl-5-pyrazolone. Further purification can be achieved by recrystallization.[3][6]

Comparative Analysis

ParameterRoute 1: Crotonic Acid + HydrazineRoute 2: Ethyl Acetoacetate + Hydrazine
Starting Materials Crotonic acid, Hydrazine hydrateEthyl acetoacetate, Hydrazine hydrate
Reaction Type Michael Addition followed by CyclocondensationCondensation followed by Cyclocondensation
Number of Steps One-pot synthesisOne-pot synthesis
Typical Yield Good to excellentHigh to excellent[5]
Reaction Conditions Reflux, neat or with a solventReflux in a solvent (e.g., ethanol)[1]
Byproducts WaterEthanol and Water
Purity of Crude Product Generally good, requires recrystallizationOften high, crystallization is straightforward[6]
Cost of Starting Materials ModerateGenerally lower
Safety Considerations Hydrazine hydrate is toxic and corrosive.Hydrazine hydrate is toxic and corrosive.
Scalability Readily scalableReadily scalable

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: From Crotonic Acid cluster_1 Route 2: From Ethyl Acetoacetate Crotonic Acid Crotonic Acid Michael Addition Michael Addition Crotonic Acid->Michael Addition Hydrazine Hydrate_1 Hydrazine Hydrate Hydrazine Hydrate_1->Michael Addition Intramolecular Cyclization_1 Intramolecular Cyclization Michael Addition->Intramolecular Cyclization_1 5-Methylpyrazolidin-3-one_1 5-Methylpyrazolidin-3-one Intramolecular Cyclization_1->5-Methylpyrazolidin-3-one_1 Ethyl Acetoacetate Ethyl Acetoacetate Hydrazone Formation Hydrazone Formation Ethyl Acetoacetate->Hydrazone Formation Hydrazine Hydrate_2 Hydrazine Hydrate Hydrazine Hydrate_2->Hydrazone Formation Intramolecular Cyclization_2 Intramolecular Cyclization Hydrazone Formation->Intramolecular Cyclization_2 5-Methylpyrazolidin-3-one_2 5-Methylpyrazolidin-3-one (as 3-Methyl-5-pyrazolone tautomer) Intramolecular Cyclization_2->5-Methylpyrazolidin-3-one_2

Caption: Comparative flowchart of the two main synthetic routes to 5-Methylpyrazolidin-3-one.

Discussion and Recommendations

Both synthetic routes offer efficient and direct methods for the preparation of 5-Methylpyrazolidin-3-one.

Route 1 (Crotonic Acid) is conceptually straightforward, proceeding through a tandem Michael addition-cyclization. Its primary advantage is its atom economy, with water being the only byproduct. The reaction can often be performed without a solvent, which is an environmental benefit.

Route 2 (Ethyl Acetoacetate) is a classic and well-established method for synthesizing pyrazolones.[1][2][3] The starting materials are generally inexpensive and readily available. The reaction is typically high-yielding, and the product often crystallizes directly from the reaction mixture in high purity, simplifying the work-up procedure.[6] It is important to note that this route yields the tautomeric form, 3-methyl-5-pyrazolone.

For laboratory-scale synthesis where cost and ease of purification are primary concerns, Route 2 is often preferred due to the low cost of ethyl acetoacetate and the straightforward crystallization of the product. For larger-scale industrial production, Route 1 might be more attractive due to its higher atom economy and the potential for a solvent-free process, which can reduce costs and environmental impact.

Ultimately, the choice of synthetic route will depend on the specific needs of the research or production team, including factors such as the availability and cost of starting materials, desired purity, scalability, and environmental considerations. Both methods are robust and have been widely validated in the chemical literature.

References

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]

  • Rishiram Prajuli.pmd - Semantic Scholar. [Link]

  • Synthesis of novel 3,4-fused pyrazolidinone γ-lactam bicyclic moieties from 2,3-dioxo-4-carboxy-5-(substituted)pyrrolidines - ACG Publications. [Link]

  • Scheme 1: Synthesis of N1,C5-Dimethyl Pyrazolidinone. [Link]

  • Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One - Bangladesh Journals Online. [Link]

  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. [Link]

  • Study on Synthesis of 3-Methyl-5-pyrazolone | Semantic Scholar. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives - Journal of Medicinal and Chemical Sciences. [Link]

  • Solved Practical Heterocyclic Chemistry EXPERIMENT NO. 1 | Chegg.com. [Link]

Sources

Comparative Cross-Reactivity Analysis of 5-Methylpyrazolidin-3-one Hydrochloride-Based Compounds: A Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is a cornerstone of preclinical assessment. This guide provides an in-depth technical comparison of cross-reactivity studies for compounds based on the 5-Methylpyrazolidin-3-one hydrochloride scaffold. We will explore the causality behind experimental choices, present detailed protocols, and offer a framework for interpreting the resulting data, moving beyond a simple recitation of steps to a deeper understanding of the principles at play.

The pyrazolidinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects[1][2]. A notable example is Edaravone, a pyrazolidinone derivative approved for the treatment of amyotrophic lateral sclerosis (ALS), which is known to act as a free radical scavenger[3][4][5]. Given the structural similarities and the known biological activities of related compounds, it is hypothesized that this compound and its derivatives may primarily act as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX)[5][6][7][8][9][10].

Understanding the potential for these compounds to interact with unintended biological targets is critical for predicting potential side effects and ensuring clinical success. Off-target effects are a significant cause of adverse drug reactions and clinical trial failures[11][12][13][14]. Therefore, a thorough investigation of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of robust drug discovery[11].

The Rationale for Target Selection in Cross-Reactivity Screening

The selection of a panel for cross-reactivity screening must be hypothesis-driven. Based on the known pharmacology of pyrazolidinone derivatives, a logical starting point is to assess the inhibitory activity of this compound-based compounds against COX and LOX isoforms.

Primary Target Hypothesis: COX/LOX Inhibition

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key mediators of inflammation through the production of prostaglandins. Similarly, 5-lipoxygenase (5-LOX) is crucial for the synthesis of leukotrienes, another class of inflammatory mediators. Many non-steroidal anti-inflammatory drugs (NSAIDs) target these enzymes. The structural features of pyrazolidinones make them plausible candidates for interacting with the active sites of these enzymes.

Selection of Off-Targets

A comprehensive cross-reactivity panel should include targets that are structurally related to the primary targets, as well as those that are known to be common sources of off-target toxicity. For a putative COX/LOX inhibitor, a well-considered panel would include:

  • Related Enzymes in the Arachidonic Acid Cascade: Other lipoxygenases (e.g., 12-LOX, 15-LOX) and prostaglandin synthases.

  • Structurally Similar Enzymes: Other oxidoreductases or enzymes with similar active site topologies.

  • Common Off-Target Classes: A broad panel of receptors, kinases, proteases, and ion channels that are frequently implicated in adverse drug reactions. This can be guided by computational predictions and historical data for similar scaffolds.

The following diagram illustrates the hypothesized primary targets and the rationale for selecting off-targets.

Caption: Rationale for primary target and off-target selection for cross-reactivity studies.

Experimental Protocols for Cross-Reactivity Assessment

A multi-tiered approach, combining biochemical and cell-based assays, is essential for a thorough evaluation of cross-reactivity.

Biochemical Enzyme Inhibition Assays

These assays directly measure the ability of a compound to inhibit the activity of a purified enzyme. They are crucial for determining the potency (IC50) and mechanism of inhibition.

  • Preparation of Reagents:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

    • Reconstitute purified human COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

    • Prepare a stock solution of the test compound (this compound derivative) and a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) in DMSO.

    • Prepare a solution of arachidonic acid (substrate) in ethanol.

    • Prepare a colorimetric probe solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Assay Procedure:

    • Add 10 µL of the test compound or reference inhibitor at various concentrations to the wells of a 96-well plate. Include a DMSO control.

    • Add 150 µL of assay buffer to each well.

    • Add 10 µL of heme to each well.

    • Add 10 µL of the respective COX enzyme (COX-1 or COX-2) to the wells.

    • Incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid to each well.

    • Incubate at 37°C for 2 minutes.

    • Stop the reaction and develop the color by adding 10 µL of the TMPD solution.

    • Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

A similar protocol can be adapted for 5-LOX inhibition assays, using a specific substrate and detection method for leukotriene production.

BiochemicalAssayWorkflow Start Start PrepareReagents Prepare Reagents (Enzyme, Compound, Substrate) Start->PrepareReagents PlateSetup Plate Setup (Compound Dilutions, Controls) PrepareReagents->PlateSetup IncubateEnzymeCompound Incubate Enzyme with Compound PlateSetup->IncubateEnzymeCompound AddSubstrate Add Substrate (Initiate Reaction) IncubateEnzymeCompound->AddSubstrate StopReaction Stop Reaction & Develop Signal AddSubstrate->StopReaction Readout Measure Signal (e.g., Absorbance) StopReaction->Readout DataAnalysis Data Analysis (Calculate % Inhibition, IC50) Readout->DataAnalysis End End DataAnalysis->End

Caption: General workflow for a biochemical enzyme inhibition assay.

Competitive Binding Assays

These assays determine if a test compound competes with a known ligand for binding to a specific target. This is particularly useful for assessing interactions with receptors and other non-enzymatic proteins.

  • Preparation of Materials:

    • Prepare cell membranes expressing the target GPCR.

    • Select a suitable radioligand with high affinity and specificity for the target receptor.

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

    • Prepare stock solutions of the test compound and a known unlabeled competitor in DMSO.

  • Assay Procedure:

    • In a 96-well filter plate, add the test compound at various concentrations.

    • Add a fixed concentration of the radioligand to each well.

    • Add the cell membrane preparation to each well.

    • For non-specific binding determination, include wells with a high concentration of the unlabeled competitor.

    • Incubate the plate at room temperature for a defined period to reach binding equilibrium.

    • Wash the plate to remove unbound radioligand.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent displacement of the radioligand by the test compound.

    • Calculate the Ki (inhibitor constant) from the IC50 value using the Cheng-Prusoff equation.

Cell-Based Functional Assays

Cell-based assays provide a more physiologically relevant context by assessing the effect of a compound on a biological response in intact cells. These assays are crucial for confirming that the biochemical activity translates into a cellular effect.

  • Cell Culture:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Pre-treat the cells with various concentrations of the test compound or a reference inhibitor for 1 hour.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce COX-2 expression and PGE2 production.

    • Incubate for a specified time (e.g., 24 hours).

    • Collect the cell culture supernatant.

  • PGE2 Measurement:

    • Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of PGE2 production for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Data Presentation and Interpretation

For clear comparison, the results of cross-reactivity studies should be summarized in a tabular format.

Table 1: Comparative Cross-Reactivity Profile of this compound Derivative (Compound X)

TargetAssay TypeIC50 / Ki (µM)
Primary Targets
COX-1Biochemical Inhibition5.2
COX-2Biochemical Inhibition0.8
5-LOXBiochemical Inhibition2.5
Related Enzymes
12-LOXBiochemical Inhibition> 100
15-LOXBiochemical Inhibition85
Common Off-Targets
hERG (Ion Channel)Radioligand Binding> 50
β2-Adrenergic Receptor (GPCR)Radioligand Binding> 50
CDK2 (Kinase)Biochemical Inhibition45
Cathepsin S (Protease)Biochemical Inhibition> 100

Interpretation of Results:

The data in Table 1 suggests that Compound X is a potent and selective inhibitor of COX-2 over COX-1, with moderate activity against 5-LOX. The selectivity for COX-2 is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective COX inhibitors. The compound shows weak or no activity against other related lipoxygenases and the panel of common off-targets, indicating a favorable initial cross-reactivity profile. The moderate activity against CDK2 warrants further investigation to understand its potential clinical relevance.

The following decision tree provides a logical framework for interpreting cross-reactivity data and guiding subsequent actions.

CrossReactivityDecisionTree Start Cross-Reactivity Data Obtained CheckSelectivity Is there significant activity against off-targets? Start->CheckSelectivity NoSignificantActivity Favorable Selectivity Profile CheckSelectivity->NoSignificantActivity No SignificantActivity Significant Off-Target Activity Detected CheckSelectivity->SignificantActivity Yes Proceed Proceed to further preclinical development NoSignificantActivity->Proceed AssessRisk Assess Therapeutic Index and Potential for Side Effects SignificantActivity->AssessRisk FavorableRisk Acceptable Risk-Benefit Profile AssessRisk->FavorableRisk Favorable UnfavorableRisk Unacceptable Risk-Benefit Profile AssessRisk->UnfavorableRisk Unfavorable FavorableRisk->Proceed Optimize Optimize Lead Compound to Improve Selectivity UnfavorableRisk->Optimize Terminate Consider Terminating Compound Development UnfavorableRisk->Terminate

Sources

A Senior Application Scientist's Guide to Confirming the Purity of 5-Methylpyrazolidin-3-one Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the absolute purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of safety and efficacy. 5-Methylpyrazolidin-3-one hydrochloride, a heterocyclic compound, serves as a key building block in various synthetic pathways. Its purity directly impacts reaction yield, impurity profiles of subsequent products, and ultimately, the safety of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this polar compound. We will dissect the rationale behind method selection, present a robust, validated protocol, and discuss the interpretation of results, grounding our recommendations in established chromatographic principles and regulatory expectations.

The Analytical Challenge: Taming a Polar Molecule

This compound is a small, polar, and ionizable molecule. These characteristics present a significant challenge for the most common mode of HPLC: Reversed-Phase (RP-HPLC). In RP-HPLC, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, polar analytes often exhibit poor retention, eluting at or near the solvent front.[1][2] This lack of retention makes accurate quantification and separation from other polar impurities nearly impossible.

Method Selection: A Comparative Analysis of HPLC Modes

To overcome the retention challenge, analysts must choose a chromatographic mode that promotes interaction between the polar analyte and the stationary phase. Let's compare the most viable alternatives.

HPLC ModePrinciple of SeparationAdvantages for 5-Methylpyrazolidin-3-one HClDisadvantages & Considerations
Reversed-Phase (RP-HPLC) Partitioning based on hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase.[3][4]Ubiquitous, robust, and well-understood.[5]Poor retention of the highly polar analyte.[1] May require ion-pairing agents, which can complicate the method and are often incompatible with mass spectrometry (MS).
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes between a high-organic mobile phase and a water-enriched layer on the surface of a polar stationary phase.[6][7]Excellent retention for polar and hydrophilic compounds.[8][9][10] Uses mobile phases (high acetonitrile) that are advantageous for MS detection due to efficient solvent evaporation.[7][9]Can have longer equilibration times. Retention can be sensitive to mobile phase water content and sample diluent composition.
Ion-Exchange Chromatography (IEX) Separation based on electrostatic interactions between charged analytes and a charged stationary phase.Can be highly selective for charged molecules.Highly sensitive to mobile phase pH and ionic strength. May not be suitable for separating structurally similar, neutral impurities.

The Verdict: For the purity analysis of this compound, HILIC is the superior choice . It directly addresses the primary analytical challenge—poor retention in reversed-phase—by employing a fundamentally different and more appropriate retention mechanism for polar compounds.[6][8][10]

A Validated HILIC Protocol for Purity Determination

This protocol is designed as a self-validating system, incorporating system suitability tests (SSTs) to ensure the performance and reliability of the chromatographic system for each run, in line with pharmacopeial standards.[11][12][13]

Experimental Workflow

The overall process, from sample handling to final purity assessment, follows a logical and controlled sequence to ensure data integrity.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Evaluation cluster_output Phase 4: Reporting prep_std Weigh & Dissolve Reference Standard hplc_system HPLC System (Pump, Autosampler, Column Oven, Detector) prep_std->hplc_system prep_sample Weigh & Dissolve 5-Methylpyrazolidin-3-one HCl Sample prep_sample->hplc_system prep_mobile Prepare Mobile Phases (Aqueous & Organic) prep_mobile->hplc_system hplc_column HILIC Column (e.g., Amide Phase) chromatogram Acquire Chromatogram hplc_system->chromatogram Inject integration Integrate Peaks chromatogram->integration sst_check System Suitability Test (SST) (Tailing, Resolution, etc.) integration->sst_check sst_check->prep_sample SST Fail (Troubleshoot & Re-inject) purity_calc Calculate Purity (Area % Normalization) sst_check->purity_calc SST Pass report Final Purity Report purity_calc->report

Caption: HPLC Purity Analysis Workflow.

Instrumentation and Materials
  • HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: A HILIC column with an amide or amino bonded phase is recommended for good retention and selectivity.[6][10] (e.g., TSKgel Amide-80, 3 µm, 4.6 x 150 mm).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (or Ammonium formate for pH control).

  • Reference Standard: A certified reference standard of this compound of known purity.

  • Sample: The this compound batch to be tested.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 95:5 (v/v) Water:Acetonitrile with 0.1% Formic Acid. Causality: The small amount of organic solvent helps with mobile phase mixing, and the formic acid provides protons to improve peak shape and control the ionization state of the analyte.

  • Mobile Phase B (Organic): 95:5 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

  • Sample/Standard Diluent: 90:10 (v/v) Acetonitrile:Water. Causality: In HILIC, the sample must be dissolved in a solvent that is weaker than or matches the mobile phase (i.e., high organic content) to prevent peak distortion and fronting.

  • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

Chromatographic Conditions
ParameterConditionRationale
Column Temperature 30 °CEnsures run-to-run reproducibility of retention times.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column providing good efficiency.
Detection Wavelength 210 nmThe pyrazolidinone structure lacks a strong chromophore; detection at a low UV wavelength is necessary for sensitivity.
Injection Volume 5 µLA small volume minimizes potential peak distortion from the injection solvent.
Gradient Program 0-10 min: 95% B -> 70% B10-12 min: 70% B -> 95% B12-17 min: 95% B (Equilibration)A gradient elution ensures that both the main peak and any less polar impurities are eluted efficiently, while re-equilibration ensures the column is ready for the next injection.
System Suitability and Validation

Before sample analysis, the system's performance must be verified. This is a core requirement of analytical procedure validation as outlined by guidelines like ICH Q2(R1) and USP General Chapter <621>.[13][14][15][16][17]

Make five replicate injections of the Standard Solution and evaluate the following parameters:

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. A tailing peak can indicate undesirable secondary interactions with the stationary phase.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Demonstrates the stability and precision of the pumping system.

If the system suitability criteria are not met, the system must be investigated and rectified before proceeding with sample analysis.

Data Analysis and Purity Calculation

Once the system passes the suitability tests, inject the sample solution. The purity is typically calculated using the area percent normalization method, assuming all impurities have a similar response factor at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Interpreting the Results: A Comparative Look at Alternatives

While HILIC-HPLC is the recommended primary method, a comprehensive purity assessment often benefits from an orthogonal technique—a method that separates compounds based on a different chemical principle. This provides a more complete impurity profile.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Coupling the HILIC method to a mass spectrometer can provide invaluable information. It allows for the identification of unknown impurity peaks by providing mass-to-charge ratio data, which can help elucidate their structures.

  • GC (Gas Chromatography): Potentially useful for identifying volatile or thermally stable impurities that may not be detected by HPLC. However, the non-volatile hydrochloride salt would require derivatization.

  • Quantitative NMR (qNMR): A powerful primary method that can determine purity without the need for a specific reference standard for the analyte. It provides a direct measure of the molar quantity of the substance.

Conclusion

Confirming the purity of this compound demands a thoughtful analytical approach that accommodates its polar nature. Standard reversed-phase HPLC methods are often inadequate due to poor retention.[2] A well-developed and validated Hydrophilic Interaction Liquid Chromatography (HILIC) method provides the necessary retention and resolution to accurately quantify the main component and separate it from potential impurities. By incorporating rigorous system suitability tests and understanding the principles behind the chosen methodology, researchers can ensure the generation of reliable, high-quality data that is crucial for advancing drug development and chemical synthesis programs.

References

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Hydrophilic Interaction (HILIC) Columns. Biocompare. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Hydrophilic interaction chromatography. Wikipedia. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Are You Sure You Understand USP <621>? LCGC International. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • HPLC Retention of Polar Compounds. SIELC Technologies. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Jones Chromatography. [Link]

  • What are the Main Benefits of Reversed Phase HPLC? Chromatography Today. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Pyrazolidinone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Pyrazolidinone Isomerism

Pyrazolidinone and its derivatives form the backbone of numerous pharmacologically active compounds, including well-known anti-inflammatory agents.[1] In drug development and quality control, the precise molecular structure is not a trivial detail—it is paramount. Isomers, molecules with identical molecular formulas but different arrangements of atoms, can exhibit drastically different biological activities, potencies, and toxicological profiles. Differentiating between constitutional isomers, regioisomers (e.g., different substitution patterns on a phenyl ring), and stereoisomers (e.g., diastereomers, enantiomers) is therefore a critical analytical challenge. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques, designed to equip researchers with the strategy and methodologies for the unambiguous characterization of pyrazolidinone isomers. Our approach is built on a self-validating system, where orthogonal analytical techniques are integrated to build an unshakeable structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

Expertise & Experience: NMR spectroscopy is the most powerful and informative single technique for isomer differentiation because it provides a detailed map of the molecular structure by probing the unique electronic environment of each nucleus.[2] It allows us to move beyond simply confirming a molecular formula to defining the precise connectivity and spatial arrangement of atoms.

¹H and ¹³C NMR: The First Line of Analysis

Causality Behind the Choice: The chemical shift (δ), coupling constants (J), and integration of proton (¹H) signals, alongside the number and chemical shifts of carbon (¹³C) signals, create a unique molecular fingerprint. For isomers, these fingerprints will invariably differ.

  • Regioisomers: Consider a simple case of a methyl group substituted on a 1-phenylpyrazolidinone. The position of the methyl group (ortho, meta, or para) will fundamentally alter the symmetry of the phenyl ring. This results in different numbers of signals, distinct chemical shifts, and highly diagnostic splitting patterns in the aromatic region (δ 6.5-8.0 ppm) of the ¹H NMR spectrum.[3]

  • Constitutional Isomers: Differences in the core pyrazolidinone structure, such as substitution at N1 vs. N2 or at C4 vs. C5, lead to dramatic changes in the chemical shifts of the heterocyclic ring protons and carbons. The protons at C4 are particularly sensitive diagnostic markers.[1]

  • ¹³C NMR Insights: Carbon NMR is often decisive. The chemical shifts of the carbonyl carbons (C3 and C5, typically δ 170-180 ppm) and the carbons of the aromatic ring are exquisitely sensitive to the electronic effects of substituents, providing clear differentiation between isomers.[1][4][5]

2D NMR: Confirming Connectivity and Spatial Proximity

Expertise & Experience: When 1D spectra are complex or ambiguous, 2D NMR is not a luxury; it is a necessity for building a trustworthy, self-validating dataset.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for definitively assigning regioisomers. It reveals correlations between protons and carbons that are 2 or 3 bonds apart. For example, a correlation from the N-phenyl protons to a specific carbon on the pyrazolidinone ring can confirm the point of attachment, resolving any ambiguity.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): For stereoisomers, NOESY is indispensable. It detects through-space interactions between protons that are physically close (< 5 Å), regardless of bonding.[6][7][8] A cross-peak between a proton on a C4-substituent and a proton on the N1-phenyl ring, for example, can establish their relative stereochemistry (i.e., whether they are on the same face of the ring).

Data Presentation: Comparative NMR Data for Hypothetical Isomers
IsomerKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)NOESY Correlation
Isomer A (4-methyl-1-phenyl)C4-H : ~3.8 (q); C4-CH₃ : ~1.3 (d)C3/C5 =O: ~175, 173; C4 : ~45C4-H ↔ N1-Phenyl ortho-H
Isomer B (5-methyl-1-phenyl)C4-H₂ : ~3.5 (m); C5-H : ~4.1 (q)C3 =O: ~176; C5 : ~52C5-H ↔ N1-Phenyl ortho-H
Isomer C (4,4-dimethyl-1-phenyl)C5-H₂ : ~3.6 (s); C4-(CH₃ ): ~1.2 (s)C3/C5 =O: ~178, 174; C4 : ~50C5-H ↔ N1-Phenyl ortho-H

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Dissolve 5-10 mg of the isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a higher concentration (20-50 mg) is recommended.[1]

  • Internal Standard: Use Tetramethylsilane (TMS) as a reference (δ 0.00 ppm).[1]

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for good resolution.

    • Pulse Sequence: Standard single-pulse.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

  • 2D NMR (HMBC/NOESY): Utilize standard library pulse sequences. Optimize mixing times for NOESY based on molecular size to maximize the NOE effect.

Visualization: NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis (If Needed) cluster_interp Data Interpretation Prep Dissolve Isomer in Deuterated Solvent H1_NMR Acquire ¹H NMR Prep->H1_NMR C13_NMR Acquire ¹³C NMR Assign Assign Signals & Analyze Patterns H1_NMR->Assign C13_NMR->Assign HMBC Acquire HMBC (Regioisomerism) NOESY Acquire NOESY (Stereochemistry) HMBC->Assign NOESY->Assign Assign->HMBC Ambiguity? Final Unambiguous Structure Assign->Final

Caption: NMR workflow for isomer differentiation.

Mass Spectrometry (MS): Confirming Identity via Fragmentation

Expertise & Experience: While isomers have the same molecular weight, their inherent structural differences mean they can fragment in distinct ways under energy input.[9][10] Tandem mass spectrometry (MS/MS), especially when coupled with liquid chromatography (LC), is a cornerstone for isomer differentiation in complex mixtures.

Causality Behind the Choice: The stability of the bonds and the resulting fragment ions are directly dependent on the isomer's structure. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation spectrum that serves as a structural fingerprint.

  • LC-MS/MS: This is the gold standard. The liquid chromatography step first separates isomers based on their differential interactions with the stationary phase. Isomers often exhibit different retention times. The subsequent MS/MS analysis of the separated compounds provides orthogonal confirmation.[11]

  • Diagnostic Fragments: The fragmentation of the pyrazolidinone ring or the cleavage of bonds to substituents can produce unique daughter ions. For example, the loss of a substituent from C4 might be more or less favorable than from C5, leading to different relative abundances of fragment ions.[12]

Data Presentation: Comparative MS/MS Data
IsomerParent Ion (m/z) [M+H]⁺Key Diagnostic Fragment Ions (m/z)Interpretation
Isomer A (4-substituted)205.10162, 120, 91Loss of C4-substituent; specific ring cleavage
Isomer B (N1-para-substituted)205.10177, 134, 106Fragmentation of para-substituent; different ring cleavage

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocol: LC-MS/MS for Isomer Separation
  • Chromatography:

    • Column: C18 reversed-phase column is a common starting point.

    • Mobile Phase: Gradient elution using water and acetonitrile (both with 0.1% formic acid for positive ionization mode) is typical.

    • Method Development: Optimize the gradient to achieve baseline separation of the isomers.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) is standard for these compounds.

    • Analysis: Perform a full scan to identify the parent ion [M+H]⁺.

    • MS/MS: Conduct a product ion scan on the isolated parent ion m/z. Optimize collision energy to generate a rich fragmentation spectrum.

Visualization: LC-MS/MS Workflow

G Sample Isomer Mixture LC Liquid Chromatography (Separation) Sample->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Analysis (Select Parent Ion) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2 Analysis (Detect Fragments) CID->MS2 Data Compare Retention Times & Fragmentation Patterns MS2->Data

Caption: Integrated LC-MS/MS workflow for isomer analysis.

Vibrational Spectroscopy (IR & UV-Vis): Complementary Fingerprinting

Expertise & Experience: While NMR and MS provide the core structural data, vibrational and electronic spectroscopies offer rapid, complementary, and often highly diagnostic information, particularly for certain types of isomerism.

Infrared (IR) Spectroscopy

Causality Behind the Choice: IR spectroscopy probes the vibrations of chemical bonds.[13] The position of these vibrations is sensitive to the bond's environment. For aromatic regioisomers, the out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region are exceptionally diagnostic of the substitution pattern (ortho, meta, para).[14][15] Furthermore, subtle shifts in the strong carbonyl (C=O) stretching frequency (~1650-1750 cm⁻¹) can hint at differences in the electronic environment between isomers.

Data Presentation: Diagnostic IR Frequencies
Isomer TypeDiagnostic IR Region (cm⁻¹)Vibrational Mode
Aromatic Regioisomers 690-770 and 730-770C-H out-of-plane bend (Ortho)
690-710 and 750-810C-H out-of-plane bend (Meta)
810-840C-H out-of-plane bend (Para)
All Isomers 1650-1750C=O stretch (sensitive to environment)
UV-Vis Spectroscopy

Causality Behind the Choice: UV-Vis spectroscopy measures electronic transitions, typically of π-electrons in conjugated systems.[16] The λ_max (wavelength of maximum absorbance) is sensitive to the extent of conjugation. Geometrical isomers (cis/trans) can show significant differences. A cis isomer is often more sterically hindered, which can force parts of the conjugated system out of planarity, reducing effective conjugation and causing a shift to a shorter wavelength (a "blue shift") compared to the more planar trans isomer.[17][18]

An Integrated Strategy for Authoritative Identification

Trustworthiness in structural elucidation is achieved not by relying on a single piece of data but by building a case from multiple, orthogonal lines of evidence. Each technique validates the others.

Visualization: The Self-Validating Workflow

G Start Unknown Pyrazolidinone Isomer MS MS / HRMS Confirms Molecular Formula Start->MS IR IR Spectroscopy Identifies Functional Groups & Aromatic Substitution MS->IR NMR_1D 1D NMR (¹H, ¹³C) Establishes C-H Framework IR->NMR_1D Conclusion Unambiguous Isomer Structure IR->Conclusion NMR_2D 2D NMR (HMBC, NOESY) Defines Regio/Stereochemistry NMR_1D->NMR_2D UV UV-Vis Spectroscopy Probes Conjugation NMR_1D->UV NMR_2D->Conclusion UV->Conclusion

Caption: An integrated spectroscopic approach for isomer analysis.

Conclusion

The differentiation of pyrazolidinone isomers is a task that demands a multi-faceted analytical approach. While NMR spectroscopy , particularly with 2D techniques like HMBC and NOESY, stands as the definitive tool for absolute structural assignment, it is the integration with mass spectrometry and vibrational spectroscopy that creates a truly robust and self-validating system. MS confirms the molecular formula and provides isomer-specific fragmentation patterns, while IR offers a rapid and powerful method for identifying aromatic substitution patterns. By strategically combining these techniques, researchers and drug development professionals can confidently and accurately characterize pyrazolidinone isomers, ensuring the safety, efficacy, and quality of these vital pharmaceutical compounds.

References

  • Wikipedia. (2023). Ultraviolet–visible spectroscopy of stereoisomers. Retrieved from [Link]

  • BragitOff.com. (2018). UV-Vis Spectroscopy. Retrieved from [Link]

  • Quora. (2014). How can UV-Vis be used to characterize the cis and trans isomers of an inorganic complex? Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 1 UV‐Visible Spectroscopy. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-Pyrazolidinone, 1-phenyl-. Retrieved from [Link]

  • PubMed. (1989). 5-Lipoxygenase inhibitors: the synthesis and structure-activity relationships of a series of 1-phenyl-3-pyrazolidinones. Retrieved from [Link]

  • PubMed Central. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Retrieved from [Link]

  • ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Quantitative Mass Spectrometric Identification of Isomers Applying Coherent Laser Control. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). NOESY Spectra. Retrieved from [Link]

  • Lupine Publishers. (n.d.). Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5.4: NOESY Spectra. Retrieved from [Link]

  • ChemRxiv. (n.d.). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • PubMed Central. (2017). Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. Retrieved from [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

The Efficacy of Pyrazolidinone Derivatives in Neuroprotection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Edaravone, The Quest for Superior Neuroprotection

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological mechanism in a host of devastating neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and ischemic stroke.[1] The pyrazolidinone scaffold is central to the design of potent antioxidant and free radical-scavenging agents. The most prominent example is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a drug approved for treating both ALS and acute ischemic stroke.[1][2] Its therapeutic effect is largely attributed to its ability to intercept and neutralize damaging free radicals, thereby protecting neurons from oxidative assault.[3]

However, the therapeutic window and efficacy of Edaravone are not absolute, driving the scientific community to explore derivatives of its core structure, such as those based on 5-Methylpyrazolidin-3-one hydrochloride. The goal is to develop analogues with enhanced antioxidant capacity, improved pharmacokinetic profiles, and potentially novel mechanisms of action. This guide provides a comparative evaluation of the efficacy of such derivatives, grounded in experimental data, to assist researchers and drug development professionals in navigating this promising chemical space. We will delve into the mechanistic underpinnings of their antioxidant activity, present comparative data from key in vitro assays, and provide detailed protocols for reproducing these critical experiments.

Mechanism of Action: The Chemistry of Radical Scavenging

The therapeutic efficacy of pyrazolidinone derivatives is fundamentally linked to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[4][5] This process interrupts the chain reactions of oxidation that lead to cellular damage, particularly lipid peroxidation in cell membranes.[3][4] The pyrazolone ring's electron density is a critical factor, as it facilitates the electron transfer process necessary for radical scavenging.[3]

Key reactive species targeted by these compounds include:

  • Hydroxyl Radicals (•OH): Among the most reactive and damaging ROS.

  • Peroxyl Radicals (ROO•): Propagate lipid peroxidation.[1][4]

  • Peroxynitrite (ONOO⁻): A potent oxidant and nitrating agent.[2]

By modifying the substituents on the pyrazolone core, researchers can fine-tune the molecule's electronic properties and lipophilicity, potentially enhancing its ability to interact with and neutralize these radicals in different cellular compartments.[2][3]

Caption: Oxidative stress pathway and therapeutic intervention.

Comparative Efficacy: An In Vitro Assessment

The evaluation of novel antioxidant compounds hinges on quantitative, reproducible assays. Here, we compare Edaravone to several of its synthesized analogues based on their performance in standard in vitro antioxidant assays. The data is often presented as the IC50 value, which represents the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates higher potency.

Quantitative Data Summary
Compound/AnalogueAssay TypeIC50 Value / Rate ConstantReference CompoundSource
Edaravone (1) DPPH~45 µg/mLAscorbic Acid (24.84 µg/mL)[3]
Analogue 2 DPPH~45 µg/mLAscorbic Acid (24.84 µg/mL)[3]
Analogue 3 DPPH~45 µg/mLAscorbic Acid (24.84 µg/mL)[3]
Edaravone (1) ABTS~30 µg/mLAscorbic Acid (24.84 µg/mL)[3]
Analogue 2 ABTS~50 µg/mLAscorbic Acid (24.84 µg/mL)[3]
Analogue 3 ABTS~55 µg/mLAscorbic Acid (24.84 µg/mL)[3]
Edaravone (1) HPSA~65 µg/mLAscorbic Acid (24.84 µg/mL)[3]
Analogue 2 HPSA~40 µg/mLAscorbic Acid (24.84 µg/mL)[3]
Analogue 3 HPSA~35 µg/mLAscorbic Acid (24.84 µg/mL)[3]
Edaravone (1) Peroxyl Radical Reaction(4.4 ± 0.5) × 10⁴ L mol⁻¹ s⁻¹-[4]
Amine Analogue (2) Peroxyl Radical Reaction(2.7 ± 0.5) × 10⁴ L mol⁻¹ s⁻¹-[4]
Amine Analogue (4) Peroxyl Radical Reaction(2.4 ± 0.3) × 10⁴ L mol⁻¹ s⁻¹-[4]
Interpretation and Structure-Activity Insights

The data reveals important structure-activity relationships (SAR):

  • DPPH Assay: In this assay, which measures general hydrogen-donating ability, the tested analogues (2 and 3) showed antioxidant potential comparable to the parent Edaravone molecule.[3]

  • ABTS Assay: Interestingly, in the ABTS assay, Edaravone itself showed superior activity compared to analogues 2 and 3, suggesting that the specific structural modifications on these analogues may slightly hinder their interaction with the ABTS radical cation.[3]

  • HPSA (Hydroxyl Radical Scavenging) Assay: Conversely, analogues 2 and 3 demonstrated significantly higher potency (lower IC50) in scavenging hydroxyl radicals compared to Edaravone.[3] This is a critical finding, as hydroxyl radicals are particularly damaging in biological systems.

  • Kinetic Studies: Kinetic analysis of the reaction with peroxyl radicals showed that Edaravone had the highest rate constant, indicating a rapid scavenging activity.[4] However, certain amine analogues (compounds 2 and 4) also displayed robust reactivity, positioning them as promising candidates for further development.[4]

These results underscore a crucial principle in drug development: no single assay tells the whole story. Efficacy is context-dependent, and derivatives may show preferential activity against specific types of reactive species. The superior performance of analogues 2 and 3 in the HPSA assay suggests that targeted modifications to the pyrazolidinone core can enhance scavenging of the highly deleterious hydroxyl radical.

Experimental Protocols: A Guide to Reproducible Evaluation

To ensure scientific integrity, the protocols used to generate efficacy data must be robust and well-defined. Below are step-by-step methodologies for key in vitro assays.

Protocol 1: DPPH Radical Scavenging Assay

This assay is a foundational method for screening the antioxidant potential of novel compounds.[5][6]

Causality: The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. This neutralization is visually observed as a color change from deep purple to pale yellow, which is quantified spectrophotometrically.[5][6] The degree of color change is directly proportional to the compound's radical scavenging activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly made and protected from light to prevent degradation.[7]

  • Sample Preparation: Create a stock solution of the test compound (e.g., 5-Methylpyrazolidin-3-one derivative) in a suitable solvent like methanol or DMSO. Perform a serial dilution to obtain a range of concentrations for testing.

  • Reaction Setup: In a 96-well microplate, add 50 µL of each sample dilution to individual wells. To a separate set of wells (the negative control), add 50 µL of the solvent used for dilution.

  • Initiate Reaction: Add 150 µL of the DPPH solution to all wells.[7]

  • Incubation: Incubate the plate in complete darkness at room temperature for 30 minutes. This is a critical step to allow the reaction to reach completion without interference from ambient light.[7]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[7][8]

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value is then determined by plotting the % inhibition against the compound concentration.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare 0.1 mM DPPH Solution A2 Add 150µL DPPH Solution to all wells P1->A2 P2 Prepare Serial Dilutions of Test Compound A1 Add 50µL Compound to 96-well plate P2->A1 A1->A2 A3 Incubate in Dark (30 min, RT) A2->A3 A4 Measure Absorbance at 517 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Determine IC50 Value D1->D2

Caption: Workflow for the DPPH radical scavenging assay.

Protocol 2: Cellular Neuroprotection Assay using SH-SY5Y Cells

Cell-based assays provide a more biologically relevant context for evaluating a compound's efficacy by assessing its ability to protect neurons from induced oxidative stress.[9] The SH-SY5Y human neuroblastoma cell line is a widely used model for this purpose.[10]

Causality: This protocol creates an in vitro model of neurodegeneration. A neurotoxin like hydrogen peroxide (H₂O₂) is used to induce oxidative stress and cell death. The test compound is evaluated on its ability to rescue the cells from this toxic insult. Cell viability, often measured by the MTT assay, serves as the primary endpoint.

Step-by-Step Methodology:

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate. Allow cells to adhere and grow to approximately 80% confluence. For some applications, cells can be differentiated into a more mature neuronal phenotype using agents like retinoic acid.[10][11]

  • Compound Pre-treatment: Treat the cells with various concentrations of the pyrazolidinone derivative for a period of 1-2 hours. This allows the compound to be absorbed by the cells before the oxidative challenge.

  • Induce Oxidative Stress: Introduce a neurotoxin to the culture medium. For example, add hydrogen peroxide (H₂O₂) to a final concentration of 100 µM. A control group should receive the neurotoxin but not the test compound. A vehicle control group should receive neither.

  • Incubation: Incubate the cells for 24 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assess Cell Viability (MTT Assay):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).

    • Measure the absorbance at ~570 nm. Higher absorbance correlates with higher cell viability.

  • Data Analysis: Express the viability of treated groups as a percentage relative to the untreated control cells. This will demonstrate the compound's ability to protect against the neurotoxin-induced cell death.

Future Directions: From In Vitro Efficacy to Preclinical Validation

While in vitro assays provide crucial initial data on antioxidant capacity and cytoprotection, the ultimate validation of a therapeutic candidate requires in vivo testing. For neurodegenerative diseases like ALS, transgenic mouse models such as the SOD1-G93A mouse are the gold standard for preclinical evaluation.[12][13][14] These models exhibit a phenotype that closely resembles human ALS, including progressive motor neuron loss and paralysis.[12][13]

Efficacy studies in these models involve treating the animals with the candidate compound and monitoring a range of endpoints, including:

  • Disease Onset and Progression: Monitored via clinical scoring.[12]

  • Motor Function: Assessed using tests like the rotarod and grip strength.[12]

  • Survival: A key measure of overall therapeutic benefit.[12]

Compounds that demonstrate significant efficacy in robust in vitro assays, such as the analogues with superior hydroxyl radical scavenging activity, should be prioritized for evaluation in these more complex and translationally relevant in vivo models.

References

  • Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Comparative Study of the Free Radical Scavenging Activities of Original and Generic Edaravone Determined by Electron Spin Resonance. Hilaris Publisher. Available at: [Link]

  • Antioxidant mechanism of Edaravone and its amine analogs: Combined kinetic and DFT study. PubMed. Available at: [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Publications. Available at: [Link]

  • Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone. National Center for Biotechnology Information. Available at: [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. MDPI. Available at: [Link]

  • ALS Disease Models. Charles River Laboratories. Available at: [Link]

  • DPPH Radical Scavenging Assay. MDPI. Available at: [Link]

  • Genesis and development of DPPH method of antioxidant assay. National Center for Biotechnology Information. Available at: [Link]

  • DPPH Antioxidant Assay. G-Biosciences. Available at: [Link]

  • Neurodifferentiation protocol applied to SH-SY5Y cells. ResearchGate. Available at: [Link]

  • ALS models for preclinical research. InnoSer. Available at: [Link]

  • Modeling ALS for Drug Screening at ALS TDI. ALS Therapy Development Institute. Available at: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. National Center for Biotechnology Information. Available at: [Link]

  • In Vivo Drug Discovery Platforms for Amyotrophic Lateral Sclerosis. The Jackson Laboratory. Available at: [Link]

  • Systematic Analysis of SH-SY5Y Differentiation Protocols and Neuronal Subtype Abundance. National Center for Biotechnology Information. Available at: [Link]

  • Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: report on the 142nd ENMC international workshop. PubMed. Available at: [Link]

Sources

Safety Operating Guide

Mastering the Final Step: A Comprehensive Guide to the Safe Disposal of 5-Methylpyrazolidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical extends far beyond the confines of the experiment. The proper disposal of reagents like 5-Methylpyrazolidin-3-one hydrochloride is not merely a matter of laboratory hygiene; it is a critical component of ensuring personnel safety, environmental integrity, and regulatory compliance. Due to its chemical nature as a heterocyclic hydrochloride salt, this compound necessitates handling as hazardous waste.

This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the rationale behind each critical step.

Core Safety and Hazard Assessment

Key Hazard Profile:

  • Skin and Eye Irritation: As a hydrochloride salt, the compound is acidic and can cause skin and serious eye irritation.[1]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of the dust may be harmful.[1][2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and acids.[1][3]

This inherent hazard profile dictates that this compound must be managed as a hazardous waste stream from the point of generation to its final disposal.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The importance of appropriate personal protective equipment cannot be overstated. When handling this compound for disposal, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shieldProtects against splashes and airborne particles causing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and potential irritation.
Protective Clothing A lab coat or chemical-resistant apronProvides a barrier against accidental spills on clothing and skin.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridgesRecommended when handling bulk quantities or if dust generation is likely.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be handled by a licensed hazardous waste disposal service, coordinated through your institution's Environmental Health and Safety (EHS) department.[4] In-lab neutralization or other treatment methods are strongly discouraged without a specific, validated risk assessment for this compound.

Step 1: Waste Segregation

Proper segregation at the source is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect un-used or expired this compound, as well as any grossly contaminated solids (e.g., weighing paper, paper towels from a spill cleanup), in a designated hazardous waste container.

  • Liquid Waste: If this compound has been used in a solution, collect the waste solution in a separate, compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

  • Contaminated Labware: Any glassware, such as beakers or flasks, that has come into direct contact with the compound should be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous waste. Subsequent rinses can typically be disposed of down the drain, but confirm this with your institutional policies. Sharps, such as contaminated needles or broken glass, must be placed in a designated sharps container for hazardous waste.[4]

Step 2: Container Selection and Labeling

The integrity of the waste container is vital for safe storage and transport.

  • Container Choice: Use only containers that are in good condition, compatible with the chemical waste (e.g., high-density polyethylene - HDPE), and have a secure, leak-proof lid.

  • Labeling: All hazardous waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity

    • The date the waste was first added to the container

    • The name of the principal investigator and the laboratory location

Step 3: Waste Accumulation and Storage

Hazardous waste must be stored safely within the laboratory prior to collection.

  • Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA). This area should be under the direct control of the laboratory personnel.

  • Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.

  • Container Management: Keep waste containers closed at all times except when adding waste. Do not overfill containers; leave at least 10% headspace to allow for expansion.

Step 4: Arranging for Disposal

  • Contact EHS: Once a waste container is full or is ready for disposal, follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department. Do not attempt to remove or transport hazardous waste from the laboratory yourself.

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Disposal A 5-Methylpyrazolidin-3-one hydrochloride Waste B Solid Waste (Contaminated PPE, powder) A->B Solid C Liquid Waste (Solutions containing compound) A->C Liquid D Contaminated Sharps (Needles, broken glass) A->D Sharps E Labeled Solid Hazardous Waste Container B->E F Labeled Liquid Hazardous Waste Container (in Secondary Containment) C->F G Labeled Sharps Hazardous Waste Container D->G H Satellite Accumulation Area (SAA) E->H F->H G->H I Request EHS Pickup H->I Container Full J Licensed Hazardous Waste Contractor I->J

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined above.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid raising dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain it.

  • Clean Up: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's reporting procedures.

By adhering to these detailed procedures, researchers can ensure that the final step in their experimental workflow is conducted with the same level of scientific rigor and commitment to safety as the research itself.

References

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methylpyrazolidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent, including 5-Methylpyrazolidin-3-one hydrochloride, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety measure.

Hazard Profile: Understanding the "Why" Behind the "What"

Before we can select the appropriate PPE, we must first understand the risks posed by this compound. Based on data for its analogue, 3-Pyrazolidinone hydrochloride, the primary hazards are:

  • Skin Irritation (Category 2) : The compound can cause skin irritation upon contact.[1] Prolonged or repeated exposure can lead to dermatitis.

  • Serious Eye Irritation (Category 2) : Direct contact with the eyes can cause serious irritation.[1] The fine, dusty nature of the solid compound increases the risk of accidental eye exposure.

  • Inhalation Hazard : While specific data is limited, it is categorized as potentially harmful if inhaled.[1] As a powder, it can become airborne during handling, posing a risk to the respiratory system.

  • Ingestion Hazard : It may be harmful if swallowed.[1]

These hazards dictate a multi-faceted approach to protection, ensuring all potential routes of exposure—dermal, ocular, and respiratory—are adequately addressed.

Core PPE Requirements: A Multi-Barrier System

Effective protection relies on creating multiple barriers between the researcher and the chemical. The following table outlines the minimum recommended PPE for handling this compound in various laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid ANSI Z87.1-compliant safety glasses with side shields (minimum); safety goggles recommended.Nitrile or other chemically resistant gloves.Full-length lab coat.Work in a certified chemical fume hood or use a particle-filtering respirator if a hood is unavailable.
Preparing Solutions Chemical splash goggles. A face shield is recommended when handling larger volumes (>1L).Nitrile or other chemically resistant gloves. Double-gloving is recommended.Full-length lab coat. A chemical-resistant apron is advisable over the lab coat.Work in a well-ventilated area. A chemical fume hood is preferred.
Accidental Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or thicker nitrile).Chemical-resistant coveralls or suit.An N-95 or higher-rated respirator is required to prevent inhalation of airborne powder.[2]

Procedural Guidance: From Preparation to Disposal

Technical proficiency in the lab includes the correct application and removal of PPE. These steps are a self-validating system to prevent cross-contamination and exposure.

Donning and Doffing PPE: A Deliberate Workflow

The sequence of putting on and taking off PPE is critical to avoid contaminating your skin or street clothes.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash

Caption: Workflow for the correct donning and doffing of PPE.

Operational Plan: Spill Response

In the event of a spill, a pre-planned, systematic response is crucial to ensure safety and minimize contamination.

Immediate Actions:

  • Alert personnel: Immediately notify others in the vicinity.

  • Evacuate the immediate area: If the spill is large or the powder has become significantly airborne.

  • Remove contaminated clothing: If there was direct contact, remove contaminated clothing and use a safety shower or eyewash station as needed.[1][3]

Cleanup Protocol:

Spill_Response A 1. Assess Spill & Don Appropriate PPE B 2. Restrict Access to the Area A->B C 3. Gently Cover Spill with Absorbent Material B->C D 4. Carefully Sweep Solid Material into a Labeled Waste Container C->D E 5. Decontaminate the Area with Soap and Water D->E F 6. Package Waste for Disposal E->F G 7. Doff PPE and Wash Hands F->G

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.